3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(3,4-diaminophenyl)-phenylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.ClH/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9;/h1-8H,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCHICMXBKDTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57070-71-0 | |
| Record name | Methanone, (3,4-diaminophenyl)phenyl-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57070-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diaminobenzophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-diaminobenzophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-Diaminobenzophenone Monohydrochloride
Introduction: The Strategic Importance of 3,4-Diaminobenzophenone
3,4-Diaminobenzophenone (DABP) is a highly versatile aromatic ketone that serves as a critical building block in numerous fields of chemical science. Its unique structure, featuring a benzoyl group attached to an o-phenylenediamine moiety, imparts a combination of reactivity and rigidity that is highly sought after. In the pharmaceutical industry, DABP is a pivotal intermediate in the synthesis of benzimidazole-based anthelmintics, most notably Mebendazole, a broad-spectrum drug used to treat various intestinal parasitic diseases.[1][2][3] Beyond pharmaceuticals, its diamino functionality makes it an essential monomer for the production of high-performance polymers like polyimides and polyamides, which require enhanced thermal stability and mechanical strength.[4] Furthermore, DABP has found applications in the manufacturing of specialized dyes and pigments and has even been identified as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[5][6]
This guide provides a comprehensive, field-proven methodology for the synthesis of 3,4-diaminobenzophenone and its subsequent conversion to the stable monohydrochloride salt. We will delve into the causality behind experimental choices, present self-validating protocols, and detail the analytical techniques required for rigorous characterization of the final product.
Part 1: Synthesis of 3,4-Diaminobenzophenone Free Base
The most efficient and widely adopted laboratory- and industrial-scale synthesis of 3,4-diaminobenzophenone involves the catalytic hydrogenation of its precursor, 4-amino-3-nitrobenzophenone.[7][8] This method is favored for its high selectivity, excellent yields, and cleaner reaction profile compared to alternatives that use stoichiometric reducing agents like sodium hydrosulfide.
The core of this transformation is the selective reduction of an aromatic nitro group in the presence of an existing amino group. Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) provides the necessary reactivity to reduce the nitro group (-NO₂) to an amine (-NH₂) under relatively mild conditions, without affecting the other functional groups in the molecule.[7][9]
Caption: Synthetic pathway from precursor to the final hydrochloride salt.
Field-Proven Synthesis Protocol
This protocol details the reduction of 4-amino-3-nitrobenzophenone using a palladium on carbon catalyst, a method known for its efficiency and scalability.[1][9]
Step 1: Reactor Charging and Inerting
-
Charge a suitable hydrogenation reactor or autoclave with 4-amino-3-nitrobenzophenone (1.0 eq).
-
Add a sufficient volume of a polar organic solvent, such as methanol or tetrahydrofuran (THF), to fully dissolve or suspend the starting material (approx. 10-15 mL per gram of substrate).[7][10]
-
Under a gentle stream of nitrogen, carefully add the palladium on carbon catalyst (5% Pd/C, typically 1-5% by weight of the substrate). Causality: The nitrogen atmosphere is critical to prevent ignition of the pyrophoric Pd/C catalyst upon exposure to air and to ensure the reactor is free of oxygen, which could form explosive mixtures with hydrogen.
-
Seal the reactor securely.
Step 2: Hydrogenation Reaction
-
Purge the reactor vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure a completely inert and hydrogen-rich atmosphere.
-
Pressurize the reactor with hydrogen to the target pressure (typically 40-50 psi or 0.1-0.2 MPa).[1][7]
-
Begin vigorous agitation and, if necessary, heat the mixture to the reaction temperature (typically 25-50°C).[1][10]
-
Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 3-5 hours when hydrogen consumption ceases.[7][10]
Step 3: Work-up and Isolation of the Free Base
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the palladium catalyst. Trustworthiness: This step is crucial for product purity. The fine carbon particles of the catalyst must be completely removed. A post-filtration check for fine black particles in the filtrate is recommended.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is crude 3,4-diaminobenzophenone. It often appears as a yellow to brown solid and can be purified further by recrystallization from a suitable solvent like ethanol or by chromatography if necessary.[7][11]
Part 2: Preparation of 3,4-Diaminobenzophenone Monohydrochloride
For pharmaceutical applications and long-term storage, converting the free base to its hydrochloride salt is often desirable. The salt form typically exhibits greater stability and improved handling characteristics. The process involves a straightforward acid-base reaction.
Protocol for Monohydrochloride Salt Formation
-
Dissolve the purified 3,4-diaminobenzophenone free base in a suitable alcohol, such as anhydrous ethanol or isopropanol.
-
While stirring, slowly add a calculated amount (1.0 equivalent) of concentrated hydrochloric acid or a standardized solution of HCl in isopropanol. Causality: Using one equivalent of acid targets the formation of the monohydrochloride salt. The more basic amino group at the 4-position is preferentially protonated.
-
Upon addition of the acid, the hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (the same alcohol used for the reaction) and then with a non-polar solvent like diethyl ether to facilitate drying.
-
Dry the product under vacuum to yield 3,4-diaminobenzophenone monohydrochloride as a stable, crystalline solid.[12]
Part 3: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 3,4-diaminobenzophenone monohydrochloride.
Caption: Analytical workflow for the characterization of the final product.
Expected Analytical Data
The following table summarizes the expected data from key analytical techniques.
| Technique | Parameter | Expected Result for 3,4-Diaminobenzophenone Monohydrochloride |
| Melting Point | Transition Temperature | 215-217 °C.[13] A sharp melting point range indicates high purity. |
| FTIR | Key Vibrational Frequencies (cm⁻¹) | ~3400-3200: N-H stretching (amine/ammonium salt). ~3100-3000: Aromatic C-H stretching. ~1640-1660: C=O stretching (ketone).[14] ~1600-1450: Aromatic C=C ring stretching. |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons will appear in the range of ~6.5-8.0 ppm. The -NH₂ and -NH₃⁺ protons will appear as broad singlets, with the ammonium protons shifted further downfield compared to the free amine protons. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~195 ppm: Carbonyl carbon (C=O). ~110-150 ppm: Aromatic carbons. Carbons attached to amino/ammonium groups will show characteristic shifts.[13][15] |
| Mass Spectrometry | Molecular Ion Peak (m/z) | For the free base: [M]+ at ~212.25.[15][16][17] The spectrum of the hydrochloride salt may show the peak for the free base after loss of HCl. High-resolution mass spectrometry (HRMS) should confirm the exact mass. |
In-Depth Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation. In the ¹H NMR spectrum, the integration of the aromatic region should correspond to 8 protons, and the amine/ammonium region to 5 protons (2 from -NH₂ and 3 from -NH₃⁺). The formation of the hydrochloride salt causes a downfield shift of the signals for the protons on the diaminophenyl ring due to the electron-withdrawing effect of the ammonium group.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum provides a definitive fingerprint of the molecule's functional groups. A key diagnostic feature is the strong, sharp carbonyl (C=O) peak around 1650 cm⁻¹. The broad absorptions in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretches of both the free amine and the protonated ammonium chloride group.[14]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Under typical electron ionization (EI) conditions, the molecular ion peak for the free base (m/z = 212) is expected to be prominent.[15] This technique is invaluable for verifying the successful synthesis of the core structure.
References
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PrepChem. (n.d.). Synthesis of 3,4-diaminobenzophenone. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3,4'-diamino benzophenone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-Diaminobenzophenone. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2016). CN106083622A - A kind of preparation method of mebendazole intermediate 3,4 diaminobenzophenone.
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Varghese, B., et al. (2005). Scaled quantum chemical calculations and FTIR, FT-Raman spectral analysis of 3,4-diamino benzophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1081-8. Retrieved from [Link]
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Chen, Y. C., et al. (2003). A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Nucleic Acids Research, 31(5), 1606–1614. Retrieved from [Link]
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Kempegowda, N., et al. (2024). A Overview of Pharmacological Activities of Mebendazole as a potential Anthelmintic drug. International Journal of Innovative Research in Technology, 11(6). Retrieved from [Link]
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Ayyangar, N. R., et al. (1991). An Alternate Synthesis of 3,4-Diaminobenzophenone and of Mebendazole. Organic Preparations and Procedures International, 23(5), 627-631. Retrieved from [Link]
- Google Patents. (1986). CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
-
Augustine, R. L., & Tanielyan, S. K. (2005). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Industrial & Engineering Chemistry Research, 44(23), 8634–8639. Retrieved from [Link]
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Wiley SpectraBase. (n.d.). 3,4-diaminobenzophenone, monohydrochloride. Retrieved from [Link]
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Apesteguia, C. R., et al. (2007). Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. IRIS Aperta. Retrieved from [Link]
- Google Patents. (1985). US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone.
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Wang, Z., et al. (2021). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science, 12(46), 15617-15624. Retrieved from [Link]
- Google Patents. (2004). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
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Otto Chemie Pvt Ltd. (n.d.). 3,4-Diamino benzophenone, 98%. Retrieved from [Link]
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Alkali Scientific. (n.d.). 3,4-Diaminobenzophenone | Spectrum Chemical®. Retrieved from [Link]
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Prieto, T., et al. (2006). Comparative FTIR spectra of benzophenone and the product of the reaction. ResearchGate. Retrieved from [Link]
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Wang, Z., et al. (2021). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science, 12(46), 15617-15624. Retrieved from [Link]
- Google Patents. (2019). CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone.
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An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diaminobenzophenone Monohydrochloride
This guide provides a comprehensive overview of the core physicochemical properties of 3,4-diaminobenzophenone monohydrochloride, a key chemical intermediate in various manufacturing processes, including the synthesis of pharmaceuticals like mebendazole.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structural, physical, and analytical characteristics, grounded in established scientific principles and methodologies.
Chemical Identity and Structure
3,4-Diaminobenzophenone monohydrochloride is the salt form of the aromatic ketone 3,4-diaminobenzophenone. The formation of the monohydrochloride salt involves the protonation of one of the amino groups by hydrochloric acid. This modification significantly influences the compound's physical properties, particularly its solubility and melting point, when compared to the free base.
The chemical structure consists of a benzophenone core with two amino groups at the 3 and 4 positions of one of the phenyl rings. In the monohydrochloride form, one of these amino groups is protonated to form an ammonium chloride salt.
Molecular Formula: C₁₃H₁₂N₂O·HCl[2]
Molecular Weight: 248.71 g/mol [2]
IUPAC Name: (3,4-diaminophenyl)(phenyl)methanone hydrochloride
CAS Number: 57070-71-0 (for monohydrochloride)
Canonical SMILES: C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various applications, from reaction kinetics to formulation development. The hydrochloride salt form generally exhibits increased aqueous solubility and a higher melting point compared to its free base.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O·HCl | SpectraBase[2] |
| Molecular Weight | 248.71 g/mol | SpectraBase[2] |
| Melting Point | 215-217 °C | SpectraBase[2] |
| Appearance | Yellow to brown to green powder | Chem-Impex[3] |
| Solubility (Free Base) | Water: 410 mg/L (20°C) | Thermo Scientific Chemicals[4] |
| Methanol: 11 g/100mL | Thermo Scientific Chemicals[4] | |
| Ethanol: 4.7 g/100mL | Thermo Scientific Chemicals[4] | |
| 2-Propanol: 1.8 g/100mL | Thermo Scientific Chemicals[4] | |
| N,N-Dimethylformamide: >50 g/100mL | Thermo Scientific Chemicals[4] | |
| Methylene Chloride: 4.7 g/100mL | Thermo Scientific Chemicals[4] | |
| Acetone: 30 g/100mL | Thermo Scientific Chemicals[4] |
Synthesis and Purification
3,4-Diaminobenzophenone is a known intermediate in the synthesis of the anthelmintic drug mebendazole.[1] The synthesis of the free base typically involves the reduction of a nitro-substituted precursor.
A common synthetic route involves the hydrogenation of 4-amino-3-nitrobenzophenone. In a typical procedure, the nitro compound is hydrogenated at room temperature in a solvent like tetrahydrofuran using a catalyst such as Raney nickel under hydrogen pressure.[5] Following the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the crude product, which can then be purified by chromatography.[5]
To obtain the monohydrochloride salt, the purified 3,4-diaminobenzophenone free base would be dissolved in a suitable organic solvent and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether). The resulting salt precipitate would then be collected by filtration and dried.
Caption: Synthetic workflow for 3,4-diaminobenzophenone and its conversion to the monohydrochloride salt.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of 3,4-diaminobenzophenone monohydrochloride.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of 3,4-diaminobenzophenone monohydrochloride is expected to show characteristic absorption bands. Key features would include N-H stretching vibrations for the amino and ammonium groups, a C=O stretch for the ketone, and various C-H and C=C stretching and bending vibrations associated with the aromatic rings. The protonation of an amino group will alter the N-H stretching region compared to the free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. Aromatic protons would appear in the downfield region. The protons of the amino and ammonium groups would also be present, with their chemical shifts and multiplicities providing structural information.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon and the aromatic carbons.
UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would exhibit absorption maxima corresponding to the electronic transitions within the benzophenone chromophore.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 3,4-diaminobenzophenone and its salt. A reverse-phase HPLC method can be employed using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as a phosphate or formate buffer). Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Caption: General workflow for the HPLC analysis of 3,4-diaminobenzophenone monohydrochloride.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
-
DSC: This technique is used to determine the melting point and other thermal transitions. For 3,4-diaminobenzophenone monohydrochloride, a sharp endothermic peak corresponding to its melting point of 215-217 °C would be observed.[2] This is a key parameter for identification and purity assessment.
-
TGA: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition patterns. The TGA thermogram would indicate the temperature at which the compound begins to decompose.[6][7][8]
Applications in Research and Development
3,4-Diaminobenzophenone and its monohydrochloride salt are valuable intermediates in several areas:
-
Pharmaceutical Synthesis: As a primary precursor for the synthesis of mebendazole, a broad-spectrum anthelmintic.[1]
-
Polymer Chemistry: The diamino functionality allows it to be used as a monomer in the production of high-performance polymers, where it can enhance thermal stability.[3]
-
Dye and Pigment Manufacturing: It serves as a building block for various dyes and pigments.[3]
Safety and Handling
Appropriate safety precautions should be taken when handling 3,4-diaminobenzophenone monohydrochloride. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
References
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PrepChem. Synthesis of 3,4-diaminobenzophenone. Available from: [Link]
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PrepChem. Synthesis of 3,4'-diamino benzophenone. Available from: [Link]
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PubChem. 3,4-Diaminobenzophenone. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone.
- Google Patents. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
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Ottokemi. 3,4-Diamino benzophenone, 98% 39070-63-8 India. Available from: [Link]
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ResearchGate. 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Available from: [Link]
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Mettler Toledo. Thermal Analysis Applications for Pharmaceuticals. Available from: [Link]
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Otto Chemie Pvt Ltd. 3,4-Diamino benzophenone, 98% - 39070-63-8 | India. Available from: [Link]
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Alkali Scientific. 3,4-Diaminobenzophenone | Spectrum Chemical®. Available from: [Link]
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Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. Available from: [Link]
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3,4-diaminobenzophenone monohydrochloride CAS number 57070-71-0
An In-depth Technical Guide to 3,4-Diaminobenzophenone Monohydrochloride (CAS 57070-71-0): Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-diaminobenzophenone and its monohydrochloride salt, a versatile chemical intermediate pivotal in the development of high-performance polymers, pharmaceuticals, and specialized chemical agents. Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes core chemical data, proven synthetic methodologies, analytical protocols, and key applications, grounding all information in authoritative references.
Core Compound Identification and Physicochemical Profile
3,4-Diaminobenzophenone is an aromatic ketone and diamine, which serves as a highly reactive monomer and synthetic building block.[1][2] The presence of two adjacent amino groups on one of the phenyl rings, combined with the ketone linkage, imparts a unique combination of reactivity, rigidity, and solubility.[1] While often used as the free base (CAS 39070-63-8), its monohydrochloride salt (CAS 57070-71-0) is also common, offering altered solubility and handling characteristics.[3][4]
The hydrochloride salt enhances stability and modifies solubility profiles, which can be advantageous in specific reaction media or for long-term storage. The choice between the free base and the salt is a critical experimental parameter dictated by the subsequent reaction conditions, particularly the pH and solvent system.
Table 1: Physicochemical Properties
| Property | Value (3,4-Diaminobenzophenone Free Base) | Value (Monohydrochloride Salt) | Source(s) |
| CAS Number | 39070-63-8 | 57070-71-0 | [4][5] |
| Molecular Formula | C₁₃H₁₂N₂O | C₁₃H₁₃ClN₂O | [6][7] |
| Molecular Weight | 212.25 g/mol | 248.71 g/mol | [6][7] |
| Appearance | Ochre-Yellow to Yellow Powder/Crystalline Solid | White to off-white powder | [1][8][9] |
| Melting Point | 115-119 °C | 215-217 °C | [5][7][8] |
| IUPAC Name | (3,4-diaminophenyl)(phenyl)methanone | (3,4-diaminophenyl)(phenyl)methanone;hydrochloride | [6][8] |
| Synonyms | 4-Benzoyl-o-phenylenediamine | N/A | [3][5] |
| Solubility | Water: 410 mg/L (20°C). Soluble in Methanol, Ethanol, DMF, Acetone, Methylene Chloride. | Data not widely available, but generally higher aqueous solubility is expected. | [8] |
Synthesis and Manufacturing Protocols
The synthesis of 3,4-diaminobenzophenone is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield, minimizing isomeric impurities. The common industrial pathways start from substituted benzophenone precursors.
Pathway 1: Catalytic Hydrogenation of an Amino-Nitro Precursor
This is a widely adopted and efficient method, valued for its clean conversion and high yields. The causality is straightforward: selective reduction of a nitro group in the presence of an existing amino group.
Workflow Diagram: Synthesis via Catalytic Hydrogenation
Caption: General workflow for synthesis via hydrogenation.
Step-by-Step Protocol:
-
Reactor Charging: 50g of 4-amino-3-nitrobenzophenone is charged into a suitable pressure reactor containing 945 mL of tetrahydrofuran (THF).[10]
-
Catalyst Addition: 15g of Raney nickel catalyst is carefully added to the mixture. The choice of Raney nickel is based on its high activity for nitro group reduction under moderate conditions, which preserves the integrity of other functional groups.
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 40 psi. The reaction is conducted at room temperature with vigorous stirring.[10]
-
Monitoring: The reaction is monitored by observing the uptake of hydrogen. The reaction is typically complete within 4 hours, corresponding to the absorption of three molar equivalents of hydrogen.[10]
-
Work-up: Upon completion, the reactor is depressurized. The catalyst is removed by filtration. The filtrate, containing the product, is then evaporated under vacuum to yield a solid residue.[10]
-
Purification: The crude product is purified by column chromatography over silica gel using ethyl acetate as the eluent to yield pure 3,4-diaminobenzophenone.[10]
Pathway 2: Ammonolysis followed by Reduction
This industrial method is valuable for its use of cost-effective starting materials but involves high-pressure and high-temperature conditions.
Step-by-Step Protocol:
-
Ammoniation: 3-nitro-4-chloro-benzophenone is reacted with aqueous ammonia (10-25% concentration) in an autoclave.[11] The reaction is heated to 80-130°C, with the pressure controlled at 0.4-0.6 MPa for 18-24 hours. This nucleophilic aromatic substitution replaces the chlorine atom with an amino group, yielding 3-nitro-4-amino-benzophenone.[11]
-
Reduction: The resulting intermediate is dissolved in methanol and hydrogenated in an autoclave using a palladium on carbon (Pd/C) catalyst.[11] Hydrogen is introduced to a pressure of 0.1-0.2 MPa, and the reaction proceeds at 40-50°C for 3-5 hours to produce the final 3,4-diaminobenzophenone.[11]
Analytical Characterization and Quality Control
Ensuring the purity and identity of 3,4-diaminobenzophenone is critical, especially for its use in polymerization and pharmaceutical synthesis where trace impurities can terminate polymer chains or introduce toxicological risks. A multi-technique approach is mandatory for a self-validating quality control system.
Workflow Diagram: Analytical Quality Control
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Navigating the Solubility Landscape of 3,4-Diaminobenzophenone Monohydrochloride: A Technical Guide for Pharmaceutical Development
Abstract
3,4-Diaminobenzophenone is a critical intermediate in the synthesis of various pharmaceutical agents, including anthelmintics and anti-inflammatory drugs.[1] Its formulation into a monohydrochloride salt is a common strategy to enhance its physicochemical properties.[2][3] However, a comprehensive understanding of its solubility in organic solvents is paramount for efficient process development, formulation, and drug delivery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the factors governing the solubility of 3,4-diaminobenzophenone monohydrochloride, a predictive framework for its behavior in various organic solvents, and a robust, step-by-step experimental protocol for its quantitative determination.
Introduction: The Significance of 3,4-Diaminobenzophenone and its Monohydrochloride Salt
3,4-Diaminobenzophenone (DABP), with the molecular formula C₁₃H₁₂N₂O, serves as a versatile building block in medicinal chemistry.[1][4] Its structure, featuring two amino groups, makes it a key component in the synthesis of a range of bioactive molecules.[1] The conversion of the parent compound into its monohydrochloride salt is a frequently employed technique in pharmaceutical development. This process can significantly alter key properties such as dissolution rate, stability, and bioavailability.[1]
The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and in vivo performance.[2][3] For 3,4-diaminobenzophenone monohydrochloride, a clear understanding of its solubility profile in organic solvents is essential for:
-
Crystallization and Purification: Selecting appropriate solvents and anti-solvents is crucial for obtaining the desired polymorphic form and purity.
-
Formulation Development: Knowledge of solubility is fundamental for developing both oral and parenteral dosage forms.
-
Process Optimization: Efficient manufacturing processes rely on predictable solubility behavior for extractions, reactions, and purifications.
This guide will delve into the theoretical underpinnings of the solubility of this organic salt and provide a practical framework for its experimental determination.
Theoretical Framework: Predicting the Solubility of an Organic Salt
The adage "like dissolves like" is the cornerstone of solubility prediction.[5][6][7] This principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another. For an organic salt like 3,4-diaminobenzophenone monohydrochloride, its solubility is governed by a balance of forces between the ionic salt and the solvent molecules.
The formation of the monohydrochloride salt introduces a positive charge on one of the amino groups, transforming the molecule into an ionic species. This significantly increases its polarity compared to the free base. Consequently, the salt's solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the organic solvent.
The Role of the Solvent
Organic solvents can be broadly categorized based on their polarity and their ability to act as hydrogen bond donors or acceptors. This classification is instrumental in predicting the solubility of 3,4-diaminobenzophenone monohydrochloride.
Figure 1: Classification of Organic Solvents.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen). They can act as both hydrogen bond donors and acceptors. Due to their high polarity and ability to solvate both the cation and the chloride anion through hydrogen bonding and ion-dipole interactions, 3,4-diaminobenzophenone monohydrochloride is expected to exhibit its highest solubility in this class of solvents.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone possess a significant dipole moment but lack a hydrogen atom directly bonded to an electronegative atom. While they can accept hydrogen bonds, they cannot donate them. They are effective at solvating the cationic part of the salt. The solubility in these solvents is anticipated to be moderate to high, though generally lower than in polar protic solvents.
-
Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and are incapable of forming strong interactions with ionic species. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces these solvents can offer. Consequently, 3,4-diaminobenzophenone monohydrochloride is expected to be poorly soluble or practically insoluble in nonpolar solvents.
Qualitative Solubility Prediction
Based on the principles outlined above, a qualitative prediction of the solubility of 3,4-diaminobenzophenone monohydrochloride in a range of common organic solvents is presented in Table 1. It is important to note that this table serves as a general guideline, and experimental verification is essential.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Strong hydrogen bonding and ion-dipole interactions. |
| Ethanol | High | Similar to methanol, with slightly lower polarity. | |
| Isopropanol | Moderate to High | Increased hydrocarbon character may slightly reduce solubility. | |
| Polar Aprotic | Dimethylformamide (DMF) | Moderate to High | High polarity and ability to solvate cations. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | Very high polarity, effective at dissolving organic salts. | |
| Acetonitrile | Moderate | Lower polarity compared to DMF and DMSO. | |
| Acetone | Low to Moderate | Moderate polarity, but generally a weaker solvent for salts. | |
| Nonpolar | Toluene | Very Low / Insoluble | Lacks the polarity to interact with the ionic salt. |
| Hexane | Very Low / Insoluble | No significant intermolecular forces to solvate the salt. | |
| Dichloromethane | Low | Although it has a dipole moment, it's a poor solvent for salts. | |
| Diethyl Ether | Very Low / Insoluble | Low polarity and inability to form strong interactions. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of published quantitative data, experimental determination of the solubility of 3,4-diaminobenzophenone monohydrochloride is a critical step for any research or development activity. The following protocol outlines a robust and reliable method for this purpose.
Figure 2: Experimental Workflow for Solubility Determination.
Materials and Equipment
-
3,4-Diaminobenzophenone Monohydrochloride (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with a temperature-controlled bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Mobile phase for HPLC or blank solvent for UV-Vis
Procedure
-
Preparation: Add an excess amount of 3,4-diaminobenzophenone monohydrochloride to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or on a magnetic stirrer in a temperature-controlled bath. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by analyzing samples at different time points until the concentration plateaus.
-
Sampling and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles that would lead to an overestimation of solubility.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the mobile phase for HPLC or the blank solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 3,4-diaminobenzophenone monohydrochloride. A pre-established calibration curve is necessary for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the organic solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Causality and Self-Validation in the Protocol
-
Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase, a fundamental requirement for thermodynamic solubility measurement.
-
Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant and recorded temperature is essential for data reproducibility and relevance.
-
Equilibration Time: Confirming that equilibrium has been reached by sampling at multiple time points validates that the measured concentration represents the true solubility.
-
Filtration: This step prevents undissolved solid from being included in the analysis, which is a common source of error. The choice of a chemically inert filter material (e.g., PTFE for organic solvents) is also important.
-
Validated Analytical Method: The use of a specific and validated analytical method like HPLC ensures that the measured concentration is accurate and not influenced by impurities or degradation products.
Conclusion
For drug development professionals, the provided step-by-step experimental protocol offers a robust and reliable method for the quantitative determination of its solubility. By understanding the theoretical underpinnings and adhering to a rigorous experimental methodology, researchers can effectively navigate the solubility landscape of this important pharmaceutical intermediate, paving the way for more efficient and predictable process development and formulation design.
References
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
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Chemistry LibreTexts. Solubility - What dissolves in What?. [Link]
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Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
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Chemistry Steps. Solubility of Organic Compounds. [Link]
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PubChem. 3,4-Diaminobenzophenone. [Link]
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1H and 13C NMR spectral data of 3,4-diaminobenzophenone monohydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,4-Diaminobenzophenone Monohydrochloride
Abstract
This technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-diaminobenzophenone monohydrochloride. In the absence of a complete, publicly available high-resolution dataset, this guide synthesizes a representative spectral analysis based on established principles of NMR spectroscopy, including substituent effects, and data from analogous compounds. We will explore the critical influence of monoprotonation on the chemical shifts of the aromatic systems, providing researchers and drug development professionals with a robust framework for identifying and characterizing this compound. The guide includes predicted spectral data, detailed peak assignments, a best-practice experimental protocol for data acquisition, and visual aids to facilitate understanding.
Introduction: The Structural Elucidation Challenge
3,4-Diaminobenzophenone is a key intermediate in the synthesis of various polymers, dyes, and pharmaceutical agents.[1][2] Its two amine functionalities provide sites for further chemical modification, while the benzophenone core imparts thermal stability and UV-absorbing properties. In many synthetic and pharmaceutical contexts, this compound is handled as a hydrochloride salt to improve its stability and solubility.
Structural confirmation of the correct isomer and its protonation state is critical for quality control and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination in solution.[3] This guide addresses the specific case of the monohydrochloride salt, where the protonation of one amine group significantly alters the electronic environment of the molecule, leading to a unique and predictable NMR fingerprint.
The Site of Protonation: A Causal Analysis
In 3,4-diaminobenzophenone, the two amino groups exhibit different basicities. The 4-NH₂ group is para to the electron-withdrawing carbonyl group, which delocalizes its lone pair and reduces its basicity. The 3-NH₂ group is meta to the carbonyl, experiencing a much weaker electron-withdrawing inductive effect. Therefore, the 3-NH₂ group is more basic and is the preferential site of protonation by HCl. This selective protonation to form a 3-NH₃⁺ group is the foundational premise for the following spectral interpretation.
Figure 1: Structure of 3,4-diaminobenzophenone monohydrochloride with atom numbering for NMR assignment. Ring A is the unsubstituted phenyl ring, and Ring B is the substituted aminophenyl ring.
Predicted ¹H NMR Spectral Data Analysis (400 MHz, DMSO-d₆)
For amine salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its hydrogen-bond accepting nature slows the rate of proton exchange, allowing for the observation of N-H protons, which would otherwise be broadened or exchanged with solvent in protic media like D₂O.[4] The predicted spectrum is detailed below.
Aromatic Region (δ 6.5-8.0 ppm)
The spectrum is logically divided into signals from the unsubstituted phenyl ring (Ring A) and the now highly substituted, unsymmetrical aminophenyl ring (Ring B).
-
Ring A Protons (H-2', H-3', H-4', H-5', H-6'): These five protons will appear as a complex set of multiplets characteristic of a monosubstituted benzene ring attached to a carbonyl group. The protons ortho to the carbonyl (H-2', H-6') are the most deshielded due to the ketone's anisotropic and electron-withdrawing effects. The para proton (H-4') and meta protons (H-3', H-5') will be further upfield.[5][6]
-
δ ~7.75 ppm (m, 2H, H-2'/H-6'): Most downfield due to proximity to the C=O group.
-
δ ~7.68 ppm (m, 1H, H-4'): Para proton.
-
δ ~7.59 ppm (m, 2H, H-3'/H-5'): Meta protons.
-
-
Ring B Protons (H-2, H-5, H-6): The protonation at the 3-position and the existing substituents create three unique, strongly differentiated aromatic proton environments.
-
δ ~7.85 ppm (d, J ≈ 2.0 Hz, 1H, H-2): This proton is ortho to the powerful electron-withdrawing -NH₃⁺ group and meta to the -NH₂ group, resulting in a significant downfield shift. It appears as a doublet due to coupling with H-6 (meta coupling, ⁴J is small, ~2-3 Hz).
-
δ ~7.45 ppm (dd, J ≈ 8.4, 2.0 Hz, 1H, H-6): This proton is ortho to the electron-withdrawing carbonyl group and meta to the -NH₃⁺ group. It is expected to be a doublet of doublets from coupling to H-5 (ortho coupling, ³J ≈ 8.4 Hz) and H-2 (meta coupling, ⁴J ≈ 2.0 Hz).
-
δ ~6.80 ppm (d, J ≈ 8.4 Hz, 1H, H-5): This proton is ortho to the strongly electron-donating -NH₂ group, which shifts it significantly upfield.[7][8] It appears as a doublet due to ortho coupling with H-6.
-
Exchangeable Amine/Ammonium Protons
In DMSO-d₆, the protons on the nitrogen atoms become observable, typically as broad signals due to quadrupolar coupling with the ¹⁴N nucleus and intermediate chemical exchange.[9][10]
-
δ ~9.0-10.0 ppm (br s, 3H, -NH₃⁺): The protons of the ammonium group are acidic and strongly deshielded, appearing far downfield.
-
δ ~5.5-6.5 ppm (br s, 2H, -NH₂): The protons of the remaining free amine group appear in a more typical range for aromatic amines in DMSO.
Table 1: Summary of Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.50 | br s | 3H | H-N₃⁺ (on C-3) | Acidic, deshielded ammonium protons. |
| ~7.85 | d | 1H | H-2 | Ortho to strongly withdrawing -NH₃⁺ group. |
| ~7.75 | m | 2H | H-2', H-6' | Ortho to electron-withdrawing C=O group. |
| ~7.68 | m | 1H | H-4' | Para to C=O group. |
| ~7.59 | m | 2H | H-3', H-5' | Meta to C=O group. |
| ~7.45 | dd | 1H | H-6 | Ortho to C=O, meta to -NH₃⁺. |
| ~6.80 | d | 1H | H-5 | Ortho to strongly donating -NH₂ group. |
| ~6.00 | br s | 2H | H-N₂ (on C-4) | Free amine protons. |
Predicted ¹³C NMR Spectral Data Analysis (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments and the electronic effects of the substituents. Due to the lack of symmetry, all 13 carbons are expected to be unique.
-
Carbonyl Carbon (C=O): As is characteristic for ketones, this carbon will be the most downfield signal in the spectrum.
-
δ ~195.0 ppm (C-7): Typical chemical shift for a diaryl ketone.
-
-
Ring A Carbons (C-1' to C-6'):
-
δ ~137.5 ppm (C-1'): Quaternary carbon attached to the carbonyl, deshielded.
-
δ ~132.8 ppm (C-4'): Para carbon.
-
δ ~129.5 ppm (C-2'/C-6'): Ortho carbons.
-
δ ~128.7 ppm (C-3'/C-5'): Meta carbons.
-
-
Ring B Carbons (C-1 to C-6): The substituent effects are dramatic on this ring.
-
δ ~152.0 ppm (C-4): Carbon attached to the electron-donating -NH₂ group, shifted downfield due to the resonance effect of nitrogen.
-
δ ~138.0 ppm (C-3): Carbon attached to the electron-withdrawing -NH₃⁺ group.
-
δ ~130.0 ppm (C-6): Shifted downfield, influenced by the adjacent C=O group.
-
δ ~128.0 ppm (C-1): Quaternary carbon attached to the carbonyl group.
-
δ ~118.5 ppm (C-5): Shielded by the ortho -NH₂ group and meta -NH₃⁺ group.
-
δ ~115.0 ppm (C-2): Shielded by the para -NH₂ group but deshielded by the ortho -NH₃⁺ group.
-
Table 2: Summary of Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195.0 | C-7 (C=O) | Characteristic ketone carbonyl. |
| ~152.0 | C-4 | Attached to electron-donating -NH₂. |
| ~138.0 | C-3 | Attached to electron-withdrawing -NH₃⁺. |
| ~137.5 | C-1' | Quaternary carbon of Ring A, attached to C=O. |
| ~132.8 | C-4' | Para carbon of Ring A. |
| ~130.0 | C-6 | Influenced by adjacent C=O. |
| ~129.5 | C-2', C-6' | Ortho carbons of Ring A. |
| ~128.7 | C-3', C-5' | Meta carbons of Ring A. |
| ~128.0 | C-1 | Quaternary carbon of Ring B, attached to C=O. |
| ~118.5 | C-5 | Shielded by ortho -NH₂. |
| ~115.0 | C-2 | Influenced by ortho -NH₃⁺ and para -NH₂. |
Visualization of Structural Relationships
To clarify the assignments discussed above, the following diagram illustrates the key relationships within the molecule.
Caption: Key atom labels for NMR assignment.
Experimental Protocol: A Self-Validating System
Adherence to a rigorous, standardized protocol ensures data is both accurate and reproducible, forming a self-validating system for characterization.
Objective: To acquire high-quality, quantitative ¹H and ¹³C NMR spectra of 3,4-diaminobenzophenone monohydrochloride.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ=0.00 ppm).
-
Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.
-
Causality: DMSO-d₆ is chosen to preserve the signals of exchangeable N-H protons.[4] TMS provides a universally accepted reference point.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Set the sample temperature to 298 K (25 °C) and allow it to equilibrate.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., Bruker 'zg30').
-
Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including acidic protons and any impurities, are captured.
-
Transmitter Offset: Center the frequency on the aromatic region (~6 ppm).
-
Acquisition Time (AQ): ≥ 2.5 seconds for good digital resolution.
-
Relaxation Delay (D1): 5 seconds. This longer delay is crucial for accurate integration, allowing all protons, especially those with long T1 relaxation times, to fully relax between scans.
-
Number of Scans (NS): 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a standard proton-decoupled single-pulse sequence (e.g., Bruker 'zgpg30').
-
Spectral Width: ~240 ppm (from -10 to 230 ppm).
-
Transmitter Offset: Center the frequency at ~115 ppm.
-
Acquisition Time (AQ): ≥ 1.0 second.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): ≥ 1024 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum carefully.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Caption: Standard workflow for NMR data acquisition.
References
-
3,4-Diamino benzophenone, 98% - 39070-63-8 | India | Otto Chemie Pvt Ltd . Otto Chemie Pvt Ltd. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR) . (2021). YouTube. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . WebMO. [Link]
-
1H NMR of Benzhydrol & Benzophenone . CDN. [Link]
-
Substituent Effects on Benzene Rings . (2018). ChemistryViews. [Link]
-
Spectroscopic Properties of Amines . (2021). Chemistry LibreTexts. [Link]
-
Can the salt form of my organic compound be determined using NMR? . (2018). ResearchGate. [Link]
-
1H-NMR of Cyclopropylamine HCl salt . (2023). Reddit. [Link]
-
Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt) . ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . (2010). Organometallics. [Link]
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Spectroscopy of Amines . (2024). Chemistry LibreTexts. [Link]
-
Chemical shifts of the amine protons signal in ¹H NMR spectra of... . ResearchGate. [Link]
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Spectroscopic Fingerprinting of 3,4-Diaminobenzophenone Monohydrochloride: An In-Depth Technical Guide for Pharmaceutical Analysis
Abstract
This technical guide provides a comprehensive analysis of 3,4-diaminobenzophenone monohydrochloride, a key chemical entity in pharmaceutical development, through Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This document moves beyond a simple presentation of spectra to offer a detailed interpretation grounded in the principles of molecular spectroscopy and the specific structural attributes of the analyte. We will explore the causal relationships between molecular structure, protonation state, and the resulting spectroscopic signatures. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of 3,4-Diaminobenzophenone and its Hydrochloride Salt
3,4-Diaminobenzophenone is a versatile aromatic ketone and a crucial building block in the synthesis of various pharmaceutical compounds and polymers.[1] Its structure, featuring a benzophenone core with two adjacent amino groups, imparts unique chemical reactivity and potential for forming complex molecular architectures.[2] The monohydrochloride salt is of particular interest in pharmaceutical applications due to its improved solubility and stability compared to the free base.
Spectroscopic techniques like FT-IR and UV-Vis are indispensable for the structural elucidation and quality control of such compounds. FT-IR provides a vibrational fingerprint of the molecule, identifying its functional groups, while UV-Vis spectroscopy offers insights into its electronic structure and conjugation. A thorough understanding of the spectroscopic properties of 3,4-diaminobenzophenone monohydrochloride is therefore paramount for its effective utilization in drug discovery and development.
Molecular Structure and its Spectroscopic Implications
The spectroscopic properties of 3,4-diaminobenzophenone monohydrochloride are intrinsically linked to its molecular structure. The molecule consists of a benzoyl group attached to a 1,2-diaminobenzene moiety. In the monohydrochloride salt, one of the amino groups is protonated to form an anilinium ion (-NH3+), while the other remains as a free amino group (-NH2). This protonation is the most significant factor influencing the spectroscopic differences between the free base and its salt form.
Figure 1: Molecular Structure of 3,4-Diaminobenzophenone Monohydrochloride. This diagram illustrates the key functional groups: the benzophenone core, the free amine (NH2), the protonated amine (NH3+), and the chloride counter-ion.
FT-IR Spectroscopy: A Vibrational Deep Dive
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Experimental Protocol: FT-IR Analysis
A robust FT-IR analysis requires meticulous sample preparation and data acquisition. The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid samples.
Instrumentation:
-
FT-IR Spectrometer equipped with a Diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is impeccably clean by wiping it with a soft tissue soaked in isopropanol.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric or instrumental interferences.
-
Place a small, representative amount of the 3,4-diaminobenzophenone monohydrochloride powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
Figure 2: FT-IR Experimental Workflow. A step-by-step process for acquiring a high-quality FT-IR spectrum using the ATR technique.
Spectral Interpretation
The FT-IR spectrum of 3,4-diaminobenzophenone monohydrochloride is a composite of the vibrational modes of its constituent parts. The interpretation will focus on the key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3400 - 3200 | N-H Stretching | -NH₂ (asymmetric & symmetric) | Two distinct, sharp to medium bands. |
| 3200 - 2800 | N-H Stretching | -NH₃⁺ (asymmetric & symmetric) | Broad, strong absorption. |
| ~3050 | C-H Stretching | Aromatic C-H | Weak to medium, sharp bands. |
| ~1650 | C=O Stretching | Ketone | Strong, sharp band. |
| 1620 - 1580 | N-H Bending (Scissoring) | -NH₂ | Medium to strong, sharp band. |
| 1600 - 1450 | C=C Stretching | Aromatic Ring | Multiple medium to strong, sharp bands. |
| 1550 - 1480 | N-H Bending (Asymmetric) | -NH₃⁺ | Medium to strong band. |
| 1350 - 1250 | C-N Stretching | Aromatic Amine/Anilinium | Medium to strong bands. |
| 900 - 675 | C-H Out-of-plane Bending | Aromatic Ring | Strong bands, indicative of substitution pattern. |
Key Interpretive Points:
-
N-H Stretching Region (3400-2800 cm⁻¹): This region is particularly diagnostic. The presence of two distinct peaks around 3400-3300 cm⁻¹ is characteristic of the asymmetric and symmetric stretching of the primary amine (-NH₂).[3] In contrast, the protonated amino group (-NH₃⁺) will exhibit a broad, strong absorption band between 3200 and 2800 cm⁻¹, often overlapping with the C-H stretching vibrations. This broadening is due to extensive hydrogen bonding.
-
Carbonyl (C=O) Stretching (~1650 cm⁻¹): A strong, sharp absorption band characteristic of the benzophenone ketone group is expected. Its position can be influenced by conjugation with the aromatic rings.[4]
-
N-H Bending Vibrations: The scissoring motion of the -NH₂ group typically appears as a sharp band around 1620-1580 cm⁻¹.[3] The asymmetric bending of the -NH₃⁺ group is expected in the 1550-1480 cm⁻¹ range.
-
Aromatic Region (1600-1450 cm⁻¹): Multiple sharp bands corresponding to the C=C stretching vibrations within the aromatic rings will be present. The pattern of these bands can provide information about the substitution on the rings.
UV-Vis Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.
Experimental Protocol: UV-Vis Analysis
The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Ethanol is a common choice for its transparency in the UV region and its ability to dissolve a wide range of organic compounds.
Instrumentation:
-
Dual-beam UV-Vis Spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of 3,4-diaminobenzophenone monohydrochloride of a known concentration in absolute ethanol.
-
From the stock solution, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.2 and 0.8 AU.
-
Use the same batch of absolute ethanol as the reference blank in the spectrophotometer.
Data Acquisition:
-
Wavelength Range: 200 - 600 nm
-
Scan Speed: Medium
-
Slit Width: 1.0 nm
Sources
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Diaminobenzophenone Monohydrochloride
Foreword: The Criticality of Thermal Profiling in Advanced Material and Pharmaceutical Development
3,4-Diaminobenzophenone is a pivotal building block in the synthesis of high-performance polymers, specialized dyes, and pharmaceutical intermediates.[1][2][3] Its hydrochloride salt, 3,4-diaminobenzophenone monohydrochloride, is often utilized to enhance solubility and stability during synthesis and formulation.[4][5] A comprehensive understanding of the thermal stability and decomposition behavior of this salt is paramount for ensuring process safety, defining storage conditions, and predicting the long-term performance of materials derived from it. This guide provides a detailed exploration of the theoretical underpinnings of its thermal decomposition and presents robust experimental protocols for its characterization, tailored for researchers, scientists, and drug development professionals.
Theoretical Framework: Predicted Thermal Decomposition Pathways
The thermal decomposition of an aromatic amine hydrochloride, such as 3,4-diaminobenzophenone monohydrochloride, is anticipated to proceed through a multi-stage process. The initial and most probable event is the dissociation of the hydrochloride salt, leading to the liberation of hydrogen chloride (HCl) gas and the formation of the free amine, 3,4-diaminobenzophenone. This is a common decomposition pathway for amine salts.[6][7]
Following the initial dehydrochlorination, the resulting 3,4-diaminobenzophenone molecule will undergo further thermal degradation at higher temperatures. The decomposition of aromatic ketones and amines can be complex, potentially involving the cleavage of the carbonyl group, fragmentation of the aromatic rings, and the release of various gaseous products, including carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), and ammonia (NH₃).[8]
A plausible decomposition pathway is visualized below:
Figure 1: Proposed two-stage thermal decomposition pathway for 3,4-diaminobenzophenone monohydrochloride.
Experimental Characterization: A Validated Approach
To empirically determine the thermal stability and decomposition profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.
Experimental Workflow
The following diagram outlines the logical flow for a comprehensive thermal analysis study:
Figure 2: Experimental workflow for the thermal analysis of 3,4-diaminobenzophenone monohydrochloride.
Detailed Protocol: Thermogravimetric Analysis (TGA)
Objective: To quantify the mass loss of the sample as a function of temperature, identifying distinct decomposition stages.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 3,4-diaminobenzophenone monohydrochloride into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition.
-
Heating Rate: 10 °C/min. This is a standard rate that provides good resolution of thermal events.
-
Temperature Range: 30 °C to 800 °C. This range should encompass the initial dehydrochlorination and subsequent decomposition of the organic molecule.
-
-
Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage mass loss for each distinct step.
Detailed Protocol: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting, solid-solid transitions, and decomposition events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 3,4-diaminobenzophenone monohydrochloride into a hermetically sealed aluminum pan. Sealing the pan is important to contain any evolved gases during the initial decomposition.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C. This range is typically sufficient to observe melting and the primary decomposition events.
-
-
Data Acquisition: Place the sample pan and an empty reference pan into the DSC cell and initiate the temperature program.
-
Data Analysis: Analyze the DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the peak temperatures and enthalpies of these transitions.
Illustrative Data and Interpretation
The following table summarizes the expected quantitative data from TGA and DSC analyses, based on the theoretical decomposition pathway. Note: This data is illustrative and should be confirmed by experimental measurement.
| Analysis | Parameter | Illustrative Value | Interpretation |
| TGA | Onset of Decomposition (Tonset) | ~150 - 200 °C | The temperature at which significant mass loss begins. |
| Mass Loss (Stage 1) | ~14.7% | Corresponds to the theoretical mass percentage of HCl in the monohydrochloride salt. | |
| Temperature Range (Stage 1) | ~150 - 250 °C | The temperature window for the dehydrochlorination event. | |
| Mass Loss (Stage 2) | > 70% | Represents the decomposition of the 3,4-diaminobenzophenone molecule. | |
| Temperature Range (Stage 2) | ~250 - 600 °C | The temperature range over which the organic structure breaks down. | |
| Residual Mass @ 800 °C | < 10% | Indicates the formation of a small amount of char. | |
| DSC | Endotherm (Peak 1) | ~120 - 140 °C | Potential melting of the salt prior to decomposition. The free base melts at 115-117 °C.[2][9] |
| Exotherm(s) | > 250 °C | Indicates that the decomposition of the organic molecule is an exothermic process, releasing energy. |
Conclusion and Recommendations
The thermal stability of 3,4-diaminobenzophenone monohydrochloride is a critical parameter for its safe handling, storage, and use in further chemical synthesis. The proposed decomposition pathway, initiated by dehydrochlorination followed by the breakdown of the free amine, provides a sound theoretical basis for understanding its thermal behavior. The detailed TGA and DSC protocols outlined in this guide offer a robust experimental framework for the empirical determination of its thermal profile.
For professionals in drug development and polymer science, it is strongly recommended to perform these analyses to establish a precise thermal stability profile. This data is essential for defining processing temperature limits, assessing potential thermal hazards, and ensuring the quality and long-term stability of the final products. Further analysis of the evolved gases using techniques such as TGA-MS or Pyrolysis-GC-MS can provide definitive identification of the decomposition products, offering a more complete picture of the degradation mechanism.[1][4][10][11][12]
References
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Thermal analysis of salts from 4-nitrophenol and aliphatic amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Thermal analysis of salts from 4-nitrophenol and aliphatic amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Thermophysical Properties of Aqueous Amine Salts for closed Air Cabin Revitalization. (2023). JagWorks@USA. Retrieved January 17, 2026, from [Link]
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Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures. (2022). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]
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Synthesis of Amines. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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3,4-Diamino benzophenone, 98%. (n.d.). Otto Chemie Pvt Ltd. Retrieved January 17, 2026, from [Link]
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Analytical Series: A Focus on Analytical Pyrolysis. (n.d.). American Coatings Association. Retrieved January 17, 2026, from [Link]
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3,4-Diaminobenzophenone. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]
- Synthetic method of 3, 4-diamino-benzophenone. (2018). Google Patents.
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Reactions of amines. (2020). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (n.d.). Archimer. Retrieved January 17, 2026, from [Link]
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PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. (n.d.). Pressure Sensitive Tape Council. Retrieved January 17, 2026, from [Link]
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Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. (2015). PubMed. Retrieved January 17, 2026, from [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4-Diaminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational dynamics of asymmetrically substituted benzophenones are pivotal in defining their chemical reactivity, spectroscopic characteristics, and biological interactions. 3,4-Diaminobenzophenone, a key building block in pharmaceutical and polymer sciences, presents a compelling case study in conformational analysis due to the electronic and steric influence of its vicinal amino substituents. This guide offers a comprehensive exploration of the molecular structure and conformational landscape of 3,4-diaminobenzophenone, integrating experimental data from X-ray crystallography and spectroscopic techniques with insights from computational modeling. We provide detailed methodologies for these analytical approaches, present a thorough analysis of the molecule's structural features, and discuss the interplay of factors governing its three-dimensional architecture.
Introduction: The Significance of 3,4-Diaminobenzophenone
3,4-Diaminobenzophenone (3,4-DABP) is an aromatic ketone distinguished by a benzoyl group attached to a phenyl ring bearing two adjacent amino groups. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol . This compound serves as a crucial intermediate in the synthesis of various organic materials, including pharmaceuticals and high-performance polymers. Notably, it is a key precursor in the production of polybenzimidazoles, a class of polymers known for their exceptional thermal and chemical stability. The biological and chemical properties of 3,4-DABP and its derivatives are intrinsically linked to its three-dimensional structure and conformational flexibility. Understanding these aspects is paramount for the rational design of novel materials and drug candidates.
The core of benzophenone's structure is inherently non-planar. Steric hindrance between the ortho-hydrogens on the two phenyl rings forces them to twist out of the plane of the central carbonyl group, creating a characteristic "propeller" conformation. The introduction of substituents, such as the amino groups in 3,4-DABP, introduces additional electronic and steric factors that can significantly influence the preferred conformation and the energy barriers to internal rotation.
This guide will systematically dissect the molecular structure and conformational preferences of 3,4-diaminobenzophenone by examining its solid-state structure via X-ray crystallography, its behavior in solution through spectroscopic methods, and its theoretical energy landscape via computational chemistry.
Molecular Structure and Conformational Descriptors
The conformation of 3,4-diaminobenzophenone can be primarily described by two key dihedral angles (also known as torsional angles), which define the orientation of the two phenyl rings relative to the central carbonyl group. These are:
-
τ₁ (C₂-C₁-C₇-C₈): The dihedral angle between the diaminophenyl ring and the carbonyl group.
-
τ₂ (C₁₂-C₈-C₇-C₁): The dihedral angle between the unsubstituted phenyl ring and the carbonyl group.
The overall "twist" of the molecule is a result of the interplay between these two angles. Intramolecular interactions, such as hydrogen bonding between the amino groups and the carbonyl oxygen, as well as steric repulsion between the rings, are the primary determinants of the equilibrium conformation.
Solid-State Conformation: Insights from X-ray Crystallography
X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's conformation in the solid state. A study of 3,4-diaminobenzophenone semihydrate has revealed its precise solid-state geometry.
Key Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | C2 | |
| a (Å) | 28.703 | |
| b (Å) | 4.722 | |
| c (Å) | 8.7076 | |
| β (°) | 99.40 |
In the crystalline form, the 3,4-diaminobenzophenone molecules are organized in a two-dimensional network stabilized by intermolecular hydrogen bonds involving the amino groups, the carbonyl oxygen, and the water molecule of hydration (N–H⋯O and O–H⋯O). This hydrogen bonding network is a critical factor in the observed solid-state packing.
Experimental Protocol: Single Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a multi-step process:
-
Crystal Growth (A Foundational Step): Obtaining a single, high-quality crystal is often the most challenging part. Common methods for small organic molecules include:
-
Slow Evaporation: A nearly saturated solution of the compound is allowed to evaporate slowly in a loosely covered container.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth. The choice of solvent is critical and is determined by the solubility profile of the compound.
-
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of scattered X-rays is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), often using direct methods for small molecules, to generate an initial electron density map. This map is used to build a model of the molecule, which is then refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and dihedral angles.
Conformation in Solution: Spectroscopic Approaches
While X-ray crystallography provides a static picture, the conformation of flexible molecules in solution can be dynamic and solvent-dependent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing solution-phase conformation.
1D ¹H and ¹³C NMR Spectroscopy
The chemical shifts of the protons and carbons in 3,4-diaminobenzophenone are sensitive to the electronic environment, which is influenced by the molecular conformation. The presence of the electron-donating amino groups on one ring and the electron-withdrawing carbonyl group creates a distinct pattern of chemical shifts.
A complete assignment of the ¹H and ¹³C NMR spectra is the first step in a detailed conformational analysis. This is typically achieved using a combination of 1D and 2D NMR techniques such as COSY, HSQC, and HMBC.
2D Nuclear Overhauser Effect Spectroscopy (NOESY)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. A 2D NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a highly sensitive probe of internuclear distances.
By identifying key NOE correlations, particularly between protons on the two different phenyl rings, the preferred solution-phase conformation can be elucidated. For example, an NOE between an ortho-proton on the unsubstituted ring and a proton on the diaminophenyl ring would indicate a conformation where these two rings are in close proximity.
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: A solution of 3,4-diaminobenzophenone is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient for good signal-to-noise (typically 5-10 mg in 0.5-0.7 mL). The sample should be free of paramagnetic impurities.
-
Acquisition: A standard 2D NOESY pulse sequence is used. A critical parameter is the mixing time (d8) , during which the NOE transfer occurs. For small molecules, a mixing time of 400-500 ms is a good starting point. A series of NOESY spectra with varying mixing times can be acquired to build up a more quantitative picture of the internuclear distances. The experiment should be run without sample spinning to avoid artifacts.
-
Processing and Interpretation: The 2D data is processed to generate a spectrum with frequency axes for both dimensions. Diagonal peaks correspond to the 1D spectrum, while off-diagonal cross-peaks indicate NOE correlations between different protons. The presence and volume of these cross-peaks are used to generate distance restraints for conformational modeling.
Workflow for NMR-Based Conformational Analysis
Caption: Workflow for determining solution-phase conformation using NMR spectroscopy.
Computational Conformational Analysis
Computational chemistry provides a powerful means to explore the conformational energy landscape of a molecule, identify low-energy conformers, and calculate the energy barriers between them. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance of accuracy and computational cost for molecules of this size.
Geometry Optimization
The first step in a computational analysis is to perform a geometry optimization to find the minimum energy structure(s). This involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to find a point on the potential energy surface where the forces on all atoms are zero. For flexible molecules like 3,4-DABP, it is important to start from several different initial geometries to increase the likelihood of finding the global minimum rather than a local minimum.
Potential Energy Surface (PES) Scan
To understand the dynamics of conformational change, a potential energy surface scan can be performed. This involves systematically varying one or more dihedral angles (in this case, τ₁ and τ₂) and performing a constrained geometry optimization at each step. The resulting plot of energy versus the dihedral angle(s) reveals the low-energy conformations (valleys) and the transition states for rotation (peaks), providing the rotational energy barriers.
Intramolecular Hydrogen Bonding
A key question for 3,4-diaminobenzophenone is the potential for intramolecular hydrogen bonding between one of the amino protons and the carbonyl oxygen. DFT calculations can provide strong evidence for the presence and strength of such interactions. The optimized geometry will show a short distance between the donor and acceptor atoms, and analysis of the electron density, for example, using the Quantum Theory of Atoms in Molecules (QTAIM), can quantify the strength of the hydrogen bond.
Protocol: DFT-Based Conformational Analysis
-
Structure Building: Build the 3,4-diaminobenzophenone molecule in a molecular modeling program.
-
Conformational Search: Perform an initial conformational search using a lower-level method (e.g., molecular mechanics) to identify a set of low-energy starting structures.
-
Geometry Optimization: For each low-energy conformer, perform a full geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Frequency calculations should be performed to confirm that the optimized structures are true minima (no imaginary frequencies).
-
PES Scan: Select the lowest energy conformer and define the dihedral angles for scanning (τ₁ and τ₂). Perform a relaxed PES scan by incrementally changing one dihedral angle while allowing all other geometric parameters to relax.
-
Analysis: Analyze the optimized geometries to determine the dihedral angles of the stable conformers. Plot the energy profile from the PES scan to identify the rotational energy barriers. Investigate the optimized structures for evidence of intramolecular hydrogen bonding.
Computational Chemistry Workflow for Conformational Analysis
The Strategic Integration of 3,4-Diaminobenzophenone in Advanced Polymer Architectures: A Technical Guide
Foreword: The Unseen Workhorse of High-Performance Polymers
In the landscape of polymer chemistry, where the quest for materials with superior thermal, mechanical, and electronic properties is relentless, the selection of monomers is a critical determinant of the final polymer's performance. Among the myriad of available building blocks, 3,4-diaminobenzophenone (DABP) emerges as a monomer of significant interest. Its unique molecular architecture, featuring a rigid benzophenone core and reactive amine functionalities, offers a compelling platform for the synthesis of high-performance polymers such as polyimides and polyamides. This guide provides an in-depth technical exploration of the potential applications of 3,4-diaminobenzophenone in polymer chemistry, offering insights into synthesis strategies, structure-property relationships, and prospective applications for researchers, scientists, and drug development professionals venturing into advanced materials.
The Monomer: Understanding 3,4-Diaminobenzophenone
3,4-Diaminobenzophenone, with the chemical formula C₁₃H₁₂N₂O, is an aromatic diamine characterized by a benzophenone moiety.[1] This structural feature is pivotal, as the ketone group introduces a degree of flexibility and polarity into the polymer backbone, which can influence solubility and other physical properties. The two amino groups serve as the reactive sites for polymerization, making it an excellent candidate for polycondensation reactions.[2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| CAS Number | 39070-63-8 | |
| Appearance | Yellow to brown powder | [2] |
| Melting Point | 115-117 °C | [3] |
The strategic importance of DABP lies in its ability to impart a combination of desirable traits to the resulting polymers, including high thermal stability, good mechanical strength, and, in some cases, photosensitivity.[2][4][5]
Synthesis of High-Performance Polymers Utilizing 3,4-Diaminobenzophenone
The primary application of 3,4-diaminobenzophenone in polymer chemistry is as a diamine monomer in the synthesis of polyimides and polyamides. The selection of the co-monomer, typically a dianhydride for polyimides or a diacid chloride for polyamides, allows for the fine-tuning of the final polymer's properties.
Polyimides: The Cornerstone of Thermally Stable Plastics
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the microelectronics and aerospace industries.[6][7][8][9] The synthesis of polyimides from DABP typically follows a two-step process, which allows for the formation of a processable precursor before conversion to the final, often intractable, polyimide.[6][10]
Step 1: Poly(amic acid) Synthesis
The initial step involves the reaction of 3,4-diaminobenzophenone with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature. This reaction yields a soluble poly(amic acid) precursor.[6][10] The choice of dianhydride is critical in determining the properties of the final polyimide. Common dianhydrides include pyromellitic dianhydride (PMDA) and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA).[6][11]
Figure 1: Synthesis of Poly(amic acid) from 3,4-Diaminobenzophenone.
Step 2: Imidization
The poly(amic acid) is then converted to the final polyimide through a process of cyclodehydration, known as imidization. This can be achieved either by thermal treatment or by chemical means.[6]
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at elevated temperatures (typically 250-350°C) to drive off the solvent and facilitate the ring-closing reaction to form the imide linkage.[6]
-
Chemical Imidization: This method involves the use of dehydrating agents, such as a mixture of acetic anhydride and pyridine, at lower temperatures.[6]
Figure 2: Imidization of Poly(amic acid) to form Polyimide.
Protocol 1: Synthesis of a Polyimide from 3,4-Diaminobenzophenone and Pyromellitic Dianhydride (PMDA)
-
Preparation of Monomers: Ensure 3,4-diaminobenzophenone and pyromellitic dianhydride are of high purity and thoroughly dried to prevent premature chain termination.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar equivalent of 3,4-diaminobenzophenone in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Poly(amic acid) Formation: Slowly add an equimolar amount of PMDA to the stirred solution under a nitrogen atmosphere. The reaction is exothermic and should be maintained at room temperature. Continue stirring for 24 hours to obtain a viscous poly(amic acid) solution.
-
Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to ensure a uniform thickness.
-
Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the imidization process.
-
Characterization: The resulting polyimide film can be characterized for its thermal, mechanical, and electrical properties.
Polyamides: Engineering Thermoplastics with Broad Utility
Aromatic polyamides, often referred to as aramids, are another class of high-performance polymers known for their excellent mechanical properties and thermal stability.[12][13] The synthesis of polyamides from DABP involves the polycondensation reaction with an aromatic diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride.
Low-Temperature Solution Polycondensation
This is a common method for synthesizing aromatic polyamides. The reaction is typically carried out in a polar aprotic solvent like NMP or DMAc, often with the addition of an acid acceptor like pyridine to neutralize the hydrogen chloride byproduct.[12]
Figure 3: Synthesis of Polyamide from 3,4-Diaminobenzophenone.
Protocol 2: Synthesis of a Polyamide from 3,4-Diaminobenzophenone and Terephthaloyl Chloride
-
Monomer Preparation: Use purified and dried 3,4-diaminobenzophenone and terephthaloyl chloride.
-
Reaction Setup: In a dry, nitrogen-purged flask, dissolve a specific amount of 3,4-diaminobenzophenone in anhydrous NMP containing pyridine.
-
Polycondensation: Cool the solution in an ice bath and slowly add an equimolar amount of terephthaloyl chloride.
-
Polymerization: Allow the reaction to proceed at low temperature for a few hours, then let it warm to room temperature and continue stirring overnight.
-
Isolation: Precipitate the polyamide by pouring the viscous solution into a non-solvent like methanol.
-
Purification and Drying: Filter, wash the polymer with methanol and water, and dry it under vacuum.
Structure-Property Relationships and Expected Performance
The incorporation of the 3,4-diaminobenzophenone moiety into a polymer backbone has a predictable influence on its properties.
| Property | Influence of DABP Moiety | Expected Performance |
| Thermal Stability | The aromatic and imide/amide linkages contribute to high thermal stability. | High glass transition temperatures (Tg) and decomposition temperatures (Td). |
| Mechanical Properties | The rigid benzophenone unit enhances strength and modulus. | High tensile strength and modulus, suitable for structural applications. |
| Solubility | The ketone group and non-linear structure can improve solubility in organic solvents compared to more rigid linear diamines. | Enhanced processability for certain applications. |
| Optical Properties | The benzophenone chromophore can lead to yellowish coloration and potential photosensitivity.[4][5] | Can be utilized in photosensitive polyimide applications. |
| Electrical Properties | Aromatic polyimides generally possess good dielectric properties. | Suitable for use as insulating layers in microelectronics.[7][8] |
Potential Applications: From Microchips to Spacecraft
The unique combination of properties imparted by 3,4-diaminobenzophenone makes its derived polymers highly valuable in a range of advanced applications.
Microelectronics
The excellent thermal stability and dielectric properties of polyimides derived from DABP make them ideal for various applications in the microelectronics industry.[7][8][9]
-
Insulating Layers: As thin films, they can be used as interlayer dielectrics in integrated circuits.[8]
-
Flexible Printed Circuits: Their flexibility and thermal resistance are advantageous for the fabrication of flexible copper-clad laminates.[7]
-
Photosensitive Polyimides: The inherent photosensitivity of the benzophenone group can be exploited in the development of photoresists, simplifying the photolithography process in semiconductor manufacturing.[4][5][14]
Aerospace
The high strength-to-weight ratio and thermal stability of polyamides and polyimides based on DABP are critical for aerospace applications.[9][15][16][17][18][19]
-
Composite Matrices: These polymers can serve as the matrix resin for advanced composites with carbon or glass fibers, used in aircraft and spacecraft structural components.[15][17][18]
-
High-Temperature Adhesives: Their ability to withstand extreme temperatures makes them suitable for use as adhesives in aerospace assemblies.
-
Thermal Control Films: Polyimide films are used for thermal blankets on satellites and other spacecraft due to their thermal stability and low outgassing properties.
Conclusion: A Versatile Building Block for Future Materials
3,4-Diaminobenzophenone stands out as a versatile and strategically important monomer in the field of polymer chemistry. Its unique chemical structure provides a pathway to high-performance polyimides and polyamides with a desirable balance of thermal, mechanical, and, in some cases, photosensitive properties. The ability to tailor the final polymer's characteristics through the judicious selection of co-monomers further enhances its utility. As the demand for advanced materials continues to grow in sectors like microelectronics and aerospace, the potential applications of 3,4-diaminobenzophenone are poised to expand, making it a key component in the development of next-generation technologies.
References
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- Kim, J.-H., & Lee, Y.-M. (2003). Synthesis and Characterizations of Positive-Working Photosensitive Polyimides Having 4,5-Dimethoxy-o-Nitrobenzyl Side Group. Bulletin of the Korean Chemical Society, 24(10), 1437-1442.
- Brumă, M., & Farr, I. (1998). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 43(7), 629-636.
- Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
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ResearchGate. (n.d.). Synthesis of Novel Positive Type Photosensitive Polyimide. Retrieved from [Link]
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MDPI. (2022). Synthesis and Characterization of Negative-Tone Photosensitive Polyimides with Low Coefficient of Thermal Expansion for Packaging Applications. Retrieved from [Link]
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AZoM. (2024, June 4). Polyimides: Pioneering Next-Gen Electronics Applications. Retrieved from [Link]
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MDPI. (2018). Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. Retrieved from [Link]
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Ottokemi. (n.d.). 3,4-Diamino benzophenone, 98% 39070-63-8 India. Retrieved from [Link]
- Delvigs, P. (1969). Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. DTIC.
- Sahadeva Reddy, D., et al. (2003). Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy)-9,9′-spirobifluorene. Polymer, 44(3), 557-563.
- Hsiao, S.-H., Liou, G.-S., & Chen, S.-H. (1998). Synthesis and properties of poly(ether imide)s derived from 2,6-bis(3,4-dicarboxyphenoxy)naphthalene dianhydride and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 36(10), 1657-1665.
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VTechWorks. (n.d.). CHAPTER 2 LITERATURE REVIEW. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy)-9,9′-spirobifluorene. Retrieved from [Link]
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ResearchGate. (2018). Aromatic Polyamides. Retrieved from [Link]
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ResearchGate. (2021). Polyimides for Micro-electronics Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Properties of Poly(ether Imide)s Derived from 2,5-Bis(3,4-Dicarboxyphenoxy)biphenyl Dianhydride and Aromatic Ether-Diamines. Retrieved from [Link]
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National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
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ResearchGate. (2021). Advance composite in aerospace application. Retrieved from [Link]
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Curtiss-Wright. (n.d.). Composites in Aerospace Applications. Retrieved from [Link]
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ResearchGate. (2021). Polyimide in Electronics: Applications and Processability Overview. Retrieved from [Link]
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MDPI. (2022). Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties. Retrieved from [Link]
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NASA Technical Reports Server. (2019). Multifunctional Polymers and Composites for Aerospace Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Polyamides in aerospace industry. Retrieved from [Link]
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MDPI. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Retrieved from [Link]
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NASA Technical Reports Server. (2019). Multifunctional Polymers and Composites for Aerospace Applications. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Diaminobenzophenone. Retrieved from [Link]
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MDPI. (2023). Multifunctional Polyimide for Packaging and Thermal Management of Electronics: Design, Synthesis, Molecular Structure, and Composite Engineering. Retrieved from [Link]
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Methodological & Application
detailed protocol for polyimide synthesis using 3,4-diaminobenzophenone monohydrochloride
Title: A Detailed Protocol for the Synthesis of High-Performance Polyimides Using 3,4-Diaminobenzophenone Monohydrochloride
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of high-performance polyimides utilizing 3,4-diaminobenzophenone monohydrochloride as a key diamine monomer. Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and medical industries.[1][2] The use of 3,4-diaminobenzophenone introduces a ketone linkage into the polymer backbone, which can enhance solubility and modify the final properties of the material. This document outlines the widely adopted two-step synthesis method, which involves the formation of a soluble poly(amic acid) precursor followed by a cyclodehydration (imidization) step.[2][3][4] Both thermal and chemical imidization techniques are discussed in detail, providing researchers with the flexibility to choose the most suitable method for their specific application. This protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
Aromatic polyimides are at the forefront of high-performance polymer science due to their remarkable combination of properties.[1] The synthesis of these materials typically involves the polycondensation reaction between an aromatic dianhydride and an aromatic diamine.[4][5] The most prevalent method for this synthesis is a two-step process.[2][3] In the first step, the diamine and dianhydride react in a polar aprotic solvent at ambient temperatures to form a high molecular weight, soluble poly(amic acid) (PAA).[2][3] This PAA solution can then be processed into various forms, such as films or coatings. The second step, imidization, involves the conversion of the PAA into the final, insoluble, and intractable polyimide via cyclodehydration, which can be achieved either by heating (thermal imidization) or by using chemical dehydrating agents (chemical imidization).[3][6]
The choice of monomers is critical in tailoring the properties of the resulting polyimide. 3,4-Diaminobenzophenone is an attractive diamine monomer due to the presence of a flexible ketone group, which can improve the solubility of the resulting polyimide without significantly compromising its thermal stability.[1][7] This protocol specifically addresses the use of 3,4-diaminobenzophenone in its monohydrochloride salt form. This necessitates an initial in-situ neutralization step to liberate the free diamine for polymerization.
This application note provides a meticulously detailed, step-by-step protocol for the synthesis of a polyimide from 3,4-diaminobenzophenone monohydrochloride and a common aromatic dianhydride, 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA).
Reaction Scheme & Mechanism
The synthesis of polyimide from 3,4-diaminobenzophenone and BTDA follows a two-step process as illustrated below.
Step 1: Poly(amic acid) Formation
The first step is the nucleophilic acyl substitution reaction between the aromatic diamine and the aromatic dianhydride in a polar aprotic solvent to form the poly(amic acid).
Caption: Formation of the poly(amic acid) precursor.
Step 2: Imidization (Cyclodehydration)
The poly(amic acid) is then converted to the final polyimide by either thermal or chemical means, which involves the elimination of water molecules.
Caption: Imidization of the poly(amic acid) to polyimide.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| 3,4-Diaminobenzophenone Monohydrochloride | ≥98% | e.g., Sigma-Aldrich, TCI | Store in a desiccator. |
| 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA) | ≥98% | e.g., Sigma-Aldrich, TCI | Purify by sublimation if necessary. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich, Acros | Required for neutralization. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich, Acros | Use a freshly opened bottle or dried over molecular sieves. |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Acros | Alternative solvent to NMP. |
| Acetic Anhydride | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | For chemical imidization. |
| Pyridine | Anhydrous, 99.8% | e.g., Sigma-Aldrich | For chemical imidization. |
| Ethanol | Reagent Grade | e.g., Fisher Scientific | For precipitation. |
| Methanol | Reagent Grade | e.g., Fisher Scientific | For washing. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer with a stirring rod and paddle
-
Nitrogen inlet and outlet (connected to a bubbler)
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Thermometer
-
Glass plates for film casting
-
Doctor blade or casting knife
-
Vacuum oven
-
Filtration apparatus (Büchner funnel, filter flask)
-
Desiccator
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of the Poly(amic acid) (PAA) Solution
This protocol is for a 10% (w/w) solution of PAA in NMP.
-
Preparation of the Reaction Setup:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.
-
Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet, and a stopper for the third neck.
-
Place the flask in a heating mantle (for later use in imidization if desired) on a magnetic stirrer.
-
Establish an inert atmosphere by purging the flask with a gentle stream of dry nitrogen gas.
-
-
Neutralization of the Diamine Monomer:
-
In the reaction flask, add 3,4-diaminobenzophenone monohydrochloride (e.g., 2.487 g, 10 mmol).
-
Add anhydrous NMP (e.g., 80 mL) to the flask and stir to dissolve the diamine salt.
-
Slowly add triethylamine (TEA) (e.g., 1.012 g, 10 mmol, or 1.4 mL) dropwise to the stirred solution at room temperature. The TEA will neutralize the hydrochloride, liberating the free diamine and forming triethylammonium chloride as a byproduct. Stir for 30 minutes.
-
-
Polymerization:
-
In a separate beaker, dissolve an equimolar amount of BTDA (e.g., 3.222 g, 10 mmol) in anhydrous NMP (e.g., 30 mL).
-
Slowly add the BTDA solution to the stirred diamine solution at room temperature over a period of 30-60 minutes. The addition of the dianhydride is often exothermic, so maintain the temperature below 30 °C, using a water bath if necessary.
-
After the addition is complete, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The final solution should be viscous and clear.
-
Step 2: Imidization - Conversion of PAA to Polyimide
This method is ideal for creating polyimide films.
-
Film Casting:
-
Pour the viscous PAA solution onto a clean, dry glass plate.
-
Use a doctor blade or casting knife to spread the solution into a uniform film of the desired thickness (e.g., 100-200 µm).
-
-
Thermal Curing:
-
Place the glass plate with the cast film in a vacuum oven.
-
Carry out the thermal imidization using a staged heating program to ensure gradual solvent removal and complete cyclization:[3][6]
-
Heat to 80 °C and hold for 1 hour to slowly evaporate the bulk of the solvent.
-
Increase the temperature to 150 °C and hold for 1 hour.
-
Increase to 200 °C and hold for 1 hour.
-
Finally, increase to 250-300 °C and hold for 1-2 hours to ensure complete imidization.
-
-
After the final heating step, allow the oven to cool down slowly to room temperature to avoid thermal shock and cracking of the film.
-
Once cooled, the polyimide film can be carefully peeled off the glass substrate. It should be a flexible, transparent, and yellowish film.
-
This method is suitable for obtaining polyimide powder.[3]
-
Imidization Reaction:
-
For every 10 mmol of the repeating unit of PAA, add acetic anhydride (e.g., 4.08 g, 40 mmol) and pyridine (e.g., 1.58 g, 20 mmol) to the stirred solution at room temperature.
-
Continue stirring at room temperature for 12-24 hours. The polyimide will precipitate out of the solution as it is formed.
-
Isolation and Purification of the Polyimide Powder:
-
Pour the reaction mixture into a large volume of a non-solvent like ethanol or methanol with vigorous stirring to precipitate the polymer completely.
-
Collect the precipitated polyimide powder by filtration using a Büchner funnel.
-
Wash the powder thoroughly with fresh ethanol and then with hot methanol to remove any residual solvent, unreacted reagents, and byproducts.
-
Dry the purified polyimide powder in a vacuum oven at 150 °C for at least 12 hours.
-
Characterization
The synthesized polyimide should be characterized to confirm its structure and properties.
| Technique | Purpose | Expected Results |
| FTIR Spectroscopy | To confirm the conversion of poly(amic acid) to polyimide. | Disappearance of the broad amide N-H and carboxylic acid O-H stretching bands. Appearance of characteristic imide absorption bands at ~1780 cm⁻¹ (asymmetric C=O stretching), ~1720 cm⁻¹ (symmetric C=O stretching), and ~1370 cm⁻¹ (C-N stretching).[9][10] |
| ¹H NMR Spectroscopy | To elucidate the polymer structure. | The proton NMR spectrum will show characteristic aromatic proton signals. The disappearance of the amide proton signal (~10-12 ppm) from the poly(amic acid) is indicative of complete imidization.[11][12] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polyimide. | The polyimide should exhibit high thermal stability, with a 5% weight loss temperature typically above 450 °C in a nitrogen atmosphere.[13][14] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The Tg will depend on the specific dianhydride used but is expected to be high, often in the range of 200-300 °C.[13][15] |
| Inherent Viscosity | To estimate the molecular weight of the poly(amic acid). | Measured on a dilute solution of the PAA in NMP or DMAc at a specific concentration and temperature. Higher viscosity generally indicates higher molecular weight.[11][16] |
| Solubility Testing | To assess the processability of the polyimide. | The solubility of the final polyimide can be tested in various organic solvents. Polyimides from 3,4-diaminobenzophenone are expected to have improved solubility compared to more rigid polyimides.[7][17] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low viscosity of PAA solution | Impure monomers; non-anhydrous solvent; incorrect stoichiometry. | Purify monomers; use anhydrous solvents; carefully weigh monomers. |
| Brittle polyimide film | Incomplete imidization; low molecular weight PAA. | Ensure the thermal curing profile is followed correctly; optimize the PAA synthesis to achieve higher molecular weight. |
| Incomplete precipitation during chemical imidization | Insufficient non-solvent; polymer is partially soluble. | Use a larger volume of non-solvent; try a different non-solvent. |
| Film cracking during thermal imidization | Too rapid heating; thermal shock. | Use a slower, more gradual heating ramp; ensure slow cooling.[6] |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of high-performance polyimides using 3,4-diaminobenzophenone monohydrochloride. By following the outlined two-step method, researchers can reliably produce polyimides with desirable thermal and mechanical properties. The inclusion of both thermal and chemical imidization methods offers versatility for producing either films or powders. The detailed explanations and troubleshooting guide are intended to empower researchers to not only replicate this synthesis but also to adapt and optimize it for their specific research and development needs.
References
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VTechWorks. POLYIMIDES: chemistry & structure-property relationships – literature review. [Online] Available at: [Link]
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ScienceDirect. Thermal imidization of poly(amic acid). [Online] Available at: [Link]
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PubMed. Two-dimensional fourier transform infrared (FT-IR) correlation spectroscopy study of the imidization reaction from polyamic acid to polyimide. [Online] Available at: [Link]
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Semantic Scholar. The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film. [Online] Available at: [Link]
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SciSpace. Soluble polyimides based on alkyldiaminobenzophenone. [Online] Available at: [Link]
-
MDPI. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. [Online] Available at: [Link]
-
Revue Roumaine de Chimie. COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. [Online] Available at: [Link]
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-
Sci-Hub. Synthesis and properties of polyimides derived from 3,3′,5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone. [Online] Available at: [Link]
-
PMC - NIH. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Online] Available at: [Link]
-
Semantic Scholar. Preparation of poly(amic acid) and polyimide derived from 3,3′,4,4′‐benzophenonetetracarboxylic dianhydride with different diamines by microwave irradiation. [Online] Available at: [Link]
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ResearchGate. Structural Characterization and Properties of Organo-soluble Polyimides, Bismaleimide and Polyaspartimides Based on 4,4′-Dichloro-3,3′Diamino Benzophenone. [Online] Available at: [Link]
-
ResearchGate. Tga curves of the polyimide films. [Online] Available at: [Link]
-
RSC Publishing. Phosphorus-containing polyimide fibers and their thermal properties. [Online] Available at: [Link]
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ResearchGate. (a) NMR spectrum of polyimide. (b) TGA curve of polyimide. [Online] Available at: [Link]
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ResearchGate. FTIR spectra of polyimide films. [Online] Available at: [Link]
-
ResearchGate. Solubility behavior of polyimides in different organic solvents. [Online] Available at: [Link]
-
OSTI.GOV. Characterization of polyimide via FTIR analysis. [Online] Available at: [Link]
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ResearchGate. The synthesis of Poly(amic acid) and preparation process of copolyamide-imide (co-PAI) membrane. [Online] Available at: [Link]
-
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ResearchGate. (PDF) Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. [Online] Available at: [Link]
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-
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PubChem. 3,4-Diaminobenzophenone. [Online] Available at: [Link]
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Application Notes and Protocols: 3,4-Diaminobenzophenone Monohydrochloride in Polycondensation
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking High-Performance Polymers with 3,4-Diaminobenzophenone Monohydrochloride
3,4-Diaminobenzophenone (3,4-DABP) is a versatile aromatic amine, distinguished by its two amino groups that are crucial for building robust polymer chains.[1] Its unique benzophenone structure, featuring a ketone linkage, imparts desirable properties such as enhanced thermal stability to the resulting polymers.[1][2] This monomer is a key building block in the synthesis of high-performance polymers, particularly polyimides and polyamides, which are sought after in the aerospace, electronics, and biomedical fields for their exceptional thermal, mechanical, and chemical resistance.[3][4][5]
This guide provides a comprehensive overview of the use of 3,4-diaminobenzophenone monohydrochloride as a monomer in polycondensation reactions. The monohydrochloride form offers advantages in terms of stability and handling but requires a specific neutralization step during polymerization. These application notes will delve into the scientific principles, detailed experimental protocols, and characterization of the resulting polymers, providing researchers with the necessary tools to leverage this valuable monomer.
Core Principles: The Chemistry of Polycondensation with 3,4-DABP Monohydrochloride
Polycondensation is a step-growth polymerization process where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water or hydrochloric acid.[6] In the case of 3,4-DABP, the two amino groups (-NH2) serve as the reactive sites for chain extension.
When using 3,4-diaminobenzophenone monohydrochloride, one of the amino groups is protonated, forming an ammonium salt (-NH3+Cl-). This salt is unreactive towards electrophilic monomers like dianhydrides or diacid chlorides. Therefore, a key consideration is the in-situ neutralization of the hydrochloride to regenerate the reactive free diamine. This is typically achieved by adding a stoichiometric amount of a base to the reaction mixture.
Polyimide Synthesis: The Two-Step Approach
The most common method for synthesizing aromatic polyimides is a two-step process.[7][8]
-
Poly(amic acid) Formation: The diamine reacts with a dianhydride in a polar aprotic solvent at ambient temperature. The nucleophilic amino groups attack the carbonyl carbons of the anhydride, leading to the formation of a soluble poly(amic acid) precursor.[7]
-
Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration, which can be achieved either by thermal treatment at high temperatures (250-350°C) or by chemical means using a dehydrating agent (e.g., a mixture of acetic anhydride and pyridine) at lower temperatures.[7]
Polyimide Synthesis: The One-Step High-Temperature Solution Polycondensation
For polyimides that are soluble in organic solvents, a one-step method can be employed.[7][9] This technique involves heating a stoichiometric mixture of the diamine and dianhydride in a high-boiling solvent (e.g., m-cresol, nitrobenzene) at temperatures between 180°C and 220°C.[7][9] The imidization reaction occurs rapidly at these temperatures, and the water generated is continuously removed, often as an azeotrope with the solvent, to drive the reaction to completion.[8]
Polyamide Synthesis
Polyamides are synthesized through the reaction of a diamine with a dicarboxylic acid or its more reactive derivative, a diacid chloride.[10][11] The reaction with a diacid chloride is typically rapid and can be performed at low temperatures.[10] Similar to polyimide synthesis from the monohydrochloride salt, a base is required to neutralize the liberated hydrochloric acid.
Experimental Protocols
Protocol 1: Synthesis of a Polyimide via the Two-Step Method using 3,4-DABP Monohydrochloride and Pyromellitic Dianhydride (PMDA)
This protocol details the synthesis of a polyimide from 3,4-diaminobenzophenone monohydrochloride and pyromellitic dianhydride (PMDA). A key feature is the in-situ neutralization of the diamine monohydrochloride.
Materials:
-
3,4-Diaminobenzophenone monohydrochloride (3,4-DABP·HCl)
-
Pyromellitic dianhydride (PMDA), purified by sublimation
-
Triethylamine (TEA), distilled
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Glass plates for film casting
-
Programmable oven or vacuum oven
Procedure:
Step 1: In-situ Neutralization and Poly(amic acid) Formation
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 3,4-DABP·HCl in anhydrous NMP to create a 10-15% (w/v) solution.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add one molar equivalent of triethylamine (TEA) dropwise to the stirred solution. The TEA will neutralize the hydrochloride, forming triethylammonium chloride, a salt that typically remains dissolved or as a fine precipitate.
-
After the addition of TEA, allow the mixture to stir for 30 minutes at 0-5°C.
-
Gradually add one molar equivalent of solid PMDA to the reaction mixture in small portions over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Once the PMDA addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring for 8-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2A: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a programmable oven under a nitrogen atmosphere.
-
Heat the film using a staged heating profile: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete cyclodehydration.[2]
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Step 2B: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer) at room temperature.
-
Stir the mixture for 12-24 hours. The polyimide will precipitate from the solution.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100-120°C.
Diagram: Two-Step Polyimide Synthesis Workflow
Caption: Workflow for the two-step synthesis of polyimides from 3,4-DABP·HCl.
Protocol 2: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from 3,4-diaminobenzophenone monohydrochloride and terephthaloyl chloride.
Materials:
-
3,4-Diaminobenzophenone monohydrochloride (3,4-DABP·HCl)
-
Terephthaloyl chloride
-
Triethylamine (TEA), distilled
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 3,4-DABP·HCl in anhydrous DMAc.
-
Cool the solution to -10 to 0°C.
-
Slowly add two molar equivalents of triethylamine (TEA) dropwise to the stirred solution. One equivalent neutralizes the hydrochloride, and the second will neutralize the HCl generated during the polycondensation.
-
In a separate flask, dissolve one molar equivalent of terephthaloyl chloride in a small amount of anhydrous DMAc.
-
Add the terephthaloyl chloride solution dropwise to the diamine solution over 30-60 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at low temperature for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it extensively with water and then methanol to remove triethylammonium chloride and any unreacted monomers.
-
Dry the polyamide in a vacuum oven at 80-100°C.
Characterization of the Resulting Polymers
A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polymer.
| Characterization Technique | Purpose | Expected Results for Aromatic Polyimides/Polyamides |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure and the completion of imidization. | For polyimides, the disappearance of amic acid bands (broad O-H and N-H stretches) and the appearance of characteristic imide absorptions (asymmetric and symmetric C=O stretching around 1780 and 1720 cm⁻¹, and C-N stretching around 1370 cm⁻¹). For polyamides, the presence of amide N-H stretching (around 3300 cm⁻¹) and amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure and confirm monomer incorporation. | The spectra should show resonances corresponding to the aromatic protons and carbons of both the diamine and the dianhydride/diacid chloride moieties in the expected ratios. The absence of poly(amic acid) proton signals in the final polyimide confirms complete imidization.[9] |
| Thermogravimetric Analysis (TGA) | To evaluate thermal stability and decomposition temperature. | Aromatic polyimides and polyamides exhibit high thermal stability, with decomposition temperatures (T_d5, temperature at 5% weight loss) typically above 450°C in a nitrogen atmosphere.[12][13] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (T_g). | The T_g is a critical indicator of the polymer's upper service temperature. For rigid aromatic polyimides, T_g values can range from 200°C to over 400°C, depending on the specific monomer structures.[5][12][14] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the molecular weight (M_n, M_w) and polydispersity index (PDI). | Successful polymerization will result in high molecular weight polymers, which is essential for good mechanical properties. |
| Mechanical Testing (Tensile Testing) | To measure properties like tensile strength, elongation at break, and Young's modulus. | Aromatic polyimides are known for their excellent mechanical properties, with tensile strengths often in the range of 100-300 MPa and high moduli.[1][12][15] |
| Solubility Testing | To assess the processability of the polymer. | The solubility of polyimides can be tailored by monomer selection. While many are insoluble, introducing flexible linkages or bulky groups can enhance solubility in organic solvents like NMP, DMAc, and m-cresol.[4][16][17] |
Properties of Polymers Derived from Benzophenone-Containing Diamines
The incorporation of the benzophenone moiety from 3,4-DABP is expected to yield polymers with the following characteristics:
-
High Thermal Stability: The rigid aromatic structure and the ketone group contribute to high decomposition temperatures and glass transition temperatures.[2] Polyimides derived from benzophenone-containing diamines have shown T_g values in the range of 201-310°C and 5% weight loss temperatures between 472-501°C.[12]
-
Excellent Mechanical Properties: These polymers typically form strong, tough films with high tensile strength and modulus. Reported tensile strengths for related polyimides are in the range of 103–145 MPa.[12]
-
Good Solubility: The non-linear, kinked structure introduced by the meta- and para-substituted amino groups in 3,4-DABP can disrupt chain packing, leading to improved solubility in organic solvents compared to polymers made from more linear diamines.[16]
Table of Representative Properties of Benzophenone-Based Polyimides:
| Dianhydride Co-monomer | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PMDA | ~310 | ~501 | ~145 | ~13 | [12] |
| BTDA | 201 - 310 | 472 - 501 | 103 - 145 | 12.9 - 15.2 | [12] |
| 6FDA | 291 - 339 | 550 - 591 (10% loss) | 81 - 118 | 5 - 9 | [18] |
| ODPA | ~240 | ~495 | ~110 | ~15 | [12] |
| BPADA | ~201 | ~472 | ~103 | ~15 | [12] |
Note: These are representative values from literature for polyimides derived from a different benzophenone-containing diamine and may vary depending on the specific synthesis conditions and characterization methods.
Troubleshooting and Considerations
-
Incomplete Neutralization: If the diamine monohydrochloride is not fully neutralized, polymerization will be incomplete, resulting in low molecular weight polymer. Ensure accurate stoichiometry of the base.
-
Monomer Purity: The purity of the monomers is critical for achieving high molecular weight polymers. Dianhydrides are particularly susceptible to moisture and should be purified (e.g., by sublimation) and handled under anhydrous conditions.
-
Solvent Quality: The use of anhydrous, high-purity solvents is essential to prevent side reactions and to ensure good solubility of the growing polymer chains.
-
Viscosity Management: As the polymerization progresses, the solution viscosity can become very high, making stirring difficult. Ensure the mechanical stirrer is robust enough to handle the increasing viscosity. The initial monomer concentration may need to be adjusted.
Conclusion and Future Outlook
3,4-Diaminobenzophenone monohydrochloride is a valuable monomer for the synthesis of high-performance polyimides and polyamides. By understanding the necessity of the in-situ neutralization step and following well-defined protocols, researchers can successfully produce polymers with exceptional thermal and mechanical properties. The unique combination of the benzophenone moiety and the specific isomeric linkage of the amino groups offers a powerful tool for tailoring polymer properties for advanced applications in demanding environments. Further research could explore the synthesis of a wider range of copolymers to fine-tune properties such as solubility, optical transparency, and dielectric constant for specific applications in electronics and materials science.
Diagram: Logical Relationship of Monomer Structure to Polymer Properties
Caption: Influence of 3,4-DABP's molecular structure on key polymer properties.
References
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Full article: Synthesis and characterization of novel polyimides derived from 4,4′-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. (URL: [Link])
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Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. (URL: [Link])
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review - VTechWorks. (URL: [Link])
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Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing). (URL: [Link])
-
Relationship between structure and adhesion properties of aromatic polyimides. (URL: [Link])
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FOCUS ON POLYIMIDES | Zeus. (URL: [Link])
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COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE - Revue Roumaine de Chimie. (URL: [Link])
-
Soluble polyimides based on alkyldiaminobenzophenone - SciSpace. (URL: [Link])
-
1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride - Chemistry LibreTexts. (URL: [Link])
-
Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC - NIH. (URL: [Link])
-
The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - RSC Publishing. (URL: [Link])
-
Solubility behavior of polyimides in different organic solvents - ResearchGate. (URL: [Link])
-
Synthesis procedure for polyimides | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - MDPI. (URL: [Link])
-
Synthesis and characterization of polyamideimides from diaminobenzophenone-3,3′ ,4,4′ -tetracarboxylic diimides and aromatic dicarboxylic acid— terephthalic acid (TPA) - ResearchGate. (URL: [Link])
-
Glass-transition temperatures T g of the synthesized (co)poly- imides... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis and properties of polyimides derived from 3,3′,5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone - Sci-Hub. (URL: [Link])
-
STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS - Rasayan Journal of Chemistry. (URL: [Link])
-
Polycondensation reaction mechanism for producing (co)polymers. - ResearchGate. (URL: [Link])
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Synthesis of Polyamides from - YouTube. (URL: [Link])
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Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill - RSC Publishing. (URL: [Link])
-
Synthesis and properties of aromatic polyamides derived from 1,6‐bis(4‐aminophenoxy)naphthalene and aromatic dicarboxylic acids - National Taipei University of Technology. (URL: [Link])
-
Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2 - MDPI. (URL: [Link])
-
Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. - ResearchGate. (URL: [Link])
-
Mechanism for Polycondensation - YouTube. (URL: [Link])
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Laboratory. (URL: [Link])
-
Lecture #9: Polycondensation reactions Polycondensation a process for the production of polymers from bifunctional and polyfunct - Farabi University. (URL: [Link])
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Chapter 10. Aromatic Polyimides and High-Temperature Resistant Polymers - ResearchGate. (URL: [Link])
- US4888367A - Process for neutralizing crosslinked poly (acrylic acid)
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Effect of Crosslinking Density of Polymers and Chemical Structure of Amine-Containing Monomers on the Neutralization Capacity of Dentin Adhesives - PubMed. (URL: [Link])
- US20100216962A1 - Method for neutralizing a water-soluble acrylic polymer by at least one monovalent agent and at least one divalent agent, and polymers obtained - Google P
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Application Note: High-Sensitivity HPLC Analysis of 3,4-Diaminobenzophenone via Pre-Column Derivatization
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed guide for the quantitative analysis of 3,4-diaminobenzophenone (3,4-DABP) using High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization. Due to its poor native chromophoric and fluorophoric properties, direct HPLC analysis of 3,4-DABP often lacks the sensitivity required for trace-level quantification in complex matrices. To overcome this limitation, we detail two robust derivatization strategies employing dansyl chloride and o-phthaldialdehyde (OPA), which significantly enhance the detectability of 3,4-DABP by introducing highly fluorescent moieties. This guide provides a comprehensive overview of the underlying chemical principles, step-by-step protocols for derivatization and HPLC analysis, and expert insights into method development and validation.
Introduction: The Rationale for Derivatization
3,4-Diaminobenzophenone is a key chemical intermediate in the synthesis of various pharmaceuticals and polymers. Accurate quantification of 3,4-DABP is crucial for process monitoring, quality control, and impurity profiling. While HPLC is the analytical technique of choice, the inherent spectroscopic properties of 3,4-DABP present a significant challenge. The molecule exhibits weak UV absorbance and lacks native fluorescence, leading to poor sensitivity and high limits of detection (LOD)[1].
Pre-column derivatization addresses this challenge by chemically modifying the analyte to introduce a tag with strong UV absorbance or fluorescence[2]. This process not only enhances detector response but can also improve the chromatographic behavior of the analyte by increasing its hydrophobicity, leading to better retention and separation on reversed-phase columns[3]. This application note focuses on two widely adopted derivatization reagents for primary amines: dansyl chloride and o-phthaldialdehyde (OPA)[4][5].
Derivatization Chemistry: Mechanisms and Considerations
The presence of two adjacent primary aromatic amine groups in 3,4-diaminobenzophenone offers a unique reaction site for derivatization. The choice of reagent and reaction conditions will dictate the structure of the final product and, consequently, its analytical utility.
Dansyl Chloride Derivatization
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent sulfonamide adducts[4]. The reaction proceeds via a nucleophilic attack of the unprotonated amine on the electrophilic sulfonyl chloride group.
For 3,4-DABP, the reaction can potentially yield mono- or di-dansylated products. Stoichiometric control of the derivatizing reagent is crucial to favor the formation of a single, desired product for accurate quantification. An excess of dansyl chloride will drive the reaction towards the di-dansylated derivative.
Caption: Dansylation of 3,4-Diaminobenzophenone.
OPA Derivatization
o-Phthaldialdehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) under alkaline conditions to form a highly fluorescent isoindole derivative[6]. This reaction is rapid and specific for primary amines[7].
In the case of 3,4-DABP, the two adjacent amine groups can react with OPA to form a stable, planar, and highly fluorescent benzimidazoisoquinoline derivative. This intramolecular cyclization is a key advantage, as it leads to a single, well-defined product with excellent fluorescent properties.
Caption: OPA Derivatization of 3,4-Diaminobenzophenone.
Experimental Protocols
The following protocols provide a starting point for the derivatization and HPLC analysis of 3,4-DABP. Optimization of reaction times, temperatures, and reagent concentrations may be necessary for specific applications and matrices.
Reagents and Materials
| Reagent/Material | Grade |
| 3,4-Diaminobenzophenone | Analytical Standard |
| Dansyl Chloride | HPLC Grade |
| o-Phthaldialdehyde (OPA) | HPLC Grade |
| 2-Mercaptoethanol | Reagent Grade |
| Acetonitrile (ACN) | HPLC Grade |
| Methanol (MeOH) | HPLC Grade |
| Water | HPLC Grade |
| Sodium Bicarbonate | ACS Grade |
| Boric Acid | ACS Grade |
| Hydrochloric Acid (HCl) | ACS Grade |
Protocol 1: Dansyl Chloride Derivatization
1. Reagent Preparation:
- 100 mM Sodium Bicarbonate Buffer (pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC-grade water. Adjust pH with 1 M HCl if necessary.
- Dansyl Chloride Solution (10 mg/mL in ACN): Dissolve 100 mg of dansyl chloride in 10 mL of acetonitrile. Prepare this solution fresh daily and protect from light.
2. Derivatization Procedure:
- Pipette 100 µL of the 3,4-DABP standard or sample solution into a microcentrifuge tube.
- Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).
- Add 200 µL of the dansyl chloride solution.
- Vortex the mixture for 30 seconds.
- Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.
- Cool the mixture to room temperature.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Fluorescence |
| Excitation | 340 nm |
| Emission | 525 nm |
Protocol 2: OPA Derivatization
1. Reagent Preparation:
- 100 mM Borate Buffer (pH 9.5): Dissolve 0.62 g of boric acid in 100 mL of HPLC-grade water. Adjust pH to 9.5 with 1 M NaOH.
- OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 100 mM borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. Mix well. This reagent is stable for one week when stored at 4°C in a dark bottle.
2. Derivatization Procedure:
- Pipette 100 µL of the 3,4-DABP standard or sample solution into a microcentrifuge tube.
- Add 400 µL of the OPA reagent.
- Vortex the mixture for 30 seconds.
- Let the reaction proceed at room temperature for 2 minutes.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 50 mM Sodium Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 40-70% B over 15 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | Fluorescence |
| Excitation | 340 nm |
| Emission | 455 nm |
Method Validation and Performance
A comprehensive method validation should be performed according to ICH guidelines. Key parameters to evaluate include:
-
Linearity and Range: A typical linear range for derivatized amines is in the low ng/mL to µg/mL concentration range.
-
Accuracy and Precision: Assessed by analyzing spiked samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Expected to be in the low ng/mL range, representing a significant improvement over direct UV detection.
-
Specificity: Demonstrated by the absence of interfering peaks from a blank matrix.
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH, temperature, mobile phase composition).
Troubleshooting and Expert Insights
-
Incomplete Derivatization: Ensure the pH of the reaction mixture is within the optimal range. The amine must be in its unprotonated form to be nucleophilic. Also, verify the freshness and concentration of the derivatizing reagent.
-
Multiple Peaks for the Analyte: With dansyl chloride, this may indicate the formation of both mono- and di-dansylated products. Increasing the molar excess of dansyl chloride can drive the reaction to completion, favoring the di-dansylated form.
-
Poor Peak Shape: The high organic content of the injection solvent after derivatization can sometimes lead to peak fronting or splitting. Diluting the final derivatized sample with the initial mobile phase can mitigate this issue.
-
Instability of OPA Derivatives: OPA derivatives can be less stable than dansyl derivatives[6]. It is recommended to analyze the samples shortly after derivatization or to use an autosampler with temperature control.
Conclusion
Pre-column derivatization with dansyl chloride or OPA provides a highly sensitive and reliable approach for the HPLC analysis of 3,4-diaminobenzophenone. The choice between the two reagents will depend on the specific requirements of the assay, including desired sensitivity, sample matrix, and available instrumentation. Both methods offer a significant improvement in detectability compared to direct HPLC analysis, enabling accurate quantification of 3,4-DABP at trace levels. The protocols and insights provided in this application note serve as a robust starting point for the development and validation of analytical methods for this important pharmaceutical intermediate.
References
-
Dansyl chloride - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007).
- Development and Validation of a High-Performance Liquid Chromatography Method for the Determination of Diacetyl in Beer Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. (2014). Journal of Agricultural and Food Chemistry, 62(12), 2568-2573.
- Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. (2020). Molecules, 25(10), 2384.
- Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (2021). Molecules, 26(11), 3326.
- Quantitation by HPLC of amines as dansyl derivatives. (2002). Journal of Pharmaceutical and Biomedical Analysis, 30(3), 589-601.
- Mechanism of reaction of dansyl chloride with carboxylic acid functional group. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 333-340.
-
OPA, amine detection reagent. (n.d.). Interchim. Retrieved January 17, 2026, from [Link]
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020).
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2023). Molecules, 28(2), 793.
- An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (2021). Diva-portal.org.
- [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. (1991). Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 193(1), 29-34.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (2012). Thermo Fisher Scientific.
- Simultaneous Determination of Seven Biogenic Amines in Foodstuff Samples Using One-Step Fluorescence Labeling and Dispersive Liquid–Liquid Microextraction Followed by HPLC-FLD and Method Optimization Using Response Surface Methodology. (2014). Food Analytical Methods, 8(3), 693-703.
- Classic Fluorescent Labeling Dyes. (2018). Biomol GmbH.
- Application Note: HPLC Method Development for the Quantification of Carbonyl Compounds Using 4-Nitro-o-phenylenediamine Derivatiz
-
Derivatization - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link]
-
m-, o-, and p-Phenylenediamine. (n.d.). OSHA. Retrieved January 17, 2026, from [Link]
-
Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (2021). International Journal of Pharmaceutical Sciences and Research, 12(8), 4166-4176.
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Application Notes and Protocols for 3,4-Diaminobenzophenone Monohydrochloride as a Curing Agent for Epoxy Resins
Introduction
3,4-Diaminobenzophenone (DABP), an aromatic diamine, presents itself as a compelling curing agent for epoxy resins, particularly in applications demanding high thermal and mechanical performance.[1][2] Its rigid aromatic structure, coupled with the reactive primary amine functionalities, facilitates the formation of a densely cross-linked polymer network upon curing with epoxy resins.[3] This results in thermosets with potentially high glass transition temperatures (Tg), excellent chemical resistance, and robust mechanical properties.[4] These characteristics make it a candidate for use in advanced composites, high-performance adhesives, and coatings subjected to harsh environments.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3,4-diaminobenzophenone monohydrochloride as a curing agent for epoxy resins. It covers the fundamental chemistry, formulation calculations, detailed curing protocols, and expected material properties, grounded in the principles of polymer science and material characterization.
Physicochemical Properties of 3,4-Diaminobenzophenone
A thorough understanding of the curing agent's properties is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 39070-63-8 | [5] |
| Molecular Formula | C₁₃H₁₂N₂O | [5] |
| Molecular Weight | 212.25 g/mol | [6] |
| Appearance | Light yellow to brown crystalline powder | [7] |
| Melting Point | 115-117 °C | [6][7] |
| Amine Hydrogen Equivalent Weight (AHEW) | 53.06 g/eq | Calculated |
Note: The Amine Hydrogen Equivalent Weight (AHEW) is calculated as the molecular weight divided by the number of active amine hydrogens (which is 4 for 3,4-diaminobenzophenone).
Curing Mechanism: The Role of Aromatic Amines
The curing of epoxy resins with 3,4-diaminobenzophenone proceeds via a nucleophilic addition reaction between the primary amine groups of the DABP and the epoxide groups of the resin. Each primary amine group contains two active hydrogen atoms, each capable of reacting with an epoxy ring.[8]
The reaction can be visualized as a two-step process for each amine group:
-
Primary Amine Reaction: The primary amine attacks the carbon atom of the epoxy ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.
-
Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxy group, resulting in a tertiary amine and another hydroxyl group.
This chain of reactions leads to the formation of a highly cross-linked, three-dimensional network, which is characteristic of thermosetting polymers.[2] The aromatic nature of DABP contributes to the rigidity of the resulting network, which in turn imparts high thermal stability and mechanical strength.[4]
Caption: Epoxy Curing Mechanism with 3,4-Diaminobenzophenone.
Protocol for Curing Epoxy Resin with 3,4-Diaminobenzophenone
This protocol provides a starting point for the formulation and curing of a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin with 3,4-diaminobenzophenone. Researchers should consider this a foundational method, with the understanding that optimization of the formulation and cure cycle is likely necessary to achieve desired properties for a specific application.
Materials and Equipment
-
Epoxy Resin: Standard DGEBA resin with a known Epoxide Equivalent Weight (EEW). A typical liquid DGEBA has an EEW of 182-192 g/eq.[9]
-
Curing Agent: 3,4-Diaminobenzophenone Monohydrochloride.
-
Solvent (optional): A suitable solvent like acetone or isopropanol for reducing viscosity.
-
Neutralizing Agent (if using the monohydrochloride): A suitable base such as triethylamine (TEA) or a solid base that can be filtered off.
-
Mixing vessels: Glass or metal containers.
-
Stirring equipment: Mechanical stirrer or magnetic stir plate.
-
Vacuum oven: For degassing and curing.
-
Molds: For casting specimens for testing.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.[5]
Formulation Calculation
The stoichiometric ratio of curing agent to epoxy resin is crucial for achieving optimal properties. The calculation is based on the AHEW of the curing agent and the EEW of the epoxy resin.[8]
Parts by weight of curing agent per 100 parts of resin (phr):
phr = (AHEW / EEW) * 100
Example Calculation:
-
AHEW of 3,4-Diaminobenzophenone: 53.06 g/eq
-
EEW of a standard DGEBA epoxy resin: 188 g/eq
phr = (53.06 / 188) * 100 ≈ 28.2 phr
This means that for every 100 grams of this specific epoxy resin, 28.2 grams of 3,4-diaminobenzophenone are required for a stoichiometric cure.
Experimental Workflow
Caption: Experimental workflow for epoxy curing.
Step-by-Step Protocol
-
Preparation of the Curing Agent Solution:
-
Due to the hydrochloride form, the curing agent may have limited solubility in the epoxy resin at room temperature.
-
Option A (Direct Dissolution): Gently heat the epoxy resin (e.g., to 60-80°C) to aid in the dissolution of the 3,4-diaminobenzophenone monohydrochloride. Stir until a homogeneous mixture is obtained.
-
Option B (Solvent-Assisted): Dissolve the calculated amount of 3,4-diaminobenzophenone monohydrochloride in a minimal amount of a suitable solvent before adding it to the pre-warmed epoxy resin. The solvent should be removed during the degassing step.
-
-
Neutralization of the Monohydrochloride (Crucial Step):
-
The hydrochloride salt of the amine is not reactive with the epoxy group. The amine must be in its free base form to act as a curing agent. Therefore, a neutralization step is required.
-
Add a stoichiometric amount of a suitable base (e.g., triethylamine) to the curing agent solution to neutralize the HCl. The reaction will form a salt (e.g., triethylammonium chloride).
-
The choice of base and the removal of the resulting salt can impact the final properties of the cured resin. For high-performance applications, a solid base that can be filtered off after neutralization might be preferable.
-
-
Mixing and Degassing:
-
Thoroughly mix the neutralized curing agent solution with the epoxy resin for 10-15 minutes until the mixture is uniform.
-
Degas the mixture in a vacuum oven at a temperature that maintains a low viscosity (e.g., 60-80°C) to remove any entrapped air bubbles and residual solvent.
-
-
Curing:
-
Pour the degassed mixture into pre-heated molds.
-
Aromatic amines typically require an elevated temperature cure.[3] A suggested starting cure cycle is:
-
Initial Cure: 2 hours at 120°C.
-
Post-Cure: 2-4 hours at 150-180°C.[10]
-
-
The optimal cure schedule will depend on the specific epoxy resin and desired properties and should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC) to assess the extent of cure.[11][12]
-
Characterization and Expected Properties
The properties of the cured epoxy resin should be characterized using standard techniques to evaluate its performance.
| Property | Test Method | Expected Range for Aromatic Amine Cured Epoxies |
| Glass Transition Temperature (Tg) | DSC, DMA | 150 - 220 °C[9] |
| Tensile Strength | ASTM D638 | 60 - 100 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 4.0 GPa |
| Flexural Strength | ASTM D790 | 100 - 160 MPa |
| Thermal Stability (TGA) | 5% weight loss temperature | > 300 °C in N₂[13] |
Note: The values presented are typical ranges for epoxy resins cured with aromatic amines and are provided for guidance. The actual properties of a system cured with 3,4-diaminobenzophenone will need to be determined experimentally.
Troubleshooting and Considerations
-
Incomplete Curing: This may be due to an incorrect stoichiometric ratio, insufficient cure time or temperature, or incomplete neutralization of the hydrochloride. Verify calculations and optimize the cure cycle using DSC.[11][14]
-
Brittleness: Aromatic amine-cured epoxies can be brittle. Consider incorporating toughening agents or blending with more flexible curing agents to improve fracture toughness.
-
Viscosity: The initial viscosity of the mixture may be high. Gentle heating or the use of a reactive diluent can reduce the viscosity for better processing.
-
Safety: 3,4-Diaminobenzophenone is classified as an irritant.[5] Always handle it in a well-ventilated area and use appropriate personal protective equipment.[5]
Conclusion
3,4-Diaminobenzophenone monohydrochloride holds promise as a curing agent for developing high-performance epoxy thermosets. Its aromatic structure is conducive to achieving high thermal stability and mechanical strength. This guide provides a comprehensive starting point for researchers, outlining the necessary calculations, a detailed protocol including the crucial neutralization step for the hydrochloride form, and expected material properties. It is imperative that researchers conduct their own optimization and characterization to tailor the formulation and curing process to their specific application needs.
References
-
Air Products and Chemicals, Inc. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. [Link]
-
Cao, L., Liu, Y., Wang, T., & Zhang, J. (2018). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. Polymers, 10(11), 1253. [Link]
-
Chen, Y., et al. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Molecules, 28(14), 5439. [Link]
-
Gawade, S. S., et al. (2014). Curing and thermal behavior of epoxy resins of hexafluoro and bisphenol-A. Polímeros, 24(1), 1-8. [Link]
-
ResearchGate. (n.d.). Thermal properties of the cured epoxy resins. [Link]
-
Part Consulting. (2019). Formulating with Amines. [Link]
-
Applied Poleramic, Inc. (n.d.). AMINE CURED-EPOXY MATRICES. [Link]
- Google Patents. (2011). US7897703B2 - Epoxy resin and 4,4′-diaminobenzanilide powder.
-
Shain, M. (n.d.). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. [Link]
-
Amanokura, N., et al. (2004). Curing Behavior of Epoxy Resin Initiated by Amine-Containing Inclusion Complexes. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 50(1-2), 1-6. [Link]
-
Three Bond Technical News. (1990). Curing Agents for Epoxy Resin. [Link]
-
Sci-Hub. (2014). The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. [Link]
- Google Patents. (2019). CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone.
-
MDPI. (2024). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. [Link]
- Google Patents. (2021). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
-
ResearchGate. (2009). Curing behavior and thermal properties of trifunctional epoxy resin cured by 4, 4'-diaminodiphenyl sulfone. [Link]
-
Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines. [Link]
-
Otto Chemie Pvt Ltd. (n.d.). 3,4-Diamino benzophenone, 98%. [Link]
-
TA Instruments. (n.d.). Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset. [Link]
- Google Patents. (1975). US3898251A - Epoxy resin curing agent.
-
TA Instruments. (n.d.). Characterization of the Degree of Cure of Thermosetting Resins by DSC. [Link]
-
NETZSCH-Gerätebau GmbH. (2021). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. [Link]
-
ResearchGate. (n.d.). Characterization of Epoxy Resins Using DSC. [Link]
- Google Patents. (2019). US10221344B2 - Amine for rapid-curing epoxy resin compositions.
-
PubChem. (n.d.). 3,4-Diaminobenzophenone. [Link]
-
ResearchGate. (2003). Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. [Link]
-
The Aquila Digital Community. (2015). Analysis of the Mechanical Properties of DGEBF/4,4'-DDS Thermoset Systems as a Function of Cure Rate. [Link]
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Application Notes and Protocols for the Synthesis of Poly(ether imide)s from 3,4-Diaminobenzophenone
Introduction: The Strategic Importance of Poly(ether imide)s
Poly(ether imide)s (PEIs) represent a class of high-performance amorphous thermoplastic polymers renowned for their exceptional thermal stability, high strength-to-weight ratio, excellent mechanical properties, and good chemical resistance.[1] The incorporation of flexible ether linkages within the rigid polyimide backbone enhances processability, allowing for techniques like injection molding and extrusion, a significant advantage over many traditional polyimides.[1] PEIs find critical applications in demanding fields such as aerospace, automotive, electronics, and medical devices due to their robust performance characteristics.[2][3]
The selection of monomers is a key determinant of the final properties of the PEI. 3,4-Diaminobenzophenone is an attractive diamine monomer due to its rigid aromatic structure, which contributes to the high thermal stability of the resulting polymer. The unsymmetrical nature of the amine groups can also influence the polymer's solubility and processing characteristics. When combined with a dianhydride containing ether linkages, such as 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), the resulting poly(ether imide) is expected to exhibit a favorable balance of thermal stability and processability.
This document provides a detailed experimental guide for the synthesis of poly(ether imide)s from 3,4-diaminobenzophenone, targeting researchers, scientists, and professionals in drug development and materials science. It outlines both the one-step and two-step polymerization methods, offering insights into the rationale behind procedural choices and comprehensive characterization protocols.
Pre-Synthesis Considerations: Laying the Foundation for Success
The success of the polymerization is critically dependent on the purity of the monomers and the reaction environment.
-
Monomer Purity: 3,4-Diaminobenzophenone and the chosen dianhydride (e.g., BPADA) should be of high purity. Impurities can act as chain terminators, leading to low molecular weight polymers with inferior mechanical properties. Recrystallization or sublimation of the monomers is recommended prior to use.
-
Solvent Selection: The choice of solvent is crucial for maintaining the reactants and the growing polymer chain in solution. Aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and m-cresol are commonly employed. The solvent must be anhydrous, as water can react with the dianhydride and inhibit polymerization.
-
Inert Atmosphere: The polymerization should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
Data Presentation: Expected Properties of Poly(ether imide)s
The following table summarizes the typical range of properties for poly(ether imide)s. The exact values for a PEI synthesized from 3,4-diaminobenzophenone and BPADA will depend on the final molecular weight and processing conditions.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 200 - 280 °C |
| 5% Weight Loss Temperature (Td5) | > 450 °C (in N2) |
| Tensile Strength | 80 - 150 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
| Elongation at Break | 5 - 90% |
| Dielectric Constant (1 MHz) | 3.0 - 3.8 |
Experimental Protocols: A Tale of Two Pathways
The synthesis of poly(ether imide)s from 3,4-diaminobenzophenone can be achieved through two primary routes: a one-step high-temperature solution polymerization or a two-step method involving the formation of a poly(amic acid) intermediate.
Protocol 1: One-Step High-Temperature Solution Polymerization
This method is direct and efficient, leading to the formation of the poly(ether imide) in a single step at elevated temperatures. It is particularly suitable for producing soluble polyimides.
Materials:
-
3,4-Diaminobenzophenone
-
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
m-cresol (anhydrous)
-
Isoquinoline (catalyst)
-
Ethanol (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Condenser
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble the reaction flask with the mechanical stirrer, nitrogen inlet/outlet, and condenser. Ensure all glassware is thoroughly dried.
-
Monomer Addition: Under a gentle flow of nitrogen, charge the flask with equimolar amounts of 3,4-diaminobenzophenone and BPADA.
-
Solvent and Catalyst: Add anhydrous m-cresol to achieve a solids content of 10-20% (w/v). Add a few drops of isoquinoline as a catalyst.[4]
-
Polymerization: Begin stirring the mixture and gradually heat the reaction to 180-200°C.[4]
-
Reaction Monitoring: Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Isolation: After the reaction is complete, allow the viscous solution to cool to room temperature.
-
Precipitation: Slowly pour the polymer solution into a beaker containing vigorously stirred ethanol to precipitate the poly(ether imide).
-
Purification: Collect the fibrous polymer by filtration and wash it thoroughly with fresh ethanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified poly(ether imide) in a vacuum oven at 150-180°C for 24 hours or until a constant weight is achieved.
Protocol 2: Two-Step Polymerization via Poly(amic acid) Intermediate
This method involves the formation of a soluble poly(amic acid) precursor at room temperature, which is then converted to the poly(ether imide) through thermal or chemical imidization. This approach is versatile and allows for the formation of films and coatings from the poly(amic acid) solution.
Step 2a: Synthesis of Poly(amic acid)
Materials:
-
3,4-Diaminobenzophenone
-
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas (high purity)
Procedure:
-
Diamine Dissolution: In a dry, nitrogen-purged flask, dissolve 3,4-diaminobenzophenone in anhydrous NMP with stirring.
-
Dianhydride Addition: Once the diamine has completely dissolved, slowly add an equimolar amount of BPADA in small portions. The addition should be done carefully to control the exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly, indicating the formation of the high molecular weight poly(amic acid).
Step 2b: Thermal Imidization (for films)
Procedure:
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve the desired thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and heat it gradually to 80-100°C to slowly remove the solvent.
-
Curing: Once the film is tack-free, subject it to a staged heating program to effect imidization. A typical cycle would be:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
-
Final Film: After cooling to room temperature, the flexible poly(ether imide) film can be carefully peeled from the glass substrate.
Step 2c: Chemical Imidization (for powders)
Materials:
-
Poly(amic acid) solution from Step 2a
-
Acetic anhydride (dehydrating agent)
-
Pyridine or triethylamine (catalyst)
Procedure:
-
Reagent Addition: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the amic acid repeating unit).
-
Imidization and Precipitation: Stir the mixture at room temperature. The poly(ether imide) will precipitate as a powder as the imidization reaction proceeds.
-
Isolation and Purification: Collect the polymer powder by filtration and wash it extensively with a suitable solvent (e.g., ethanol or methanol) to remove the imidization reagents and residual NMP.
-
Drying: Dry the purified poly(ether imide) powder in a vacuum oven at 150-180°C.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis and characterization of poly(ether imide)s from 3,4-diaminobenzophenone.
Caption: Workflow for the synthesis and characterization of poly(ether imide)s.
Characterization of the Synthesized Poly(ether imide)
Thorough characterization is essential to confirm the successful synthesis of the poly(ether imide) and to determine its key properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the formation of the imide ring. The disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands are key indicators of a successful reaction.
Functional Group Characteristic Absorption Bands (cm⁻¹) Imide C=O (asymmetric stretching) ~1780 Imide C=O (symmetric stretching) ~1720 C-N stretching ~1370 Ether C-O-C stretching ~1240 -
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of the polymer, confirming the connectivity of the monomer units.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. The onset of decomposition and the temperature at which 5% weight loss occurs (Td5) are important parameters. Poly(ether imide)s typically exhibit high thermal stability, with decomposition temperatures often exceeding 450°C in a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the amorphous poly(ether imide). The Tg is a critical property that defines the upper service temperature of the material.
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of poly(ether imide)s from 3,4-diaminobenzophenone. By carefully selecting the appropriate polymerization method and controlling the reaction conditions, researchers can synthesize high-performance polymers with a desirable combination of thermal stability and processability. The detailed protocols and characterization guidelines presented herein are intended to facilitate the development of novel poly(ether imide) materials for a wide range of advanced applications.
References
-
Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy) - SciSpace. (2003). Retrieved from [Link]
-
Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. (n.d.). Retrieved from [Link]
-
Synthesis and Properties of Poly(ether Imide)s Derived from 2,5-Bis(3,4-Dicarboxyphenoxy)biphenyl Dianhydride and Aromatic Ether-Diamines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Poly(ether imide)s: Synthesis and Properties - Murray State's Digital Commons. (2023). Retrieved from [Link]
-
Polyetherimide Sheet - Performance Characteristics and Applications - Polymer Resins. (2019). Retrieved from [Link]
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A Validated HPLC-UV Method for the Quantification of 3,4-Diaminobenzophenone in Reaction Mixtures
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note provides a detailed, robust, and validated analytical method for the quantitative determination of 3,4-Diaminobenzophenone (DABP) in complex reaction mixtures. 3,4-Diaminobenzophenone is a critical intermediate in the synthesis of pharmaceuticals, high-performance polymers, and dyes.[1] Accurate monitoring of its concentration during a chemical reaction is essential for process optimization, yield calculation, and quality control. This document outlines a comprehensive protocol using High-Performance Liquid Chromatography (HPLC) with UV detection, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] We provide a complete methodology, from sample preparation to data analysis, including the rationale behind key procedural choices to ensure method specificity, accuracy, and precision.
Introduction and Scientific Background
3,4-Diaminobenzophenone (CAS: 39070-63-8) is an aromatic amine whose structural features make it a valuable building block in organic synthesis.[1][3] The presence of two amine groups and a benzophenone core allows for its use as a monomer in the production of polyimides and other thermally stable polymers, as well as an intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and anti-cancer agents.[1]
Quantifying DABP within a reaction mixture presents a significant analytical challenge. The matrix can contain unreacted starting materials, catalysts, solvents, and various by-products that may interfere with the analysis. Therefore, a highly specific and selective analytical method is required. While techniques like Gas Chromatography (GC) could be employed, the relatively high melting point of DABP (115-119 °C) and its polarity make HPLC the more direct and robust choice, often avoiding the need for derivatization.[1][4] Simple UV-Vis spectrophotometry, while sensitive, lacks the specificity to distinguish DABP from other UV-active species in the mixture.[5]
This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar aromatic compounds like DABP from a complex matrix. The method's validation is grounded in the principles of the ICH guidelines to demonstrate its fitness for the intended purpose.[6]
Table 1: Physicochemical Properties of 3,4-Diaminobenzophenone
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O | [1][7] |
| Molecular Weight | 212.25 g/mol | [3][4][7] |
| CAS Number | 39070-63-8 | [1][4] |
| Appearance | Yellow to brown powder/crystal | [1] |
| Melting Point | 115-119 °C | [1][4][8] |
| IUPAC Name | (3,4-diaminophenyl)(phenyl)methanone | [7] |
Principle of the HPLC-UV Method
This method utilizes RP-HPLC to separate 3,4-diaminobenzophenone from other components in the reaction mixture. The sample is injected into a C18 column, a non-polar stationary phase. A polar mobile phase, consisting of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, is pumped through the column.[9][10] Components separate based on their relative hydrophobicity; less polar compounds are retained longer on the column, while more polar compounds elute earlier.
The acidic buffer (e.g., phosphoric or formic acid) is critical for this analysis. It protonates the basic amino groups on the DABP molecule, ensuring a consistent charge state. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.[9] Following separation, the eluate passes through a UV detector set to a wavelength where DABP exhibits strong absorbance, allowing for sensitive and specific detection. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard (external standard method).
Experimental Workflow and Protocols
Materials and Instrumentation
-
HPLC System: An Agilent 1200 series, Waters Alliance, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[10]
-
Reagents:
-
Water (HPLC grade, e.g., Milli-Q).
-
Phosphoric acid (85%, analytical grade).
-
-
Glassware & Consumables: Volumetric flasks, pipettes, 2 mL HPLC vials, 0.22 µm syringe filters (PTFE or Nylon, depending on solvent compatibility).[11][12]
Overall Analytical Workflow
The entire process, from sample acquisition to final report, follows a structured and validated path to ensure data integrity.
Diagram 1: High-level workflow for the quantification of 3,4-diaminobenzophenone.
Protocol 1: Preparation of Solutions
Rationale: Accurate preparation of the mobile phase and standard solutions is fundamental to the reliability of the entire method. The acidic mobile phase ensures analyte protonation for optimal chromatography.
-
Mobile Phase Preparation (Acetonitrile:Aqueous Phosphoric Acid = 60:40 v/v):
-
Prepare the aqueous component: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.[10]
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of the aqueous phosphoric acid solution.
-
Combine them in a suitable solvent reservoir, mix well, and degas for 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 3,4-diaminobenzophenone reference standard into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This solution should be stored under refrigeration (2-8 °C) and protected from light.
-
-
Working Standard & Calibration Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.
-
Protocol 2: Sample Preparation
Rationale: The goal of sample preparation is to dilute the sample into the linear range of the assay and remove any particulate matter that could damage the HPLC column, while ensuring the analyte remains stable.[13][14]
-
Initial Dilution:
-
Based on the expected concentration of DABP in the reaction, calculate a dilution factor to bring the final concentration into the mid-range of the calibration curve (e.g., 25 µg/mL).
-
Using a calibrated pipette, transfer a precise volume of the reaction mixture into a Class A volumetric flask.
-
Dilute to volume using the mobile phase as the diluent. This minimizes solvent mismatch effects during injection.[12]
-
-
Filtration:
-
Draw the diluted sample into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe tip.
-
Filter the sample directly into a 2 mL HPLC vial, discarding the first ~0.5 mL to saturate the filter membrane.[11]
-
-
Blank Preparation:
-
Prepare a "matrix blank" if possible by taking a sample of the reaction mixture at time zero (before the formation of DABP) and subjecting it to the same sample preparation protocol. This is used to assess specificity.
-
Prepare a "diluent blank" consisting only of the mobile phase.
-
Protocol 3: HPLC-UV Analysis
Rationale: The selected chromatographic conditions are optimized to provide a good balance between resolution, peak shape, and analysis time.
Table 2: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid (aq) (60:40, v/v)[10] |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30 °C[10] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or DAD scan 200-400 nm)[10] |
| Run Time | ~15 minutes (adjust as needed to elute all components) |
Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Perform a System Suitability Test (SST) by making five replicate injections of a mid-range working standard (e.g., 25 µg/mL).
-
Inject the diluent blank to ensure no carryover or system contamination.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample solutions. It is good practice to inject a standard periodically (e.g., every 10 sample injections) to monitor system performance.
Method Validation (ICH Q2(R2) Framework)
A method is only useful if it is proven to be reliable. The following validation parameters must be assessed to demonstrate that the analytical procedure is fit for its intended purpose.[6] The acceptance criteria provided are typical but should be adapted based on the specific application requirements.
Diagram 2: Interrelationship of key ICH Q2(R2) validation parameters.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free of interference from the matrix.[15] | Analyze blank matrix, matrix spiked with DABP, and compare to standard. Use DAD to check peak purity. | Peak for DABP is resolved from all other peaks (Resolution > 2). Peak purity index > 0.999. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response.[16] | Analyze a minimum of 5 concentrations across the expected range. Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999.[17] |
| Range | To define the concentration interval where the method is precise, accurate, and linear.[15] | Confirmed by the linearity, accuracy, and precision data. | Typically 80-120% of the target test concentration. |
| Accuracy | To measure the closeness of the experimental value to the true value.[15] | Analyze a blank matrix spiked with DABP at 3 levels (e.g., 80%, 100%, 120% of target) in triplicate. | Mean recovery of 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between measurements. Assessed at two levels: | ||
| Repeatability | Intra-day precision. | Analyze 6 replicate samples at 100% of the target concentration on the same day. | Relative Standard Deviation (RSD) ≤ 2.0%.[16] |
| Intermediate Precision | Inter-day precision. | Repeat the repeatability test on a different day with a different analyst or instrument. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Determine Signal-to-Noise ratio (S/N) of 10:1 or use standard deviation of the response. | RSD at this concentration should be ≤ 10%. |
| Robustness | To demonstrate reliability with respect to deliberate, minor variations in method parameters.[6] | Systematically vary parameters like flow rate (±0.1 mL/min), column temp (±2°C), mobile phase composition (±2%). | Peak area and retention time should not significantly change (e.g., RSD < 5%). |
Data Analysis and Calculations
-
System Suitability:
-
From the five replicate injections of the standard, calculate the %RSD of the peak areas and retention times.
-
Acceptance Criteria: %RSD for peak area ≤ 2.0%; %RSD for retention time ≤ 1.0%; Tailing factor ≤ 2.0.
-
-
Calibration Curve:
-
Perform a linear regression of the peak areas of the calibration standards versus their corresponding concentrations.
-
The resulting equation will be in the form y = mx + c, where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept.
-
-
Quantification of 3,4-Diaminobenzophenone in Samples:
-
Using the peak area (y) of DABP from the sample chromatogram, calculate the concentration in the vial (x) using the regression equation: Concentration in Vial (µg/mL) = (Peak Area - y-intercept) / slope
-
Calculate the original concentration in the reaction mixture by accounting for the dilution factor: Concentration in Reaction Mixture (mg/mL) = Concentration in Vial (µg/mL) * Dilution Factor / 1000
-
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, specific, and accurate tool for the quantification of 3,4-diaminobenzophenone in complex reaction mixtures. By adhering to the described protocols for sample preparation, analysis, and data processing, researchers and drug development professionals can confidently monitor reaction progress, determine yield, and ensure the quality of their synthetic processes. The rigorous validation framework, based on ICH Q2(R2) guidelines, ensures that the method is robust and fit for its intended purpose in a regulated or research environment.
References
-
PubChem. 3,4-Diaminobenzophenone. National Center for Biotechnology Information. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). [Link]
-
SIELC Technologies. Separation of 3,4-Diaminobenzophenone on Newcrom R1 HPLC column.[Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.[Link]
-
Labcompliance. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). [Link]
-
Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. (2023). [Link]
-
Organomation. HPLC Sample Preparation.[Link]
-
ICH. Validation of Analytical Procedures Q2(R2). (2023). [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
-
Ottokemi. 3,4-Diamino benzophenone, 98%.[Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.[Link]
-
Agilent Technologies. Sample Preparation Fundamentals for Chromatography.[Link]
- Google Patents.CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
-
ResearchGate. UV-Vis spectral changes during photolysis of 4,4'-diazidobenzophenone in dichloromethane solution. (2007). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. biosynth.com [biosynth.com]
- 4. 3,4-Diaminobenzophenone 97 39070-63-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. 3,4-Diaminobenzophenone | C13H12N2O | CID 135520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Diamino benzophenone, 98% 39070-63-8 India [ottokemi.com]
- 9. Separation of 3,4-Diaminobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. organomation.com [organomation.com]
- 15. youtube.com [youtube.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
Application Notes: The Critical Role of 3,4-Diaminobenzophenone in Mebendazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the synthesis of Mebendazole, a broad-spectrum anthelmintic agent, with a specific focus on the pivotal role of the intermediate, 3,4-diaminobenzophenone. We will explore the synthetic pathway, detailing the reaction mechanisms, and provide robust, field-tested protocols for the key transformations. The causality behind experimental choices, in-process controls for self-validating protocols, and methods for characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction to Mebendazole and its Synthesis
Mebendazole (Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate) is a highly effective anthelmintic drug featured on the World Health Organization's List of Essential Medicines. Its mechanism of action involves inhibiting the polymerization of tubulin in parasites, leading to their demise. The synthesis of this crucial drug relies on a multi-step process where the formation of the core benzimidazole ring system is a critical phase. At the heart of this synthesis lies the intermediate: 3,4-diaminobenzophenone. The purity, reactivity, and handling of this intermediate directly influence the yield and purity of the final Active Pharmaceutical Ingredient (API).
This guide will illuminate the journey from starting materials to 3,4-diaminobenzophenone and its subsequent transformation into the Mebendazole backbone, providing both the "how" and the "why" of the process.
The Synthetic Pathway: An Overview
The most common and industrially viable synthesis of Mebendazole involves a three-stage process. This workflow is designed for efficiency and scalability, ensuring high purity of the final product.
Figure 1: Overall Mebendazole Synthesis Workflow. A three-stage process highlighting the central role of 3,4-Diaminobenzophenone.
Section 1: 3,4-Diaminobenzophenone: The Cornerstone Intermediate
The entire synthesis hinges on the successful preparation and purification of 3,4-diaminobenzophenone. This molecule provides the necessary ortho-diamine functionality required for the formation of the benzimidazole ring and the benzoyl group at the correct position of the final Mebendazole structure.
Physicochemical Properties
A thorough understanding of the intermediate's properties is crucial for handling, reaction monitoring, and purification.
| Property | Value |
| Chemical Formula | C₁₃H₁₂N₂O |
| Molar Mass | 212.25 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 123-125 °C |
| Solubility | Soluble in methanol, ethanol, DMF; Insoluble in water |
| CAS Number | 39071-33-3 |
Protocol 1: Synthesis of 3,4-Diaminobenzophenone
The synthesis typically starts from 4-chloro-3-nitrobenzophenone. The process involves a nucleophilic aromatic substitution followed by a reduction of the nitro group.
Reaction:
-
4-chloro-3-nitrobenzophenone + NH₃ → 4-amino-3-nitrobenzophenone + HCl
-
4-amino-3-nitrobenzophenone + [H] → 3,4-diaminobenzophenone
Materials:
-
4-chloro-3-nitrobenzophenone (1.0 eq)
-
Aqueous Ammonia (25-30%)
-
Methanol
-
Sodium Sulfide (Na₂S·9H₂O) or catalytic hydrogenation setup (e.g., H₂/Pd-C)
-
Deionized Water
Step-by-Step Methodology:
-
Ammonolysis:
-
To a pressure vessel, add 4-chloro-3-nitrobenzophenone and methanol.
-
Add an excess of aqueous ammonia. Seal the vessel.
-
Heat the mixture to 120-130 °C for 8-12 hours. The pressure will increase; ensure the vessel is rated for the conditions.
-
Causality: The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution, replacing the chlorine atom with an amino group. Methanol acts as a solvent to facilitate the reaction.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Isolation of Nitro-intermediate:
-
Cool the reaction mixture to room temperature.
-
The product, 4-amino-3-nitrobenzophenone, will precipitate. Filter the solid and wash with cold water to remove excess ammonia and salts.
-
Dry the yellow solid under vacuum.
-
-
Reduction of the Nitro Group:
-
Suspend the 4-amino-3-nitrobenzophenone in a mixture of water and methanol.
-
Gradually add sodium sulfide nonahydrate in portions. The reaction is exothermic; maintain the temperature below 60 °C using an ice bath.
-
Causality: Sodium sulfide is a cost-effective reducing agent suitable for converting the nitro group to an amine. The ortho-amino group remains unaffected. Catalytic hydrogenation offers a cleaner alternative but requires specialized equipment.
-
Stir for 3-5 hours until the reaction is complete (monitored by TLC).
-
-
Purification:
-
Cool the mixture to 5-10 °C to precipitate the crude 3,4-diaminobenzophenone.
-
Filter the product and wash thoroughly with cold water to remove inorganic byproducts.
-
Recrystallize the crude product from an ethanol/water mixture to yield a pure, yellow-orange crystalline solid.
-
Quality Control and Characterization
-
Melting Point: Should be sharp, within the 123-125 °C range. A broad melting range indicates impurities.
-
FT-IR (KBr, cm⁻¹): Expect characteristic peaks around 3400-3200 (N-H stretching of primary amines), 1630 (C=O stretching of the ketone), and 1600-1450 (C=C aromatic stretching).
-
¹H NMR (DMSO-d₆, δ ppm): Look for distinct aromatic proton signals and two broad singlets for the two different -NH₂ groups.
-
Purity (HPLC): Purity should be >99% to ensure a clean cyclization reaction in the next step. Common impurities include the starting nitro compound and mono-amino intermediates.
Section 2: The Cyclization Reaction: Formation of the Benzimidazole Core
This is the most critical step where the ortho-diamine structure of 3,4-diaminobenzophenone is utilized to build the heterocyclic benzimidazole ring. The choice of the cyclizing agent is key. S-Methylisothiourea sulfate is commonly used as it provides the necessary carbon and nitrogen atoms to form the 2-amino group of the benzimidazole.
application of 3,4-diaminobenzophenone in the synthesis of high-performance polymers
An Application Guide to 3,4-Diaminobenzophenone in the Synthesis of High-Performance Polymers
Abstract
This document provides a detailed guide for researchers and scientists on the application of 3,4-diaminobenzophenone (3,4-DABP) as a critical monomer in the synthesis of high-performance aromatic polymers. We delve into the synthesis of two major classes of polymers, polyimides and polyamides, offering not just step-by-step protocols but also the underlying scientific rationale for key procedural choices. The unique structural attributes of 3,4-DABP—an unsymmetrical aromatic diamine featuring a ketone linkage—impart a desirable combination of high thermal stability, mechanical robustness, and enhanced processability to the resulting polymers. Furthermore, the benzophenone moiety serves as a photoactive site, opening avenues for applications in photolithography and advanced composites. This guide includes detailed experimental procedures, characterization protocols, and data interpretation to facilitate the successful synthesis and evaluation of these advanced materials.
Introduction: The Strategic Value of 3,4-Diaminobenzophenone (3,4-DABP)
High-performance polymers are defined by their ability to function under extreme conditions of temperature, chemical exposure, and mechanical stress. The selection of monomers is the most critical factor in designing polymers with these desired characteristics. Aromatic diamines are foundational building blocks for many of these materials, including polyimides and polyamides, imparting rigidity and thermal stability.[1]
3,4-Diaminobenzophenone (C₁₃H₁₂N₂O) is a versatile aromatic amine that serves as an essential building block for high-performance materials.[2] Its utility stems from a unique combination of structural features:
-
Aromatic Backbone: The phenyl rings contribute to the inherent thermal stability and mechanical strength of the polymer chain.
-
Reactive Amino Groups: The two primary amine groups are the sites of polymerization, readily reacting with dianhydrides or dicarboxylic acids to form imide or amide linkages.
-
Ketone Linkage (Benzophenone Moiety): The carbonyl group introduces a "kink" in the polymer backbone, which disrupts chain packing. This disruption often improves the solubility and processability of the otherwise rigid polymer without significantly compromising its thermal properties.[3]
-
Photoactivity: The benzophenone unit is a well-known photosensitizer.[4][5] When incorporated into a polymer backbone, it can initiate photo-crosslinking upon UV irradiation, a property highly valued in microelectronics for creating photo-patternable materials.[6]
This guide will focus on the practical application of 3,4-DABP in synthesizing polyimides and polyamides, two classes of polymers where its contributions are most significant.
Critical Safety and Handling of 3,4-DABP
Before proceeding with any experimental work, a thorough understanding of the hazards associated with 3,4-diaminobenzophenone is mandatory.
Hazard Identification:
-
Serious Eye Irritation: Causes serious eye irritation (H319).[7][8]
-
Respiratory Irritation: May cause respiratory irritation (H335).[7][8]
Recommended Precautions & Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[7]
-
Respiratory Protection: For operations generating dust, use an N95-rated dust mask or a respirator.[9]
-
Handling: Avoid breathing dust, fume, and vapors. Wash hands thoroughly after handling.[7]
Always consult the full Safety Data Sheet (SDS) from your supplier before use.[10][11]
Application I: Synthesis of High-Performance Polyimides
Aromatic polyimides are renowned for their exceptional thermo-oxidative stability and are widely used in the aerospace and electronics industries.[12] The most common and reliable method for their synthesis is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization).[13][14]
The Two-Step Synthesis Mechanism
Step 1: Poly(amic acid) Formation. 3,4-DABP is reacted with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent at ambient temperature. The nucleophilic attack of the diamine's amino groups on the carbonyl carbons of the anhydride group leads to ring-opening and the formation of a high-molecular-weight poly(amic acid) (PAA).
Step 2: Imidization. The soluble PAA is then converted to the final, insoluble polyimide. This is achieved by either thermal treatment, which drives off water through cyclodehydration, or by chemical methods using dehydrating agents. The thermal method is preferred for producing films and coatings.
Protocol: Synthesis of a Polyimide from 3,4-DABP and BTDA
This protocol describes the synthesis of a polyimide from 3,4-diaminobenzophenone and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA).
Materials & Reagents:
-
3,4-Diaminobenzophenone (3,4-DABP), polymerization grade (2.1225 g, 10.0 mmol)
-
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA), polymerization grade (3.222 g, 10.0 mmol)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen (N₂) gas, high purity
Equipment:
-
100 mL three-neck round-bottom flask
-
Mechanical stirrer with a paddle
-
N₂ inlet and outlet (bubbler)
-
Syringes and needles
-
Glass plate for casting
-
Programmable vacuum oven or furnace
Procedure:
Part A: Poly(amic acid) Synthesis
-
Monomer Dissolution: Add 3,4-DABP (2.1225 g) and ~40 mL of anhydrous NMP to the flame-dried three-neck flask.
-
Inert Atmosphere: Equip the flask with the mechanical stirrer and N₂ inlet/outlet. Purge the system with a gentle stream of nitrogen for 15 minutes.
-
Stirring: Begin stirring the mixture at room temperature until the 3,4-DABP is completely dissolved.
-
Causality Note: Ensuring the diamine is fully dissolved before adding the dianhydride is crucial for achieving a high molecular weight. Undissolved particles lead to inhomogeneous polymerization.
-
-
Dianhydride Addition: Add the BTDA powder (3.222 g) to the stirring solution in one portion. A slight exotherm and a rapid increase in viscosity will be observed.
-
Polymerization: Rinse the flask walls with a small amount of NMP (~5-10 mL) to ensure all BTDA reacts. Continue stirring the now viscous solution at room temperature under a positive N₂ pressure for 18-24 hours to ensure the formation of a high-molecular-weight poly(amic acid). The final solution should be clear and very viscous.
Part B: Film Casting and Thermal Imidization
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to spread the solution to a uniform thickness.
-
Solvent Removal: Place the cast film in a dust-free, low-humidity environment at 80°C for 4 hours to slowly remove the bulk of the NMP solvent.
-
Causality Note: A slow, initial heating step is vital to prevent bubble formation from rapid solvent evaporation, which would compromise the film's integrity.
-
-
Thermal Curing: Carefully peel the semi-dried film from the glass plate. Place the flexible film in a programmable oven and subject it to the following heating schedule under a nitrogen atmosphere:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
Causality Note: This stepwise curing protocol ensures complete imidization and the removal of bound solvent and water of condensation, leading to a mechanically sound and thermally stable film.[15]
-
-
Cooling: After the final heating step, allow the oven to cool slowly to room temperature before removing the final, tough, amber-colored polyimide film.
Expected Properties and Characterization
The resulting polyimide is expected to be an amorphous material with excellent thermal stability.[16]
| Property | Typical Value Range | Characterization Method |
| Glass Transition Temp. (Tg) | 250 - 300 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp. (Td5) | > 500 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 100 - 150 MPa | Tensile Testing |
| Solubility | Insoluble in common solvents | Solvent Resistance Test |
Application II: Synthesis of High-Performance Polyamides
Aromatic polyamides, or aramids, are known for their high strength and thermal resistance, stemming from the rigid polymer chains and strong intermolecular hydrogen bonds.[12] The use of 3,4-DABP can improve solubility compared to more symmetrical diamines. The Yamazaki-Higashi phosphorylation reaction is a reliable method for direct polycondensation.[12]
The Direct Polycondensation Mechanism
This one-pot method involves reacting the diamine (3,4-DABP) and a dicarboxylic acid in the presence of a phosphorylation agent (e.g., triphenyl phosphite) and a base (e.g., pyridine). The carboxylic acid is activated in situ, allowing for the formation of amide bonds at moderate temperatures (around 100-120°C) and yielding a high-molecular-weight polymer. A salt like lithium chloride (LiCl) is often added to prevent the polymer from precipitating out of solution.
Protocol: Synthesis of a Polyamide from 3,4-DABP and Terephthalic Acid
Materials & Reagents:
-
3,4-Diaminobenzophenone (3,4-DABP), polymerization grade (2.1225 g, 10.0 mmol)
-
Terephthalic acid (TPA), polymerization grade (1.661 g, 10.0 mmol)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Triphenyl phosphite (TPP), purified (6.82 g, 22.0 mmol)
-
Pyridine, anhydrous (6 mL)
-
Lithium chloride (LiCl), anhydrous (1.4 g)
-
Methanol
-
Nitrogen (N₂) gas, high purity
Equipment:
-
100 mL three-neck round-bottom flask with a mechanical stirrer
-
N₂ inlet and outlet
-
Heating mantle with temperature controller
-
Beaker for precipitation, filtration apparatus
Procedure:
-
Setup: Flame-dry the flask and charge it with 3,4-DABP (2.1225 g), terephthalic acid (1.661 g), anhydrous LiCl (1.4 g), 20 mL of anhydrous NMP, and 6 mL of anhydrous pyridine under a nitrogen atmosphere.
-
Causality Note: LiCl is crucial. It coordinates with the amide groups, disrupting the strong hydrogen bonding that would otherwise cause the polymer to precipitate prematurely at low molecular weights.[17]
-
-
Dissolution: Stir the mixture at room temperature until all solids are dissolved.
-
Condensing Agent: Add triphenyl phosphite (6.82 g) to the solution.
-
Polymerization: Heat the reaction mixture to 105°C and maintain this temperature with vigorous stirring for 3-4 hours. The solution will become highly viscous.
-
Causality Note: The TPP/pyridine system activates the carboxylic acid, forming a reactive intermediate that readily undergoes nucleophilic attack by the diamine, driving the polymerization forward.[17]
-
-
Isolation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 300 mL of methanol while stirring. A fibrous precipitate will form.
-
Purification: Collect the polymer by filtration. Wash the fibrous solid thoroughly with hot methanol to remove residual solvent, salts, and byproducts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.
Expected Properties and Characterization
The resulting polyamide is expected to be an amorphous, tough material with good thermal properties and improved solubility in polar aprotic solvents compared to fully para-oriented aramids.
| Property | Typical Value Range | Characterization Method |
| Glass Transition Temp. (Tg) | 230 - 290 °C | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temp. (Td10) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Inherent Viscosity | 0.4 - 1.0 dL/g | Viscometry |
| Solubility | Soluble in NMP, DMAc, DMSO | Solubility Testing |
Standard Characterization Protocols
Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure:
-
Place 5-10 mg of the dry polymer sample into a TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from 30°C to 800°C at a heating rate of 10°C/min.
-
Use a nitrogen atmosphere (flow rate ~50 mL/min) to prevent thermo-oxidative degradation.
-
-
Analysis: Plot weight loss (%) versus temperature. Determine the Td5 and Td10, the temperatures at which 5% and 10% weight loss occurs, respectively.[18]
Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the amorphous polymer.[19]
-
Procedure:
-
Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle:
-
1st Heat: Heat from 30°C to a temperature ~50°C above the expected Tg (e.g., 350°C) at a rate of 10°C/min. This removes the polymer's thermal history.
-
Cool: Cool the sample back to 30°C at 10°C/min.
-
2nd Heat: Heat again from 30°C to 350°C at 10°C/min.
-
-
-
Analysis: Determine the Tg from the inflection point in the heat flow curve of the second heating scan.[20]
References
-
Loba Chemie. (n.d.). 3,4‐DIAMINOBENZOPHENONE Safety Data Sheet. Retrieved from [Link]
-
AOMCS. (n.d.). The Role of Aromatic Diamines in Advanced Material Performance. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Novel High-Performance Polymers via Pd-Catalyzed Amination of Dibromoarenes with Primary Aromatic Diamines. Macromolecules. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3,4-Diaminobenzophenone. Retrieved from [Link]
-
PMC - NIH. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Retrieved from [Link]
-
Chinese Chemical Letters. (n.d.). Polycondensation and imidization of m, m'-diaminobenzophenone (m, m'-DABP) and pyromellitic dianhydride (PMDA) under microwave radiation. Retrieved from [Link]
-
ACS Publications. (n.d.). Multicomponent Polymerization of Sulfur, Diynes, and Aromatic Diamines and Facile Tuning of Polymer Backbone Structures. Macromolecules. Retrieved from [Link]
-
Journal of Materials Chemistry B (RSC Publishing). (n.d.). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and Properties of Poly(ether Imide)s Derived from 2,5-Bis(3,4-Dicarboxyphenoxy)biphenyl Dianhydride and Aromatic Ether-Diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. Retrieved from [Link]
-
NIH. (n.d.). Protocol for rapid synthesis of high-performance ambipolar semiconducting polymers using an all-C–H-activation strategy. Retrieved from [Link]
-
Wiley Online Library. (1998). Synthesis and Properties of Poly(ether imide)s Derived from 2,6-Bis(3,4-dicarboxyphenoxy)naphthalene Dianhydride and Aromatic Diamines. Retrieved from [Link]
-
PMC - NIH. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and characterization of polyamideimides from diaminobenzophenone-3,3′ ,4,4′ -tetracarboxylic diimides and aromatic dicarboxylic acid— terephthalic acid (TPA). Retrieved from [Link]
- Google Patents. (n.d.). US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide.
-
MDPI. (n.d.). Photochemical surface modification of polyimide containing benzophenone unit by UV light source. Retrieved from [Link]
-
MDPI. (n.d.). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Retrieved from [Link]
-
American Chemical Society. (n.d.). Photo-cross-linking reaction of benzophenone-containing polyimide and its model compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC curves of the polyimide films. Retrieved from [Link]
-
Sci-Hub. (1998). Synthesis and properties of poly(ether imide)s derived from 2,6-bis(3,4-dicarboxyphenoxy)naphthalene dianhydride and aromatic diamines. Retrieved from [Link]<1657::AID-POLA1>3.0.CO;2-U
-
Springer. (1995). Preparation and properties of poly(amideether-imide)s derived from 1,4-bis(4-aminophenoxy)benzene, trimellitic anhydride, and various aromatic diamines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4'-diamino benzophenone. Retrieved from [Link]
-
Murray State's Digital Commons. (2023). Poly(ether imide)s: Synthesis and Properties. Retrieved from [Link]
-
Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Retrieved from [Link]
-
Materials Chemistry Frontiers (RSC Publishing). (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Retrieved from [Link]
-
ResearchGate. (n.d.). Features of the Crystal Structure of the Polyimide Derived from 3,3'Diaminobenzophenone and 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis and Properties of 4,4'-Diaminobenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
- Google Patents. (n.d.). CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
- Google Patents. (n.d.). CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone.
-
YouTube. (2021). Webinar: Polymer Characterization using DSC & TGA. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis. Retrieved from [Link]
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polymerization of 3,4-diaminobenzophenone with various dianhydrides
An Application Guide to the Synthesis and Characterization of Polyimides from 3,4-Diaminobenzophenone and Various Dianhydrides
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Aromatic polyimides are a premier class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] However, their application can be limited by poor solubility and high processing temperatures, which stem from rigid polymer backbones and strong intermolecular forces.[1] A key strategy to enhance processability without significantly compromising performance is the introduction of asymmetry into the polymer chain. This guide focuses on the use of 3,4-diaminobenzophenone (3,4-DABP), an asymmetrical diamine, in polymerization reactions with various aromatic dianhydrides. The non-linear structure of 3,4-DABP disrupts chain packing, often leading to improved solubility. We provide a detailed exploration of the synthesis, characterization, and structure-property relationships of the resulting polyimides, offering researchers and drug development professionals a comprehensive protocol for creating tunable, high-performance materials.
The Underlying Chemistry: A Tale of Two Steps
The most prevalent and versatile method for synthesizing high molecular weight aromatic polyimides is a two-step polycondensation process.[3] This method allows for the formation of a processable intermediate, the poly(amic acid), before conversion to the final, intractable polyimide.
Step 1: Poly(amic acid) Formation The reaction is initiated by the nucleophilic attack of the amino groups of the diamine (3,4-DABP) on the carbonyl carbons of the dianhydride. This occurs in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at ambient temperatures. This step yields a high molecular weight, soluble poly(amic acid) precursor solution. The choice of a polar aprotic solvent is critical as it serves to dissolve both the monomers and the resulting polymer, facilitating the formation of long polymer chains.[3]
Step 2: Imidization (Cyclodehydration) The second step involves the conversion of the poly(amic acid) to the final polyimide through the elimination of water. This can be achieved through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and subjected to a staged heating process, typically up to 300°C. This method is straightforward but requires high temperatures.
-
Chemical Imidization: This is performed at lower temperatures using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) in the poly(amic acid) solution.
This guide will focus on the thermal imidization route, which is widely used for producing polyimide films.
Experimental Protocols
2.1 Materials and Reagents
-
Diamine: 3,4-Diaminobenzophenone (3,4-DABP), polymerization grade (≥97%).
-
Dianhydrides:
-
Pyromellitic dianhydride (PMDA)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
4,4'-Oxydiphthalic anhydride (ODPA)
-
All dianhydrides should be dried in a vacuum oven at 150-180°C for at least 4 hours prior to use to remove moisture, which can hinder the achievement of high molecular weight.
-
-
Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous grade.
-
Atmosphere: High-purity nitrogen gas.
2.2 Safety Precautions
-
3,4-Diaminobenzophenone: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Dianhydrides: Are moisture-sensitive and can be irritating. Handle in a dry environment and wear appropriate PPE.
-
NMP: Is a reproductive toxin. Avoid inhalation and skin contact. Always handle within a fume hood.
2.3 General Protocol for Poly(amic acid) Synthesis
This protocol describes the synthesis of a poly(amic acid) solution with a solid content of 15% (w/w). Calculations should be adjusted for equimolar amounts of diamine and dianhydride.
-
Reactor Setup: Place a calculated amount of 3,4-DABP into a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Dissolution: Add anhydrous NMP to the flask to achieve the target concentration. Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is fully dissolved.
-
Monomer Addition: Gradually add a stoichiometric amount of the selected dianhydride (PMDA, BTDA, or ODPA) to the stirred diamine solution in small portions over 30-60 minutes.
-
Causality: Slow, portion-wise addition is crucial to control the reaction exotherm and prevent localized high concentrations of dianhydride, which can lead to side reactions or gelation. Maintaining an inert nitrogen atmosphere is essential to prevent moisture from interfering with the polymerization.[2]
-
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen blanket for 18-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) chains grow. The final product is a viscous, clear, yellowish poly(amic acid) solution.
2.4 Protocol for Thermal Imidization
-
Film Casting: Pour the synthesized poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to spread the solution into a uniform film of the desired thickness.
-
Solvent Removal: Place the glass plate in a dust-free, level oven at 80°C for 2-4 hours to slowly remove the bulk of the NMP solvent.
-
Thermal Curing: Transfer the film (still on the glass plate) to a programmable, high-temperature oven. Perform the thermal imidization using the following staged heating program under a nitrogen atmosphere:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
Causality: A slow, stepwise temperature ramp is critical. It allows for the controlled removal of residual solvent and the water generated during imidization, preventing the formation of voids or defects in the final film.[1] Rushing the process can lead to brittle films with poor mechanical properties.
-
-
Film Recovery: After the oven cools to room temperature, carefully immerse the glass plate in warm deionized water. The polyimide film should detach from the plate. Dry the freestanding film in a vacuum oven at 100°C for at least 4 hours.
Characterization and Validation
The successful synthesis of the polyimide must be validated through proper characterization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the primary method to confirm complete imidization. The FTIR spectrum of the final polymer should show the disappearance of the broad amide N-H absorption band (around 3300-3450 cm⁻¹) from the poly(amic acid) precursor.[1] Concurrently, characteristic imide ring absorption peaks must appear, specifically the asymmetric C=O stretching at ~1780 cm⁻¹, symmetric C=O stretching at ~1720 cm⁻¹, and the C-N-C imide ring deformation at ~720 cm⁻¹.[1]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polyimide. The analysis is typically performed under a nitrogen atmosphere, heating from room temperature to 800°C. The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs. Aromatic polyimides derived from 3,4-DABP are expected to be stable up to 500°C.[5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is a critical parameter that defines the upper service temperature of the material and provides insight into the rigidity of the polymer backbone.[3]
-
Solubility Test: The solubility of the final polyimide films is tested in various organic solvents (e.g., NMP, DMAc, m-cresol, chloroform, THF) at room temperature to evaluate their processability.
Structure-Property Relationships: The Dianhydride's Decisive Role
The choice of dianhydride has a profound impact on the final properties of the polyimide, as it directly influences chain flexibility, intermolecular interactions, and charge transfer complex formation.[3][6] The asymmetric nature of 3,4-DABP already promotes solubility; this effect is modulated by the dianhydride structure.
| Dianhydride Partner | Structure | Expected Polymer Properties with 3,4-DABP | Rationale |
| PMDA (Pyromellitic) | Rigid, Planar | Tg: High (>350°C)Thermal Stability: ExcellentSolubility: Poor | The rigid and symmetric structure of PMDA leads to a highly ordered and tightly packed polymer chain, maximizing intermolecular forces. This results in outstanding thermal performance but severely limits solubility.[7] |
| BTDA (Benzophenone) | Semi-Flexible | Tg: Moderate-High (260-300°C)Thermal Stability: Very GoodSolubility: Improved | The central carbonyl group in BTDA introduces a "kink" in the polymer backbone, disrupting the linearity and reducing chain packing efficiency.[3] This enhances solubility compared to PMDA-based polyimides. |
| ODPA (Oxydiphthalic) | Flexible | Tg: Moderate (220-250°C)Thermal Stability: GoodSolubility: Good | The flexible ether linkage (-O-) in ODPA significantly increases the rotational freedom of the polymer backbone.[8][9] This creates more free volume, reduces intermolecular interactions, and imparts thermoplasticity, leading to good solubility in organic solvents.[9] |
Conclusion
The polymerization of 3,4-diaminobenzophenone with various aromatic dianhydrides offers a versatile platform for developing high-performance polyimides with tailored properties. By leveraging the asymmetry of the diamine and strategically selecting the dianhydride, researchers can systematically tune the balance between thermal stability and processability. The protocols and structure-property relationships detailed in this guide provide a solid foundation for the synthesis and characterization of these advanced materials, enabling their application in fields ranging from aerospace and microelectronics to advanced membrane and coating technologies.
References
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
-
Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. (2022, October 2). National Institutes of Health. Retrieved from [Link]
-
COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
VTechWorks. (n.d.). CHAPTER 2 LITERATURE REVIEW. Retrieved from [Link]
-
3,4-Diaminobenzophenone. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. (2021, August 6). ResearchGate. Retrieved from [Link]
-
Liaw, D.-J., & Liaw, B.-Y. (1997). Synthesis and properties of polyimides derived from 3,3′,5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone. European Polymer Journal, 33(9), 1423–1431. Retrieved from [Link]
-
Soluble polyimides based on alkyldiaminobenzophenone. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2021, August 15). National Institutes of Health. Retrieved from [Link]
-
Structure–property study of polyimides derived from PMDA and BPDA dianhydrides with structurally different diamines. (2021, August 6). ResearchGate. Retrieved from [Link]
- Synthetic method of 3, 4-diamino-benzophenone. (n.d.). Google Patents.
-
Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. (n.d.). MDPI. Retrieved from [Link]
-
Properties of polyimide films based on ODPA and ODA by thermal and chemical imidization. (n.d.). ResearchGate. Retrieved from [Link]
-
New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. (n.d.). MDPI. Retrieved from [Link]
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- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Diaminobenzophenone Monohydrochloride
Welcome to the technical support center for the synthesis of 3,4-diaminobenzophenone and its monohydrochloride salt. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthesis, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3,4-diaminobenzophenone, focusing on practical solutions and the scientific principles behind them.
Question 1: My final yield of 3,4-diaminobenzophenone is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield is a common issue that can often be traced back to several key stages of the synthesis. The most prevalent synthetic route involves a two-step process: 1) ammonolysis of a precursor like 3-nitro-4-chlorobenzophenone to 3-nitro-4-aminobenzophenone, followed by 2) reduction of the nitro group. Let's break down the potential pitfalls in each step.
Step 1: Ammonolysis
-
Incomplete Reaction: The conversion of 3-nitro-4-chlorobenzophenone to 3-nitro-4-aminobenzophenone is often conducted under high pressure and temperature. If the reaction parameters are not optimal, you may have a significant amount of unreacted starting material. It is crucial to strictly control the temperature, pressure, and reaction time as specified in proven protocols. For instance, heating to 80-130°C with the pressure controlled at 0.4-0.6 MPa for 18-24 hours is a reported condition.[1][2]
-
Side Reactions: The formation of byproducts such as 3-amino-4-hydroxy-benzophenone can occur, especially if the reaction conditions are not tightly controlled.[1] This side reaction consumes your starting material and introduces impurities that can be difficult to remove.
Step 2: Reduction
-
Catalyst Inactivation: In catalytic hydrogenation, the catalyst (e.g., Palladium on carbon, Raney nickel) can become poisoned or deactivated.[3] Ensure your starting materials and solvent are free from catalyst poisons like sulfur compounds. Also, the catalyst itself should be of high quality and handled properly. For Raney nickel, it's important to wash it with the reaction solvent to remove any residual water before use.[4]
-
Inefficient Reduction: The choice of reducing agent and reaction conditions is critical.
-
Catalytic Hydrogenation: This method is widely used and efficient.[4] Key parameters to optimize include hydrogen pressure, temperature, and catalyst loading. For example, the hydrogenation of 4-amino-3-nitrobenzophenone can be carried out at room temperature with Raney nickel at 40 psi.[5]
-
Tin(II) Chloride Reduction: This is a classic and effective method.[6][7][8] However, an excess of the tin reagent is typically required, and the workup can be cumbersome due to the formation of tin oxides.[9]
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing significant impurities in my final product. How can I identify and minimize them?
Answer:
The presence of impurities not only lowers the yield but can also complicate downstream applications. The most common impurities are residual starting materials or byproducts from side reactions.
Common Impurities and Their Sources:
| Impurity | Likely Source | Mitigation Strategy |
| 3-nitro-4-aminobenzophenone | Incomplete reduction of the nitro group. | Increase reaction time, hydrogen pressure, or catalyst loading during the reduction step. Ensure the catalyst is active. |
| 3-amino-4-chlorobenzophenone | Incomplete ammonolysis in the first step. | Optimize the ammonolysis conditions (temperature, pressure, time) to ensure complete conversion of the chloro group.[1] |
| 3-amino-4-hydroxybenzophenone | Hydrolysis of the chloro group during ammonolysis. | Tightly control the reaction temperature and pressure during ammonolysis.[1] |
| Azo or Azoxy compounds | Incomplete reduction of the nitro group, where intermediate nitroso and hydroxylamine species react. | The addition of catalytic amounts of vanadium compounds during hydrogenation can prevent the accumulation of hydroxylamines and subsequent formation of azo/azoxy impurities.[10] |
Purification of the Final Product:
If impurities are still present after optimizing the reaction, a final purification step is necessary.
-
Recrystallization: This is a highly effective method for purifying crystalline solids like 3,4-diaminobenzophenone. Solvents such as ethanol or isopropanol-water mixtures have been reported to be effective.[11][12]
-
Chromatography: For small-scale synthesis or very high purity requirements, column chromatography over silica gel using a solvent system like ethyl acetate can be employed.[5]
Question 3: How do I prepare the monohydrochloride salt of 3,4-diaminobenzophenone?
Answer:
The monohydrochloride salt is often preferred for its improved stability and solubility. The preparation is straightforward. After the synthesis and purification of the free base (3,4-diaminobenzophenone), it can be dissolved in a suitable solvent, and then treated with hydrochloric acid.
Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified 3,4-diaminobenzophenone in a suitable solvent like isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (one equivalent) of concentrated hydrochloric acid with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Alternatively, after the reduction reaction, hydrogen chloride gas can be bubbled through the reaction solution (after removing the catalyst) to directly precipitate the product as its hydrochloride salt.[13]
Frequently Asked Questions (FAQs)
What is the primary synthetic route for 3,4-diaminobenzophenone?
The most common and industrially viable route starts from 3-nitro-4-chlorobenzophenone. This involves two main steps:
-
Ammonolysis: The chloro group is displaced by an amino group using ammonia under pressure.
-
Reduction: The nitro group is then reduced to an amino group, typically via catalytic hydrogenation.
Caption: Common synthetic pathway for 3,4-diaminobenzophenone.
What are the advantages of catalytic hydrogenation over chemical reduction (e.g., with SnCl2)?
Both methods are effective for reducing nitro groups, but they have different advantages and disadvantages.
| Feature | Catalytic Hydrogenation | Tin(II) Chloride (SnCl2) Reduction |
| Byproducts | The primary byproduct is water, making the workup cleaner. | Produces tin salts as byproducts, which can complicate purification.[9] |
| Selectivity | Can sometimes lead to dehalogenation or reduction of other functional groups if not carefully controlled.[3] | Generally offers good selectivity for the nitro group in the presence of other reducible functionalities.[6][8] |
| Scale-up | Generally preferred for large-scale industrial synthesis due to higher atom economy and easier product isolation. | Can be less economical on a large scale due to the stoichiometric use of the tin reagent and waste disposal issues.[9] |
| Safety | Requires handling of flammable hydrogen gas and pyrophoric catalysts (like Raney nickel). | The reaction can be exothermic, but it avoids the use of high-pressure hydrogen.[9] |
What are the key safety precautions when handling 3,4-diaminobenzophenone?
3,4-Diaminobenzophenone is a chemical that requires careful handling. According to its safety data, it can cause skin and serious eye irritation, and may cause respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of dust formation, use respiratory protection.[14][16]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[17][18] It is recommended to store it under an inert atmosphere like nitrogen.[18]
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material and, if available, the product standard, you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[1]
Experimental Protocols
Protocol 1: Synthesis of 3,4-diaminobenzophenone via Catalytic Hydrogenation
This protocol is a generalized procedure based on common laboratory practices.
Step 1: Ammonolysis of 3-nitro-4-chlorobenzophenone
-
In a high-pressure autoclave, combine 3-nitro-4-chlorobenzophenone, an organic solvent such as ethanol, and an aqueous ammonia solution (10-25% mass concentration).[2]
-
Seal the autoclave and heat the mixture to 80-130°C with stirring. The pressure will rise to 0.4-0.6 MPa.[2]
-
Maintain these conditions for 18-24 hours.[2]
-
Cool the reactor to room temperature and carefully vent the pressure.
-
The product, 3-nitro-4-aminobenzophenone, can be isolated by filtration, washed with water, and dried.
Step 2: Catalytic Hydrogenation of 3-nitro-4-aminobenzophenone
-
In a hydrogenation vessel, dissolve the 3-nitro-4-aminobenzophenone from the previous step in a suitable solvent like methanol or tetrahydrofuran.[1][5]
-
Carefully add a catalyst, such as 5% Pd/C or Raney nickel, under an inert atmosphere (e.g., nitrogen).[1][5]
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 40 psi or 0.01-0.2 MPa).[1][5]
-
Stir the reaction mixture at a suitable temperature (e.g., room temperature to 50°C) until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC or HPLC.[1][5]
-
After the reaction is complete, purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3,4-diaminobenzophenone.
-
Purify the crude product by recrystallization from a suitable solvent.
References
- US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone.
- CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
- CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone.
-
3,4‐DIAMINOBENZOPHENONE - Loba Chemie. [Link]
-
Synthesis of 3,4-diaminobenzophenone. PrepChem.com. [Link]
- CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
-
Synthesis of 3,4'-diamino benzophenone. PrepChem.com. [Link]
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Tin(II) chloride - Wikipedia. [Link]
-
Reduction of nitroaromatic compounds in tin(II) chloride... - ResearchGate. [Link]
- 3,4-Diaminobenzophenone as an Effective Reactive MALDI Matrix for Simple and Sensitive Detection of α-Ketoacid Compounds. PubMed.
-
Tin(II) Chloride Dihydrate - Common Organic Chemistry. [Link]
-
Understanding the Chemistry: Synthesis and Properties of 4,4'-Diaminobenzophenone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3,4-Diaminobenzophenone | C13H12N2O | CID 135520. PubChem - NIH. [Link]
-
Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- US3148217A - Catalytic hydrogenation of halonitrobenzene compounds.
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
-
Dinitrobenzophenone | C13H8N2O5 | CID 23447188. PubChem - NIH. [Link]
-
3,4-Diaminobenzophenone, 100g. CP Lab Safety. [Link]
Sources
- 1. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 2. CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone - Google Patents [patents.google.com]
- 3. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 7. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 11. US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 14. lobachemie.com [lobachemie.com]
- 15. 3,4-Diaminobenzophenone | C13H12N2O | CID 135520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3,4-Diaminobenzophenone, 99% 25g; Plastic bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. echemi.com [echemi.com]
- 18. biosynth.com [biosynth.com]
Technical Support Center: Purification of Crude 3,4-Diaminobenzophenone by Recrystallization
Welcome to the technical support guide for the purification of 3,4-diaminobenzophenone (DABP). This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high-purity DABP, a critical intermediate in the synthesis of pharmaceuticals and high-performance polymers.[1] As your application support contact, I will guide you through the nuanced process of recrystallization, moving beyond a simple protocol to address the common challenges and scientific principles that underpin a successful purification.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental questions researchers have before beginning the purification process.
Q1: What is the primary goal of recrystallizing crude 3,4-diaminobenzophenone?
The primary objective is to elevate the purity of the crude solid by systematically removing impurities. Crude DABP, depending on its synthetic route, often contains a mixture of unreacted starting materials, isomers (e.g., 3,3'-diaminobenzophenone), synthesis side-products (like 3-amino-4-hydroxy-benzophenone or 3-amino-4-chloro-benzophenone), and colored degradation products.[2][3][4] Recrystallization is a powerful technique that leverages differences in solubility to isolate the desired compound, yielding a product with superior purity and well-defined physical properties.
Q2: What are the physical characteristics of high-purity 3,4-diaminobenzophenone?
High-purity DABP is characterized by its distinct appearance and sharp melting point. You should be aiming for:
-
Appearance: Pale yellow, needle-like crystals. The crude product is often a darker yellow, brown, or even greenish powder.[1]
-
Melting Point: A sharp melting point in the range of 122-128°C.[5] A broad or depressed melting range is a key indicator of residual impurities.
Q3: Why is my crude 3,4-diaminobenzophenone so dark? Are aromatic amines like this prone to discoloration?
Yes, this is a very common observation. Aromatic amines are susceptible to air oxidation, which forms highly colored, often polymeric, impurities. This process can be accelerated by light and trace metal contaminants. The dark color of your crude product is a visual confirmation of these impurities. A successful recrystallization, often incorporating a decolorization step, is essential to remove these colored species.[6]
Section 2: The Critical First Step - Solvent Selection
The success of any recrystallization hinges almost entirely on the choice of solvent.[7] The ideal solvent should exhibit high solubility for DABP at its boiling point and very low solubility at low temperatures (e.g., 0-4°C). This differential solubility is what allows for the recovery of a high yield of pure crystals upon cooling.[8]
Based on solubility data and established procedures, several solvents are viable candidates.
Data Presentation: Solvent Suitability for DABP Recrystallization
| Solvent | Solubility Profile & Rationale | Recommendation |
| Water | Low solubility at room temperature (0.41 g/L) but is reported to be an effective recrystallization solvent in patent literature, suggesting significantly higher solubility at 100°C.[9][10] Can yield very pure product.[11] | Good, but may require larger volumes. Best for achieving very high purity. |
| Ethanol | Good solubility (4.7g/100mL at room temp), which increases substantially when hot.[10] Frequently cited as the solvent of choice, yielding characteristic yellow needles. | Highly Recommended. An excellent starting point for most applications. |
| Methanol | High solubility (11g/100mL at room temp).[10] May be too effective a solvent, potentially leading to lower yields unless used in a mixed-solvent system or for highly impure crude. | Use with caution. Risk of low recovery if used as a single solvent. |
| Isopropanol | Lower solubility (1.8g/100mL at room temp).[10] Can be effective, especially as part of an aqueous mixture (e.g., 20% aq. isopropanol). | Good alternative, particularly for mixed-solvent systems. |
| Acetone | Very high solubility (30g/100mL at room temp).[10] Generally unsuitable as a primary recrystallization solvent due to high solubility even when cold, which would result in poor recovery. | Not Recommended. |
Senior Scientist Recommendation: For most standard purifications of crude DABP, ethanol is the solvent of choice. It provides an excellent balance of solubility characteristics, has a convenient boiling point (78°C), and is relatively easy to remove during the drying phase. For challenging purifications with stubborn impurities, an ethanol/water mixed solvent system can also be highly effective.
Section 3: Standard Operating Protocol - Recrystallization from Ethanol
This protocol details a robust method for purifying approximately 10 grams of crude 3,4-diaminobenzophenone.
Methodology:
-
Dissolution:
-
Place 10.0 g of crude DABP into a 250 mL Erlenmeyer flask.
-
Add approximately 80 mL of ethanol. Rationale: It is better to start with slightly less solvent than needed and add more later to avoid excessively low yields.[12]
-
Add a magnetic stir bar or a few boiling chips. Heat the mixture on a hot plate with stirring until it reaches a gentle boil.
-
Continue adding small portions of ethanol (2-5 mL at a time) to the boiling solution until all the DABP has just dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Conditional Step):
-
If the hot solution is darkly colored (e.g., deep red, brown, or green), remove the flask from the heat source.
-
Allow the solution to cool slightly for 30-60 seconds to prevent violent boiling upon addition of charcoal.
-
Add a small amount (approx. 0.5 g, or the tip of a spatula) of activated decolorizing charcoal.
-
Return the flask to the heat and maintain a gentle boil for 5-10 minutes. Rationale: The activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[13]
-
-
Hot Gravity Filtration:
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. Place a clean 250 mL Erlenmeyer flask below to collect the filtrate.
-
Pre-heat the funnel and collection flask by pouring boiling ethanol through the filter paper. Discard this ethanol. Rationale: This crucial step prevents premature crystallization of the product in the funnel, which can lead to significant loss of yield.[14]
-
Carefully and quickly pour the hot DABP solution through the fluted filter paper.
-
Rinse the original flask with a small amount (5-10 mL) of hot ethanol and pass this through the filter to recover any residual product.
-
-
Crystallization:
-
Cover the collection flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the filtrate to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.[12]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.[14]
-
-
Isolation & Washing:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of ice-cold ethanol to create a seal.
-
Turn on the vacuum and pour the crystallized mixture into the funnel.
-
Wash the crystals on the filter paper with two small portions (10-15 mL each) of ice-cold ethanol. Rationale: Using ice-cold solvent minimizes the redissolving of your purified product during the wash.[12][13]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum running for 10-15 minutes to air-dry them as much as possible.
-
Transfer the crystal cake to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Characterize the final product by taking a melting point and, if desired, by spectroscopic analysis.
-
Section 4: Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This guide provides solutions to the most common problems encountered during the recrystallization of DABP.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 3. CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone - Google Patents [patents.google.com]
- 4. US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 10. 3,4-Diaminobenzophenone, 99% 25g; Plastic bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. youtube.com [youtube.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
identifying and minimizing byproducts in 3,4-diaminobenzophenone synthesis
Welcome to the technical support center for the synthesis of 3,4-diaminobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, thereby improving the yield and purity of your synthesis.
Introduction to the Synthesis Pathway
The most common and industrially relevant synthesis of 3,4-diaminobenzophenone (DABP) is a two-step process. It begins with the nucleophilic aromatic substitution (amination) of 3-nitro-4-chlorobenzophenone, followed by the catalytic hydrogenation of the resulting 3-nitro-4-aminobenzophenone. While this route is efficient, the control of reaction conditions is critical to prevent the formation of key byproducts that can complicate purification and compromise the quality of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3,4-diaminobenzophenone?
A1: The primary route involves two main steps:
-
Amination: 3-nitro-4-chlorobenzophenone is reacted with ammonia (typically aqueous ammonia) under elevated temperature and pressure to form 3-nitro-4-aminobenzophenone.[1][2][3]
-
Reduction: The nitro group of 3-nitro-4-aminobenzophenone is then reduced to an amine, yielding 3,4-diaminobenzophenone. This is most commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel.[1][2][3]
Caption: General two-step synthesis of 3,4-diaminobenzophenone.
Q2: What are the most common byproducts I should be aware of?
A2: The two most frequently encountered byproducts are:
-
3-amino-4-hydroxy-benzophenone: This impurity primarily forms during the initial amination step.
-
3-amino-4-chloro-benzophenone: This byproduct is a result of incomplete reaction during the reduction step.[1][2][3]
Strict control over the reaction parameters in both the amination and hydrogenation stages is crucial to keep the levels of these impurities below 0.05%.[2][3]
Q3: Why is my final product discolored (e.g., yellow, brown, or greenish)?
A3: Discoloration in the final product can be attributed to several factors:
-
Residual Nitro-aromatic Compounds: Incomplete reduction can leave traces of yellow-colored 3-nitro-4-aminobenzophenone.
-
Azo/Azoxy Compounds: The reduction of nitro groups proceeds through nitroso and hydroxylamine intermediates.[4] If these intermediates accumulate, they can condense to form highly colored dimeric byproducts like azoxy and azo compounds.[5] This is more likely if the reduction is sluggish or incomplete.
-
Oxidation: Aromatic diamines are susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to store the final product under an inert atmosphere (e.g., nitrogen or argon).
Q4: What analytical techniques are recommended for monitoring the reaction and assessing purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress and quantifying the purity of 3,4-diaminobenzophenone and its byproducts. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (or methanol) and an aqueous buffer (e.g., water with a small amount of phosphoric or formic acid) is typically used.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile impurities.[8][9]
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.
Problem 1: Low Yield of 3,4-Diaminobenzophenone
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Amination (Step 1) | The conversion of 3-nitro-4-chlorobenzophenone to 3-nitro-4-aminobenzophenone may be insufficient. This can be due to inadequate temperature, pressure, or reaction time. | Ensure that the amination reaction is carried out within the optimal temperature range of 80-130°C and pressure of 0.4-0.6 MPa for 18-24 hours, as specified in established protocols.[1][2] Monitor the reaction by HPLC to confirm the disappearance of the starting material. |
| Incomplete Reduction (Step 2) | The catalytic hydrogenation may not have gone to completion. This could be due to deactivated catalyst, insufficient hydrogen pressure, or inadequate reaction time. | Confirm the activity of your catalyst. If necessary, use fresh Pd/C or Raney Nickel. Ensure adequate hydrogen pressure (typically 0.1-0.2 MPa) and reaction time (3-5 hours).[2] The reaction is highly exothermic, so proper temperature control (30-50°C) is also crucial to prevent catalyst deactivation.[1][2] |
| Mechanical Losses During Workup | Significant amounts of product can be lost during filtration, extraction, and transfer steps. | When filtering the catalyst, wash it thoroughly with the reaction solvent to recover any adsorbed product. During crystallization, ensure the filtrate is fully cooled to maximize product precipitation. Use a minimal amount of ice-cold solvent for washing the crystals to avoid redissolving the product.[1][10] |
Problem 2: High Levels of 3-amino-4-hydroxy-benzophenone Impurity
This impurity is particularly problematic as its polarity is similar to the desired product, making it difficult to remove by simple crystallization.
Mechanism of Formation:
During the high-pressure amination of 3-nitro-4-chlorobenzophenone, the reaction medium contains aqueous ammonia, which is in equilibrium with ammonium hydroxide. The hydroxide ion (OH⁻) is a competing nucleophile that can attack the carbon bearing the chlorine atom via a nucleophilic aromatic substitution (SNAAr) mechanism. The nitro group in the meta position activates the ring for this type of substitution.[11][12][13]
Caption: Formation pathway of the hydroxy byproduct.
| Troubleshooting Action | Rationale |
| Control Ammonia Concentration and Temperature | Higher temperatures and lower effective ammonia concentrations can favor the competing hydrolysis reaction. |
| Use of Organic Co-solvents | Solvents like ethanol or isopropanol can improve the solubility of the organic starting material and may modulate the reactivity of the nucleophiles.[2] |
Problem 3: High Levels of 3-amino-4-chloro-benzophenone Impurity
Mechanism of Formation:
This impurity arises from the incomplete hydrodechlorination of any unreacted 3-nitro-4-chlorobenzophenone that might be carried over into the reduction step, or potentially from a competing reaction pathway. However, the primary cause is typically the incomplete reduction of the nitro group while the chloro group remains. More specifically, during the catalytic hydrogenation of the intermediate 3-nitro-4-aminobenzophenone, the nitro group is reduced, but if there is any residual starting material (3-nitro-4-chlorobenzophenone), its nitro group can also be reduced, leaving the chloro group intact. Catalytic hydrodehalogenation of aryl chlorides is generally more challenging than nitro group reduction and often requires specific conditions or catalysts.[14][15]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 3. CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 2-Aminobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3,4-Diaminobenzophenone | C13H12N2O | CID 135520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. KR20090017677A - Dehalogenation Method of Aromatic Halide - Google Patents [patents.google.com]
optimizing reaction conditions for the polymerization of 3,4-diaminobenzophenone
Welcome to the technical support center for the synthesis of high-performance polymers using 3,4-diaminobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your polymerization reactions.
Introduction to 3,4-Diaminobenzophenone Polymerization
3,4-Diaminobenzophenone (3,4-DABP) is an aromatic diamine monomer critical for synthesizing high-performance polymers such as polyimides and poly(amide-imide)s. These polymers are prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The presence of the flexible benzophenone ketone linkage and the unsymmetrical (meta and para) amine positions in 3,4-DABP can impart improved solubility and processability compared to polymers made from more rigid, symmetric diamines.[3]
The most common synthetic route is a two-step polycondensation reaction. First, 3,4-DABP is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. Second, this PAA is converted into the final, robust polyimide through a cyclodehydration reaction known as imidization, which can be achieved either thermally or chemically.[4][5]
This guide will walk you through the intricacies of this process, helping you to navigate potential pitfalls and achieve polymers with your desired properties.
Troubleshooting Guide
This section addresses specific problems that may arise during the polymerization of 3,4-diaminobenzophenone. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Low Inherent Viscosity or Molecular Weight of Poly(amic acid)
Q: My poly(amic acid) solution has a very low viscosity after the initial reaction, and GPC analysis confirms a low molecular weight. What went wrong?
A: Probable Causes & Solutions
Low molecular weight is one of the most common challenges in step-growth polymerization and directly impacts the mechanical properties of the final polyimide film.[6] The primary causes are almost always related to impurities or stoichiometry.
-
Monomer Impurity: 3,4-DABP and the dianhydride must be of the highest purity. Monofunctional impurities will act as chain terminators, drastically limiting polymer chain growth.
-
Solution: Purify the monomers before use. 3,4-DABP can be purified by recrystallization from ethanol or a similar solvent to yield pure, needle-like crystals.[7] Dianhydrides should be purified by sublimation under vacuum. Ensure monomers are thoroughly dried in a vacuum oven before use to remove any residual solvent or moisture.
-
-
Presence of Water: Water can hydrolyze the dianhydride, opening the anhydride ring to form a dicarboxylic acid. This disrupts the stoichiometry and prevents the formation of long polymer chains.
-
Solution: Use anhydrous solvents (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)) with very low water content (<50 ppm). Dry all glassware in an oven at >150°C overnight and cool in a desiccator before use. The reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Incorrect Stoichiometry: Polycondensation reactions are extremely sensitive to the molar ratio of the monomers. A slight excess of either the diamine or the dianhydride will limit the degree of polymerization.
-
Solution: Carefully weigh the high-purity monomers to ensure a 1:1 molar ratio. It is critical to perform accurate molecular weight calculations and use a high-precision balance. When adding the solid dianhydride to the diamine solution, do so in portions to ensure it dissolves completely and reacts uniformly.
-
-
Reaction Temperature Too High: The initial formation of the poly(amic acid) is typically an exothermic reaction performed at or below room temperature (0-25°C). Higher temperatures can promote side reactions or cause the equilibrium to shift, disfavoring high molecular weight polymer formation.
-
Solution: Maintain a low and controlled temperature during the dianhydride addition and the initial phase of the reaction. Using an ice bath can help manage the exotherm.
-
Issue 2: Gelation or Insolubility of the Poly(amic acid) Solution
Q: My poly(amic acid) solution became a gel during the reaction, or the final polyimide is insoluble even in polar aprotic solvents. Why did this happen?
A: Probable Causes & Solutions
Gelation or poor solubility can arise from unintended cross-linking reactions or the formation of overly rigid polymer chains.
-
Side Reactions During PAA Synthesis: Impurities in the monomers or solvent can sometimes lead to branching or cross-linking, especially if the reaction temperature is not well-controlled.
-
Solution: Adhere strictly to the purification protocols for monomers and solvents as described in Issue 1. Ensure the reaction temperature for the PAA synthesis does not exceed 25°C.
-
-
Inherent Rigidity of the Polymer Backbone: While 3,4-DABP is used to enhance solubility, pairing it with a very rigid dianhydride (like pyromellitic dianhydride, PMDA) can still result in a polyimide with limited solubility.[1]
-
Solution: If solubility is a key requirement, consider using a more flexible dianhydride containing ether (-O-) or hexafluoroisopropylidene (-C(CF₃)₂-) linkages, such as 4,4'-oxydiphthalic anhydride (ODPA) or 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA).[8] The use of asymmetric monomers like 3,4-DABP is a known strategy to disrupt chain packing and improve solubility.[3]
-
-
Loss of Solubility After Imidization: It is common for the final polyimide to be less soluble than its poly(amic acid) precursor.[3][5] This is due to the formation of the rigid imide ring and increased intermolecular interactions.
-
Solution: This is often an expected outcome. Processing (e.g., film casting, fiber spinning) should be done with the soluble poly(amic acid) solution before the imidization step. If a soluble final polymer is required, the monomer selection is critical (see previous point).
-
Issue 3: Brittle Polyimide Films and Incomplete Imidization
Q: After thermal curing, my polyimide film is brittle and cracks easily. FTIR analysis suggests the imidization is not complete. How can I fix this?
A: Probable Causes & Solutions
Brittleness is often a direct consequence of either low molecular weight (see Issue 1) or incomplete conversion of the poly(amic acid) to the polyimide.
-
Inadequate Thermal Imidization Protocol: The conversion of PAA to polyimide requires a carefully controlled thermal cycle to ensure complete cyclodehydration without degrading the polymer.
-
Solution: Implement a staged thermal curing process. A typical protocol involves heating the cast PAA film sequentially at different temperatures (e.g., 100°C, 200°C, and finally 300°C), holding for 1 hour at each stage. This gradual heating allows for the removal of the solvent first, followed by the water generated during imidization, minimizing internal stresses. The final curing temperature should be at or slightly above the glass transition temperature (Tg) of the polyimide to ensure sufficient chain mobility for the final ring-closing reactions.
-
-
Monitoring Imidization: It is crucial to verify the completion of the reaction.
-
Solution: Use Fourier-Transform Infrared (FTIR) Spectroscopy to monitor the imidization process. The disappearance of the amic acid amide peak (~1660 cm⁻¹) and the appearance of characteristic imide peaks (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹) confirm the conversion.[4][9] A persistent amide peak indicates incomplete reaction.
-
-
Chemical Imidization as an Alternative: Thermal imidization at high temperatures can sometimes be problematic.
-
Solution: Consider chemical imidization at lower temperatures. This is achieved by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) to the PAA solution. The polyimide often precipitates from the solution and can be collected. This method can sometimes lead to different polymer morphologies.
-
Experimental Workflow & Protocols
Workflow for Polyimide Synthesis
Caption: Standard workflow for two-step polyimide synthesis.
Protocol 1: Synthesis of Poly(amic acid) from 3,4-DABP and BTDA
This protocol is a representative example for the synthesis of a poly(amic acid) precursor.
-
Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.1225 g (10.0 mmol) of purified 3,4-diaminobenzophenone in 40 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Monomer Addition: Once the diamine has fully dissolved, place the flask in an ice-water bath. Slowly add 3.222 g (10.0 mmol) of purified 3,3’,4,4’-benzophenonetetracarboxylic dianhydride (BTDA) in several small portions over 30 minutes to control the exothermic reaction.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under a continuous nitrogen purge for 24 hours. The solution will become noticeably viscous.
-
Storage: The resulting poly(amic acid) solution can be stored in a refrigerator at 4°C for short periods before processing and imidization.
Protocol 2: Thermal Imidization to Polyimide Film
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Removal: Place the glass plate in a level, dust-free oven. Heat at 80°C for 2 hours to slowly remove the bulk of the DMAc solvent.
-
Curing: Transfer the film (still on the glass plate) to a programmable vacuum or convection oven with a nitrogen atmosphere. Heat according to the following schedule:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Recovery: After cooling slowly to room temperature, the tough, amber-colored polyimide film can be carefully peeled from the glass substrate, sometimes by immersing the plate in water.
Data Tables
Table 1: Typical Reaction Conditions and PAA Properties
| Parameter | Recommended Value/Range | Rationale |
| Solvent | NMP, DMAc | Good solubility for monomers and the resulting poly(amic acid).[5] |
| Monomer Purity | >99.5% | Minimizes chain termination, essential for achieving high molecular weight. |
| Stoichiometry (Diamine:Dianhydride) | 1.00 : 1.00 | Precise equimolar ratio is critical for maximizing the degree of polymerization. |
| PAA Synthesis Temperature | 0 - 25 °C | Controls exotherm and minimizes side reactions. |
| Solid Content | 10 - 25 wt% | Balances achieving high molecular weight with manageable solution viscosity. |
| Target Inherent Viscosity (PAA) | 0.8 - 2.0 dL/g | Indicates successful formation of high molecular weight polymer.[6] |
Table 2: Representative Properties of Polyimides from Aromatic Monomers
Data presented are representative values for aromatic polyimides and may vary based on the specific dianhydride used with 3,4-DABP.
| Property | Typical Value Range | Characterization Method |
| Glass Transition Temp. (Tg) | 250 - 300 °C | Differential Scanning Calorimetry (DSC)[10] |
| Decomposition Temp. (Td, 5% wt loss) | > 500 °C (in N₂) | Thermogravimetric Analysis (TGA)[4][9] |
| Tensile Strength | 90 - 130 MPa | Tensile Tester[6][8] |
| Tensile Modulus | 1.5 - 3.5 GPa | Tensile Tester[6][10] |
| Elongation at Break | 5 - 15% | Tensile Tester[6][8] |
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere necessary for the polymerization? A: An inert atmosphere (nitrogen or argon) is crucial to prevent oxygen and atmospheric moisture from interfering with the reaction. Oxygen can cause undesirable side reactions and discoloration at elevated temperatures, while moisture will hydrolyze the dianhydride monomer, upsetting the stoichiometry and limiting the molecular weight.
Q2: Can I use a one-step polymerization method instead of the two-step process? A: Yes, a one-step, high-temperature solution polymerization is possible.[5] This involves heating the monomers directly in a high-boiling solvent (like m-cresol) to temperatures of 180-220°C. The water of imidization is removed as it forms, typically by azeotropic distillation. This method directly yields the polyimide but is generally only suitable for polyimides that remain soluble in the reaction solvent at high temperatures.
Q3: What is the purpose of the benzophenone group in 3,4-DABP? A: The carbonyl group in the benzophenone moiety acts as a flexible "kink" in the polymer backbone. This disrupts the close packing of the polymer chains, which can lead to improved solubility and processability of the final polyimide compared to polymers made with linear, rigid diamines.[1]
Q4: How does the unsymmetrical nature of 3,4-DABP affect the polymer? A: The meta and para amine positions lead to isomeric variations in the polymer chain. This structural irregularity further disrupts chain packing and reduces crystallinity. The result is often enhanced solubility and a lower glass transition temperature compared to a polymer made with a symmetric analogue like 3,3'-diaminobenzophenone or 4,4'-diaminobenzophenone.[11]
Q5: How do I choose between thermal and chemical imidization? A: The choice depends on your desired final product form and processing capabilities.
-
Thermal Imidization is ideal for creating dense, high-quality films and coatings as the process is done on the cast precursor. It generally yields films with excellent mechanical and thermal properties.
-
Chemical Imidization is performed in solution at lower temperatures. It is often used to produce polyimide powders that can be used for molding applications. However, it can sometimes be more difficult to remove residual catalyst and byproducts.
Polymerization Mechanism Overview
Caption: Two-step polycondensation mechanism for polyimides.
References
-
Li, Q., Xu, Z., & Yi, C. (2007). Preparation of poly(amic acid) and polyimide derived from 3,3′,4,4′‐benzophenonetetracarboxylic dianhydride with different diamines by microwave irradiation. Journal of Applied Polymer Science, 107(2), 797–802. [Link]
- Brumă, M., et al. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie.
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
-
Liaw, D.-J., & Liaw, B.-Y. (1997). Synthesis and properties of polyimides derived from 3,3′,5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone. European Polymer Journal, 33(9), 1423–1431. [Link]
- Li, Q., Xu, Z., & Yi, C. (2008). Preparation of poly(amic acid) and polyimide derived from 3,3′,4,4′‐benzophenonetetracarboxylic dianhydride with different diamines by microwave irradiation. Journal of Applied Polymer Science, 107(2), 797-802.
- Park, J. H., et al. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI.
-
PrepChem. (n.d.). Synthesis of 3,4'-diamino benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone.
- BenchChem. (2025).
- Lee, H., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Polymers, 13(16), 2788.
-
PrepChem. (n.d.). Synthesis of 3,4-diaminobenzophenone. Retrieved from [Link]
- Strelkov, V., et al. (2022).
- Hsiao, S. H., & Huang, T. L. (2004). Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Journal of Polymer Science Part A: Polymer Chemistry, 42(1), 11-25.
- Google Patents. (n.d.). US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide.
-
VTechWorks. (n.d.). CHAPTER 2 LITERATURE REVIEW. Retrieved from [Link]
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and characterization of polyamideimides from diaminobenzophenone-3,3′ ,4,4′ -tetracarboxylic diimides and aromatic dicarboxylic acid— terephthalic acid (TPA).
- Zhu, X., et al. (2010). Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. Materials Chemistry and Physics, 124(1), 427-433.
- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
- Liaw, D. J., & Liaw, B. Y. (1995). Synthesis and properties of polyimides derived from 1,7‐bis(4‐aminophenoxy)naphthalene and aromatic tetracarboxylic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 33(9), 1481-1489.
- Hsiao, S. H., & Huang, T. L. (2004). Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Journal of Polymer Science Part A: Polymer Chemistry, 42(1), 11-25.
Sources
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- 2. api.pageplace.de [api.pageplace.de]
- 3. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of poly(amic acid) and polyimide derived from 3,3′,4,4′‐benzophenonetetracarboxylic dianhydride with different diamines by microwave irradiation | Semantic Scholar [semanticscholar.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Sci-Hub. Synthesis and properties of polyimides derived from 3,3′,5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone / European Polymer Journal, 1997 [sci-hub.st]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.st [sci-hub.st]
- 10. mdpi.com [mdpi.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: Processing Polyimides Derived from 3,4-Diaminobenzophenone
A Guide for Researchers and Application Scientists
Welcome to the technical support center for polyimides synthesized from 3,4-diaminobenzophenone (3,4-DABP). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the lab. This resource is structured to follow the typical experimental workflow, providing in-depth, cause-and-effect troubleshooting for common issues encountered during synthesis, processing, and characterization.
Section 1: Synthesis of the Poly(amic acid) (PAA) Precursor
The foundation of a high-quality polyimide film is a well-controlled poly(amic acid) precursor. The reaction of 3,4-diaminobenzophenone with a tetracarboxylic dianhydride in a polar aprotic solvent is the critical first step.[1][2] Problems here will cascade through the entire process.
Workflow: Two-Step Polyimide Synthesis
Caption: General workflow for synthesizing polyimide films via a two-step poly(amic acid) process.
FAQ 1.1: My poly(amic acid) solution viscosity is too low, suggesting low molecular weight. What went wrong?
Answer: Low viscosity is a classic indicator of incomplete polymerization, leading to a low molecular weight PAA. This will ultimately result in a brittle and mechanically poor final polyimide film.[3] The root causes are almost always related to monomer purity, stoichiometry, or reaction conditions.
Troubleshooting Protocol:
-
Verify Monomer Purity:
-
Cause: 3,4-Diaminobenzophenone can oxidize over time, indicated by a color change from light yellow to darker brown. Dianhydrides are highly susceptible to hydrolysis from atmospheric moisture, converting them to inactive tetracarboxylic acids.
-
Action: Use freshly purified monomers. Recrystallize the 3,4-DABP if necessary. Dry the dianhydride in a vacuum oven before use. The presence of monofunctional impurities will act as chain terminators, drastically limiting molecular weight.[2]
-
-
Ensure Strict Stoichiometry:
-
Cause: The polycondensation reaction requires a precise 1:1 molar ratio of diamine to dianhydride. A slight excess of either monomer will limit the degree of polymerization.
-
Action: Accurately weigh the monomers to at least four decimal places. Ensure complete dissolution of the diamine before slowly adding the dianhydride powder in portions. Adding the dianhydride too quickly can cause localized imbalances in stoichiometry and an uncontrolled exotherm.[4]
-
-
Maintain an Inert & Anhydrous Environment:
-
Cause: Water is the primary enemy. It hydrolyzes the dianhydride and can interfere with the reaction.
-
Action: Use anhydrous grade solvents. Dry all glassware thoroughly. Run the reaction under a positive pressure of dry nitrogen or argon.[2]
-
-
Check Reaction Time and Temperature:
-
Cause: While the reaction is typically fast at room temperature, insufficient mixing or time can lead to an incomplete reaction.
-
Action: Ensure vigorous mechanical stirring to keep the solution homogeneous as viscosity builds. Allow the reaction to proceed for at least 8-12 hours to ensure it has reached completion.
-
Section 2: Imidization: Converting PAA to Polyimide
Imidization is the thermally or chemically induced cyclodehydration of the PAA to form the stable imide ring structure.[1] The most common method for films is thermal imidization, which must be performed carefully to ensure complete conversion without introducing defects.[4][5]
Chemical Transformation: PAA to Polyimide
Caption: The cyclodehydration reaction during thermal curing converts the PAA precursor to the final polyimide.
FAQ 2.1: My final film is brittle and cracks easily. How do I diagnose the cause?
Answer: Brittleness in polyimide films is a common but complex issue. The cause can range from incomplete imidization to residual solvent or low molecular weight of the precursor PAA. A systematic approach is needed to identify the root cause.
Troubleshooting Flowchart:
Caption: A decision tree for troubleshooting the root cause of brittle polyimide films.
FAQ 2.2: What is an optimal thermal curing schedule and why is it stepwise?
Answer: A stepwise thermal cure is critical for producing high-quality, defect-free films. A rapid temperature increase can trap solvent and water (a byproduct of imidization), creating voids and internal stresses that lead to brittleness.[6][7] Each stage of the schedule has a specific purpose.
Recommended Thermal Imidization Protocol:
This protocol is a robust starting point for converting a PAA/DMAc solution cast on a glass substrate into a polyimide film.
-
Place the Cast Film: Position the PAA-coated substrate in a programmable, forced-air oven with a nitrogen atmosphere.
-
Execute the Curing Program:
| Stage | Temperature | Hold Time | Primary Purpose |
| 1 | 80-100°C | 1-2 hours | Bulk Solvent Removal: Gently removes the majority of the high-boiling-point solvent (e.g., DMAc, NMP) without boiling, which would cause bubbles.[4] |
| 2 | 150°C | 1 hour | Initial Imidization: Begins the cyclodehydration reaction at a moderate rate. The film is still flexible enough to accommodate shrinkage as the solvent and water evolve. |
| 3 | 200°C | 1 hour | Intermediate Imidization: Drives the imidization reaction further toward completion. The polymer chain becomes more rigid. |
| 4 | 250-300°C | 1 hour | Final Curing: Aims to achieve the highest possible degree of imidization. This step is often performed above the polymer's glass transition temperature (Tg) to allow for chain mobility and complete the reaction.[6] |
| 5 | Cool Down | Slow ramp to RT | Annealing: A slow cool-down prevents thermal shock and reduces internal stresses in the final film. |
Self-Validation: To confirm complete imidization, run an FTIR analysis on the final film. The characteristic amic acid peaks (e.g., amide C=O at ~1660 cm⁻¹) should disappear, while the imide peaks (e.g., asymmetric C=O stretch at ~1780 cm⁻¹ and C-N stretch at ~1370 cm⁻¹) should become prominent.[2] A degree of imidization of 98-99% is typically considered complete, as 100% conversion is kinetically difficult to achieve.[6]
Section 3: Solubility and General Properties
A significant challenge with aromatic polyimides is their inherent insolubility and intractability in the fully imidized state, which complicates processing.[8] Polyimides from 3,4-DABP, particularly with rigid dianhydrides, can be difficult to dissolve.
FAQ 3.1: My final polyimide is insoluble in common organic solvents. How can I improve solubility?
Answer: The insolubility of polyimides stems from their rigid backbones and strong intermolecular charge-transfer complex (CTC) interactions.[3] To improve solubility, you must disrupt this chain packing and rigidity.
Strategies for Enhancing Solubility:
-
Monomer Selection:
-
The Dianhydride is Key: The choice of dianhydride has a profound impact. Using a dianhydride with flexible linkages (e.g., ether groups) or bulky, non-planar structures can significantly improve solubility.[8] For instance, using 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) instead of a more planar dianhydride like pyromellitic dianhydride (PMDA) will disrupt chain packing and enhance solubility.
-
The Diamine Structure: While you are fixed on 3,4-DABP, its unsymmetrical nature already helps disrupt packing compared to a symmetric diamine.
-
-
Copolymerization:
-
Introduce a "Solubilizing" Co-monomer: Synthesize a copolymer by introducing a second, more flexible diamine along with the 3,4-DABP during the PAA synthesis stage. This irregularity in the polymer chain hinders crystallization and packing, often making the resulting copolymer soluble.[9]
-
-
Process as PAA:
-
The Standard Approach: The most common solution is to process the polymer in its soluble poly(amic acid) precursor form.[1][2] The PAA solution can be cast, coated, or spun, and then converted into the final, insoluble polyimide in situ via thermal curing. This is the foundational principle behind the processability of materials like Kapton™.[2]
-
Typical Solvent Compatibility:
| Polymer Form | Soluble In | Insoluble In |
| Poly(amic acid) | NMP, DMAc, DMF, DMSO[10] | Water, Alcohols, Ketones, Hydrocarbons |
| Fully Imidized Polyimide | Generally Insoluble[8] | Most common organic solvents |
| Soluble Polyimide (modified) | m-Cresol, NMP, DMAc (often requires heating)[10] | Water, Alcohols, Hydrocarbons |
References
- Thermal Imidization of Poly(amic acid).Source not specified.
- Soluble polyimides based on alkyldiaminobenzophenone.SciSpace.
- Application Notes and Protocols: Thermal Imidization of APB-Based Poly(amic acid).Benchchem.
- Polyamic acids and methods to convert polyamic acids into polyimidebenzoxazole films.
- Scheme 3. Thermal imidization of poly(amic ester) to polyimide.
- A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications.
- Polyimide Synthesis Explained: Shaping Modern Electronics.AZoM.
- COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE.Revue Roumaine de Chimie.
- Property enhancement of polyimide films by way of the incorporation of lanthanide metal ions.NASA Technical Reports Server (NTRS).
- FOCUS ON POLYIMIDES.Zeus.
- Synthesis and properties of polyimides derived from 3,3′,5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone.European Polymer Journal via Sci-Hub.
- Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether.MDPI.
- Solubility behavior of polyimides in different organic solvents.
- Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4' –Diaminodiphenyl Ether.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.
- Features of the Crystal Structure of the Polyimide Derived from 3,3'Diaminobenzophenone and 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride.
- POLYIMIDES: chemistry & structure-property relationships – liter
Sources
- 1. azom.com [azom.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. zeusinc.com [zeusinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 7. US5919892A - Polyamic acids and methods to convert polyamic acids into polyimidebenzoxazole films - Google Patents [patents.google.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 3,4-Diaminobenzophenone Monohydrochloride
Welcome to the technical support center for 3,4-diaminobenzophenone monohydrochloride (DAB-HCl). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to degradation, compromising experimental outcomes and product quality. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction: The Challenge of Stability
3,4-Diaminobenzophenone monohydrochloride is a valuable intermediate in pharmaceutical synthesis, particularly for mebendazole, a broad-spectrum anthelmintic. The molecule's structure, featuring two primary aromatic amine groups and a benzophenone core, makes it susceptible to degradation, primarily through oxidation and photodegradation. The presence of the hydrochloride salt can also influence its hygroscopicity and stability. Understanding and mitigating these degradation pathways are crucial for maintaining the compound's purity and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3,4-diaminobenzophenone monohydrochloride?
A1: To ensure maximum stability, the compound should be stored in a cool, dry, and dark environment. Tightly seal the container to prevent exposure to moisture and air. For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is highly recommended.[1]
Q2: I've noticed my white or light-yellow powder has started to turn brown. What does this color change indicate?
A2: A color change from white/light-yellow to tan, brown, or even darker shades is a common visual indicator of degradation. Aromatic amines, particularly phenylenediamines, are prone to air oxidation, which often results in the formation of colored polymeric impurities.[2][3][4] This discoloration suggests that the material has been exposed to oxygen and/or light and its purity may be compromised.
Q3: Can I still use the material if it has slightly discolored?
A3: Use of discolored material is not recommended without first re-evaluating its purity. The presence of degradation products can interfere with your reaction, leading to lower yields, unexpected side products, and difficulties in purification. It is advisable to perform an analytical purity check, for example by HPLC, before using discolored material.
Q4: How does humidity affect the stability of 3,4-diaminobenzophenone monohydrochloride?
A4: As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can accelerate degradation pathways, particularly oxidation. High humidity can also lead to the physical caking of the powder, making it difficult to handle and weigh accurately.
Q5: Is 3,4-diaminobenzophenone monohydrochloride sensitive to light?
A5: Yes. The benzophenone moiety can absorb UV light, and aromatic amines are known to be susceptible to photodegradation. Exposure to light, especially UV light, can initiate radical reactions and accelerate the oxidation process. Therefore, it is crucial to store the compound in an opaque or amber container.
Troubleshooting Guide: Addressing Degradation Issues
This section provides a structured approach to identifying and resolving common issues related to the degradation of 3,4-diaminobenzophenone monohydrochloride.
Issue 1: Visual Color Change and Inconsistent Analytical Results
-
Symptom: The compound has developed a tan, brown, or dark coloration. HPLC analysis shows new, unexpected peaks, and the peak area of the main compound is reduced.
-
Root Cause Analysis: This is a classic sign of oxidative and/or photodegradation. The primary amine groups are highly susceptible to oxidation, which is often catalyzed by light and moisture.
-
Immediate Action:
-
Segregate the affected batch to prevent its use in critical experiments.
-
If possible, quantify the purity of the material using a validated stability-indicating HPLC method (see Experimental Protocols section).
-
-
Preventative Measures:
-
Atmosphere Control: Always handle the material under an inert atmosphere (e.g., in a glove box or using a Schlenk line). For storage, flush the container with nitrogen or argon before sealing.
-
Light Protection: Store the container in a dark place or use amber vials wrapped in aluminum foil.
-
Temperature and Humidity Control: Store in a desiccator at the recommended temperature (see Table 1). Avoid storing in areas with fluctuating temperatures and high humidity.
-
Issue 2: Poor Solubility or Formation of Insoluble Particulates
-
Symptom: The compound does not fully dissolve in a solvent in which it is known to be soluble, or a suspension of fine particles is observed.
-
Root Cause Analysis: This may be due to the formation of high-molecular-weight polymeric degradation products, which are often less soluble than the parent compound. Oxidation of aromatic amines can lead to polymerization.
-
Immediate Action:
-
Attempt to dissolve a small sample with sonication. If particulates remain, do not use the material for your reaction.
-
Filter a small, dissolved portion and analyze the filtrate by HPLC to assess purity.
-
-
Preventative Measures:
-
Strictly adhere to anaerobic and anhydrous handling techniques.
-
Purchase smaller quantities of the reagent more frequently to avoid long-term storage of a single large batch.
-
Always use fresh, high-purity solvents for your reactions, as impurities in solvents can initiate degradation.
-
Logical Troubleshooting Workflow
Caption: Key degradation pathways for 3,4-diaminobenzophenone monohydrochloride.
Recommended Storage and Handling Protocols
To prevent degradation, adhere to the following protocols.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or as specified by the manufacturer | Slows down the rate of chemical degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the sensitive amine groups. |
| Light | Protect from light (Amber vial/Opaque container) | Prevents photodegradation initiated by UV/visible light. |
| Humidity | Store in a desiccated environment (low RH) | Prevents moisture absorption, which can accelerate degradation. |
| Container | Tightly sealed, appropriate material | Prevents exposure to air and moisture. |
Handling Workflow
Caption: Step-by-step workflow for handling air- and light-sensitive 3,4-diaminobenzophenone monohydrochloride.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to generate potential degradation products, which is essential for developing and validating a stability-indicating analytical method. [5][6] Objective: To identify the degradation pathways under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
3,4-Diaminobenzophenone monohydrochloride
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3% solution)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 1 M HCl and dilute to a final concentration of ~0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of ~0.1 mg/mL.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compound in a petri dish.
-
Heat in an oven at 105°C for 48 hours.
-
Dissolve the stressed solid to a concentration of ~0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Dissolve the stressed solid to a concentration of ~0.1 mg/mL for analysis.
-
-
Analysis: Analyze all samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Representative Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products. Method validation according to ICH guidelines would be required for its use in a regulated environment. [7][8]
-
HPLC System: UPLC/HPLC with PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or monitor multiple wavelengths with PDA).
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and methanol to a final concentration of approximately 0.1 mg/mL.
This method should provide good separation of the polar parent compound from less polar degradation products. The use of a mass spectrometer (LC-MS) in conjunction with this method would be highly beneficial for the identification of unknown impurity peaks. [9][10]
References
- Estelrich, J., & Escribano, E. (2010). Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. Acta Histochemica, 32, 255-66.
-
Wikipedia contributors. (2023, November 29). o-Phenylenediamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 18). p-Phenylenediamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]
-
PubChem. (n.d.). o-Phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
OuYang, X. K., Luo, Y. Y., Wang, Y. G., & Yang, L. Y. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(9), 1598–1604. [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
- Hoppe, M., et al. (2020). Examining primary aromatic amines’ stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 37(12), 2112-2124.
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
- Lin, K., et al. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. International Journal of Environmental Research and Public Health, 20(4), 3097.
- Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Science of The Total Environment, 541, 134-142.
-
International Journal of Applied Pharmaceutics. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Testing Laboratory. (n.d.). UPLC Assay and Impurity Testing. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Molecules. (2020). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from [Link]
-
Springer. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Diaminobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
-
Analytical Methods. (2021). A rapid and sensitive UPLC-MS/MS method for simultaneous determination of four potential mutagenic impurities at trace levels in ripretinib drug substance. Retrieved from [Link]
- Oh, J. A., et al. (2017). Simple and sensitive determination of malondialdehyde in human urine and saliva using UHPLC-MS/MS after derivatization with 3,4-diaminobenzophenone.
- Liu, Y., et al. (2012). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Chemistry Letters, 10, 259-265.
-
Journal of Drug and Alcohol Research. (2021). A Comprehensive Review on Analytical Method Development and Validation. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
SLS Ireland. (n.d.). 3,4-Diaminobenzophenone, 97%. Retrieved from [Link]
-
Chemical Shifts. (n.d.). 3,4-diaminobenzophenone, monohydrochloride. Retrieved from [Link]
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- 10. A rapid and sensitive UPLC-MS/MS method for simultaneous determination of four potential mutagenic impurities at trace levels in ripretinib drug substance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Low Molecular Weight Polyimides from 3,4'-Diaminobenzophenone
Welcome to the technical support center for the synthesis of low molecular weight polyimides derived from 3,4'-diaminobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with these specialized polymers. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and achieve optimal results.
Section 1: Frequently Asked Questions (FAQs)
Question 1: My polyimide has a lower molecular weight than expected. What are the potential causes and how can I increase it?
Answer:
Achieving the target molecular weight is crucial for the desired thermal and mechanical properties of your polyimide. A lower-than-expected molecular weight can stem from several factors related to monomer purity, stoichiometry, and reaction conditions.
Underlying Causes:
-
Monomer Impurities: The presence of monofunctional impurities in either the 3,4'-diaminobenzophenone or the dianhydride will act as chain terminators, preventing the growth of long polymer chains. Water is a common impurity that can react with the dianhydride, rendering it incapable of polymerization.
-
Inaccurate Stoichiometry: The polycondensation reaction requires a precise 1:1 molar ratio of diamine and dianhydride. An excess of either monomer will lead to chain ends of that specific monomer, limiting the overall molecular weight.
-
Reaction Conditions: Low monomer concentration can slow down the polymerization rate, making it more susceptible to side reactions with impurities.[1] The order of monomer addition is also critical; adding the solid dianhydride to a solution of the diamine is often preferred to minimize side reactions of the dianhydride with solvent impurities.[1]
-
Premature Precipitation: If the growing poly(amic acid) or the final polyimide precipitates from the reaction solution before reaching the desired molecular weight, chain growth will cease.
Troubleshooting Protocol:
-
Monomer Purification:
-
Recrystallize or sublime the 3,4'-diaminobenzophenone and the dianhydride to remove impurities.
-
Thoroughly dry the monomers under vacuum at an appropriate temperature before use.
-
-
Precise Stoichiometry:
-
Accurately weigh the monomers using a calibrated analytical balance.
-
Consider performing trial reactions with slight stoichiometric imbalances (e.g., 0.5-1% excess of dianhydride) as this can sometimes compensate for any non-reactive species.[1]
-
-
Optimized Reaction Conditions:
-
Increase the monomer concentration to favor the polymerization reaction.[1]
-
Follow the recommended order of addition, typically adding the dianhydride to the dissolved diamine.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
| Parameter | Recommendation | Rationale |
| Monomer Purity | >99% | Minimizes chain-terminating side reactions. |
| Stoichiometry | 1:1 molar ratio (diamine:dianhydride) | Ensures high polymer chain growth. |
| Monomer Concentration | As high as solubility allows | Increases polymerization rate and minimizes solvent impurity effects.[1] |
| Order of Addition | Solid dianhydride to diamine solution | Reduces side reactions of the highly reactive dianhydride.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation and side reactions with air/moisture. |
Question 2: My polyimide is insoluble in common organic solvents. How can I improve its solubility?
Answer:
The inherent rigidity of the aromatic backbone in polyimides often leads to poor solubility. The ketone group in 3,4'-diaminobenzophenone can contribute to interchain interactions, further reducing solubility.
Strategies to Enhance Solubility:
-
Introduce Flexible Linkages: Incorporating flexible ether or long-chain alkyl groups into the polymer backbone can disrupt the chain packing and increase solubility.[2] This can be achieved by using co-monomers (diamines or dianhydrides) that contain these flexible units.
-
Utilize Asymmetric Monomers: The use of asymmetric monomers disrupts the symmetry of the polymer chain, hindering crystallization and improving solubility.[3]
-
Control Molecular Weight: Lower molecular weight polyimides generally exhibit better solubility. The use of end-capping agents can be an effective way to control the molecular weight.
-
Copolymerization: Introducing a second, more soluble diamine or dianhydride into the polymerization can create a random copolymer with disrupted chain packing and enhanced solubility.[2]
Experimental Approach:
-
Monomer Selection:
-
Consider replacing a portion of the 3,4'-diaminobenzophenone with a more flexible diamine, such as 4,4'-oxydianiline (ODA).
-
Similarly, a portion of the aromatic dianhydride can be substituted with one containing flexible linkages.
-
-
End-Capping:
-
Introduce a monofunctional amine or anhydride at the beginning of the polymerization to control the final molecular weight. Phthalic anhydride is a common end-capping agent.[4]
-
Question 3: I am observing gel formation during my polymerization. What is causing this and how can I prevent it?
Answer:
Gel formation, or cross-linking, is a significant issue that can ruin a polymerization reaction. In polyimide synthesis, it can arise from side reactions, particularly at higher temperatures.
Causality of Gelation:
-
Side Reactions of Amine Groups: The terminal amine groups of the growing polymer chains can sometimes react with the amic acid groups, leading to branching and eventually a cross-linked network.[4]
-
Impurities: Certain impurities in the monomers or solvent can initiate side reactions that lead to cross-linking.
-
High Temperatures during Poly(amic acid) Synthesis: While high temperatures are required for imidization, they can promote side reactions if maintained for too long during the initial poly(amic acid) formation stage.
Prevention and Mitigation:
-
Control Reaction Temperature: Maintain a low to moderate temperature (typically room temperature) during the formation of the poly(amic acid) precursor to minimize side reactions.
-
Dilution: Lowering the concentration of the reactants can reduce the probability of intermolecular side reactions that lead to gelation.[4]
-
End-Capping: The use of an end-capping agent, such as phthalic anhydride, can block the reactive amine end groups, preventing them from participating in cross-linking reactions.[4]
-
Monomer Purity: As with achieving high molecular weight, using highly purified monomers is crucial to avoid impurity-induced gelation.
Troubleshooting Workflow for Gelation:
Caption: Troubleshooting workflow for gel formation.
Section 2: In-Depth Technical Guides
Guide 1: Achieving Complete Imidization
Question: How can I ensure complete conversion of the poly(amic acid) to polyimide, and how do I verify it?
Answer:
Incomplete imidization can negatively impact the thermal stability and chemical resistance of the final polyimide. The degree of imidization is dependent on the curing temperature, time, and the method used (thermal or chemical).[5][6]
Thermal Imidization Protocol:
-
Film Casting: Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Stepwise Heating: A staged heating process is crucial to allow for the gradual removal of solvent and the water generated during imidization without creating voids in the film.
-
Heat the film to 100°C and hold for one hour to remove the bulk of the solvent.
-
Increase the temperature to 200°C and hold for another hour.
-
Finally, heat to 300°C and hold for one hour to ensure complete imidization.[1]
-
Slowly cool the film to room temperature to prevent thermal stress and cracking.
-
Chemical Imidization Protocol:
Chemical imidization is performed at lower temperatures and can sometimes prevent the molecular weight degradation that can occur during thermal treatment.[1]
-
Dehydrating Agent and Catalyst: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) at room temperature.
-
Stirring: Stir the mixture for several hours until the polyimide precipitates.
-
Isolation and Drying: Isolate the precipitated polyimide by filtration, wash it thoroughly to remove the catalyst and dehydrating agent, and dry it under vacuum.
-
Final Thermal Treatment: A brief final heating step near the glass transition temperature is often necessary to complete the imidization and remove any residual solvent.[1]
Verification of Imidization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most common method to monitor the imidization process.
-
The disappearance of the amide and carboxylic acid peaks from the poly(amic acid).
-
The appearance of characteristic imide peaks at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 720 cm⁻¹ (imide ring deformation).[7]
-
FTIR Spectral Changes During Imidization:
Caption: Characteristic FTIR peak changes during imidization.
Guide 2: Controlling Molecular Weight with End-Capping Agents
Question: How do I use end-capping agents to control the molecular weight of my polyimide, and what are some common choices?
Answer:
End-capping is a deliberate method to control the final molecular weight of a polymer by introducing a monofunctional reactant that terminates chain growth. This is particularly useful for producing low molecular weight, soluble polyimides.
Mechanism of End-Capping:
By adding a calculated amount of a monofunctional amine or anhydride, you can control the average chain length. The monofunctional molecule reacts with the growing polymer chain end, rendering it incapable of further reaction.
Common End-Capping Agents:
-
Phthalic Anhydride: A common and effective monofunctional anhydride.
-
Aniline: A simple monofunctional amine.
-
Reactive End-Caps: For applications requiring subsequent cross-linking, reactive end-cappers like 4-phenylethynyl phthalic anhydride (PEPA) can be used.[8] These groups can undergo thermal cross-linking at higher temperatures to form a thermoset network.[8]
Protocol for Molecular Weight Control using Phthalic Anhydride:
-
Calculate the Amount of End-Capper: The amount of end-capping agent needed to achieve a specific number-average molecular weight (Mn) can be calculated using the Carothers equation.
-
Introduce the End-Capper: Add the calculated amount of phthalic anhydride to the reaction mixture along with the dianhydride monomer at the beginning of the polymerization.
-
Proceed with Polymerization: Carry out the polymerization and imidization as you normally would. The resulting polyimide will have a controlled, lower molecular weight and likely improved solubility.
| Target Mn ( g/mol ) | Moles of End-Capper per Mole of Diamine |
| 5,000 | Calculated based on specific monomer molecular weights |
| 10,000 | Calculated based on specific monomer molecular weights |
| 20,000 | Calculated based on specific monomer molecular weights |
Note: The exact amount of end-capper will depend on the molecular weights of your specific diamine and dianhydride.
Section 3: Characterization and Properties
Question: What are the key characterization techniques for my synthesized polyimides?
Answer:
A thorough characterization of your synthesized polyimide is essential to confirm its structure, molecular weight, and thermal properties.
Essential Characterization Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer, typically reported as the temperature at which 5% or 10% weight loss occurs.[10][11]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a key indicator of the polymer's upper service temperature.[3][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.
Expected Properties of Polyimides from 3,4'-Diaminobenzophenone:
| Property | Typical Range | Significance |
| Glass Transition Temperature (Tg) | 200 - 300 °C | Defines the upper temperature limit for application. |
| Decomposition Temperature (Td, 5% wt. loss) | > 450 °C | Indicates high thermal stability.[10] |
| Solubility | Generally soluble in polar aprotic solvents (NMP, DMAc, DMF) | Crucial for processability.[7][12] |
References
-
VTechWorks. (n.d.). POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
-
Sungkyunkwan University. (n.d.). Preventing gelation in polyisoimide synthesis. Retrieved from [Link]
-
Ovid. (n.d.). Characterization of the imidization process of... : Journal of Materials Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular weight controlled poly(amic acid) resins end-capped with phenylethynyl groups for manufacturing advanced polyimide films: ARTICLE | Request PDF. Retrieved from [Link]
-
NIH. (2024, February 13). LIBS as a novel tool for the determination of the imidization degree of polyimides. Retrieved from [Link]
-
NIH. (2022, October 2). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Retrieved from [Link]
-
SciSpace. (n.d.). Soluble polyimides based on alkyldiaminobenzophenone. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular weight measurements and thermal properties of polyimides. Retrieved from [Link]
-
MDPI. (2023, June 8). Preparation and Properties of High-Temperature-Resistant, Lightweight, Flexible Polyimide Foams with Different Diamine Structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. Retrieved from [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. scispace.com [scispace.com]
- 3. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. ovid.com [ovid.com]
- 6. LIBS as a novel tool for the determination of the imidization degree of polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
side reactions of 3,4-diaminobenzophenone in acidic or basic media
Welcome to the technical support center for 3,4-diaminobenzophenone (3,4-DABP). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions of this versatile molecule in acidic and basic media. As a cornerstone building block in the synthesis of pharmaceuticals, polymers, and dyes, understanding its stability and reactivity is paramount to achieving desired experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide: Navigating Unforeseen Reactions
This section addresses specific experimental issues, their probable causes rooted in the chemistry of 3,4-DABP, and actionable solutions.
Issue 1: Development of Intense Color (Yellow, Brown, or Red) in the Reaction Mixture
-
Question: My reaction mixture containing 3,4-diaminobenzophenone turned intensely colored under basic conditions, even in the absence of other chromophoric reagents. What is the likely cause, and how can I prevent it?
-
Probable Cause: The development of color, particularly under basic or even neutral pH in the presence of air, is a strong indicator of oxidative degradation . Aromatic amines are highly susceptible to oxidation, and 3,4-DABP is no exception. The ortho-diamine functionality is particularly prone to oxidation, which can lead to the formation of highly conjugated, colored quinone-imine species and subsequently, complex oligomeric or polymeric materials.[1][2] The reaction is often catalyzed by trace metal impurities or exposure to atmospheric oxygen. In basic media, the deprotonation of the amino groups increases their electron density, making them more susceptible to oxidation.
-
Solutions:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Antioxidants: If compatible with your reaction, consider adding a small amount of an antioxidant, such as sodium sulfite or ascorbic acid, to quench reactive oxygen species.
-
Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit oxidation.
-
Issue 2: Formation of an Unexpected, High-Melting-Point Precipitate in Acidic Media
-
Question: I'm running a reaction with 3,4-diaminobenzophenone in an acidic medium containing a carboxylic acid, and an unexpected precipitate has formed. What could this be?
-
Probable Cause: The most likely side reaction in this scenario is the formation of a benzimidazole derivative . o-Phenylenediamines, such as 3,4-DABP, readily undergo condensation reactions with carboxylic acids, aldehydes, or ketones, particularly under acidic conditions and with heating, to form highly stable, often poorly soluble, benzimidazole ring systems.[3][4][5][6] The benzoyl group at the 4-position of the 3,4-DABP will remain as a substituent on the resulting benzimidazole.
-
Solutions:
-
Purify Starting Materials: Ensure that your 3,4-diaminobenzophenone and solvents are free from carboxylic acid or aldehyde impurities.
-
Control Temperature: If the intended reaction does not require high temperatures, try running it at a lower temperature to disfavor the cyclization reaction, which often has a higher activation energy.
-
Protecting Groups: If the presence of a carboxylic acid is unavoidable, consider protecting the diamine functionality of 3,4-DABP before introducing the acid. The protecting groups can be removed in a subsequent step.
-
pH Control: While acidic conditions often promote this reaction, in some cases, fine-tuning the pH to be only mildly acidic might suppress the cyclization while allowing the desired reaction to proceed.
-
Issue 3: Low Yield and Complex Product Mixture in Reactions with Aldehydes or Ketones
-
Question: My reaction of 3,4-diaminobenzophenone with an aldehyde/ketone is giving a low yield of the desired product and a complex mixture of byproducts. What side reactions could be occurring?
-
Probable Cause: Besides the potential for benzimidazole formation as described in Issue 2, you may also be encountering the formation of Schiff bases (imines) at one or both amino groups.[7] These imines can be intermediates to other products or exist in equilibrium with the starting materials. Furthermore, if the reaction conditions are not strictly controlled, oxidation of the starting material or intermediates can contribute to the complex mixture.
-
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the diamine or the carbonyl compound might favor the formation of the desired product.
-
Stepwise Reaction: If a specific product is desired (e.g., reaction at only one amino group), consider a stepwise approach with the use of protecting groups.
-
Reaction Conditions: Optimize the reaction temperature and time. Shorter reaction times might minimize the formation of degradation products.
-
Inert Atmosphere: As with color formation, conducting the reaction under an inert atmosphere can prevent oxidative side reactions that complicate the product mixture.
-
Frequently Asked Questions (FAQs)
-
Q1: How stable is 3,4-diaminobenzophenone in strongly acidic solutions?
-
A1: In strongly acidic solutions, the amino groups of 3,4-diaminobenzophenone will be protonated to form the corresponding diammonium salt. This deactivates the aromatic ring towards electrophilic substitution. The compound is generally more stable to oxidation in this protonated form. However, prolonged heating in strong acid could potentially lead to other degradation pathways, though the benzophenone core itself is quite robust.
-
-
Q2: What happens to 3,4-diaminobenzophenone in a strong basic solution?
-
A2: In a strong basic solution, the amino groups are deprotonated and become more potent nucleophiles. This also makes the molecule highly susceptible to oxidation, especially in the presence of air, leading to colored degradation products.[2]
-
-
Q3: Can the ketone group of 3,4-diaminobenzophenone be hydrolyzed?
-
A3: The benzophenone ketone is generally very stable to hydrolysis under both acidic and basic conditions. Cleavage of the carbon-carbon bonds adjacent to the carbonyl group would require very harsh conditions that are not typically employed in standard organic synthesis. However, if an imine were to form at the ketone (which is unlikely in the presence of the more reactive amino groups), that C=N bond would be susceptible to hydrolysis.[8][9]
-
-
Q4: Are there any specific impurities in commercial 3,4-diaminobenzophenone that I should be aware of?
-
A4: The synthesis of 3,4-diaminobenzophenone can sometimes result in impurities such as 3-amino-4-hydroxy-benzophenone or 3-amino-4-chloro-benzophenone.[10] The presence of these impurities could lead to unexpected side products in subsequent reactions. It is advisable to use highly pure 3,4-diaminobenzophenone for sensitive applications.
-
Quantitative Data Summary
| Side Reaction | Media | Key Conditions | Potential Byproducts |
| Oxidation | Basic/Neutral | Presence of O₂, metal ions | Quinone-imines, oligomers, polymers |
| Cyclization | Acidic | Presence of carboxylic acids/aldehydes, heat | Benzimidazole derivatives |
| Schiff Base Formation | Neutral/Mildly Acidic | Presence of aldehydes/ketones | Mono-/di-imines |
Experimental Protocols
Protocol 1: Minimizing Oxidation During a Reaction in Basic Media
-
Solvent Degassing: Place your chosen solvent in a round-bottom flask and sparge with dry nitrogen or argon gas for 15-30 minutes.
-
Reaction Setup: Assemble your reaction glassware and flame-dry it under vacuum to remove moisture and adsorbed oxygen. Allow the glassware to cool under a positive pressure of inert gas.
-
Reagent Addition: Add 3,4-diaminobenzophenone to the reaction flask, followed by the degassed solvent via a cannula or syringe.
-
Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction.
-
Base Addition: If a solid base is used, add it under a stream of inert gas. If a solution of a base is used, ensure it has also been degassed.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Note any color changes, which could indicate the onset of oxidation.
Protocol 2: Test for Benzimidazole Formation
-
Sample Preparation: In a small vial, dissolve a few milligrams of your 3,4-diaminobenzophenone in a suitable solvent (e.g., ethanol or DMF). Add a small amount of a carboxylic acid (e.g., acetic acid).
-
Reaction: Heat the vial to the temperature of your intended reaction for a short period (e.g., 30 minutes).
-
Analysis: Analyze the reaction mixture by TLC or LC-MS. Compare the chromatogram to that of your starting material. The formation of a new, often less polar spot, is indicative of benzimidazole formation.
-
Confirmation: The identity of the new compound can be confirmed by mass spectrometry, which should show a molecular ion corresponding to the condensed product.
Visualizing Side Reaction Pathways
Below are diagrams illustrating the primary side reaction pathways for 3,4-diaminobenzophenone.
Caption: Oxidation of 3,4-DABP in basic media.
Sources
- 1. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN106496065B - A kind of o-phenylenediamine Schiff base derivatives and the preparation method and application thereof - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
Technical Support Center: Controlling the Color of Polyimides Synthesized with 3,4-Diaminobenzophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced polymer synthesis. This guide is designed for researchers, scientists, and professionals working with polyimides derived from 3,4-diaminobenzophenone (3,4-DABP). We will explore the fundamental causes of coloration in these high-performance polymers and provide actionable troubleshooting strategies and detailed protocols to achieve precise color control in your experimental work.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core principles governing color in polyimides. Understanding these mechanisms is the first step toward effective troubleshooting.
Q1: Why are my polyimide films, synthesized with 3,4-diaminobenzophenone, intensely colored (yellow/brown)?
The characteristic yellow-to-dark-brown color of aromatic polyimides is not a sign of degradation but an intrinsic property arising from their molecular structure. The primary cause is the formation of Charge Transfer Complexes (CTCs) .[1][2] These complexes form between the electron-rich (donor) segments of the polymer chain, derived from the diamine, and the electron-deficient (acceptor) segments, derived from the dianhydride.[3][4] The benzophenone moiety in 3,4-DABP, while containing an electron-withdrawing ketone group, is part of a larger aromatic system that still acts as an electron donor in the polymerization reaction.
Q2: What is a Charge Transfer Complex (CTC) and how does it cause color?
A CTC is a molecular association where a fraction of electronic charge is transferred between a molecular donor and an acceptor. In polyimides, the aromatic diamine units can donate electron density to the electron-withdrawing dianhydride units. This interaction creates a new electronic state with a lower energy gap than either of the individual components.[1] As a result, the polymer absorbs light in the higher-energy blue and violet regions of the visible spectrum, causing the material to appear yellow or brown to the human eye.[3] The intensity of this color is directly related to the strength and concentration of these CTCs.
Caption: The formation of Charge Transfer Complexes (CTCs) is the primary driver of color in aromatic polyimides.
Q3: How does the choice of dianhydride affect the final color?
The dianhydride is the electron-accepting component, and its structure is arguably the most critical factor you can control to modulate color.
-
Strong Electron Acceptors: Dianhydrides with strong electron-withdrawing groups and planar, rigid structures, such as Pyromellitic Dianhydride (PMDA), promote strong CTC formation and lead to deeply colored polyimides.[5]
-
Weak Electron Acceptors: To reduce color, select dianhydrides that disrupt the CTC. This is achieved by incorporating:
-
Flexible Linkages: Ether (-O-) or isopropylidene (-C(CH₃)₂-) groups, like those in 4,4'-Oxydiphthalic Anhydride (ODPA) or 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), create kinks in the polymer backbone, hindering the close packing required for strong intermolecular CTCs.[5][6]
-
Bulky, Non-Coplanar Groups: Fluorinated groups, particularly the hexafluoroisopropylidene (-C(CF₃)₂-) group in 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA), are highly effective.[6][7] The bulky nature of these groups sterically prevents polymer chains from aligning, significantly weakening CTCs and resulting in nearly colorless films.[8]
-
Q4: Besides CTCs, what other factors contribute to polyimide color?
While CTCs are the main cause, other factors can influence or intensify the color:
-
Curing Atmosphere: Thermal processing in the presence of air allows for oxidation, which can dramatically darken the film, sometimes to a dark brown or nearly black color.[9]
-
Curing Temperature and Duration: Higher curing temperatures or excessively long curing times can promote side reactions and thermal degradation, leading to darker materials.[10][11]
-
Film Thickness: Thicker films will inherently appear darker due to the increased path length for light absorption, following the Beer-Lambert law.[9]
-
Monomer and Solvent Purity: Impurities in the 3,4-DABP or dianhydride monomers can act as chromophores. Similarly, residual solvent or solvent degradation products can contribute to color. The presence of water during synthesis can also lead to side reactions affecting the final properties.[12][13]
Section 2: Troubleshooting Guide - Practical Solutions for Color Control
This section provides a systematic approach to diagnosing and solving common color-related issues during your synthesis.
Caption: A logical workflow for troubleshooting and controlling polyimide color.
Problem: Intense Yellow/Brown Coloration in the Final Polyimide Film
Possible Cause 1.1: Strong Charge Transfer Complex (CTC) Formation
-
Diagnosis: This is the most likely cause, especially if you are using a planar, rigid dianhydride like PMDA or BTDA.
-
Solution: Modify the polymer backbone to inhibit CTC formation. The most effective strategy is to change the dianhydride monomer.
-
Action: Replace the current dianhydride with one known to produce more transparent polyimides. See the table below for recommendations.
-
Causality: By introducing non-coplanar structures or flexible bonds, you increase the distance between polymer chains and disrupt the orbital overlap necessary for strong CTCs, leading to a significant reduction in color.[1][8]
-
| Dianhydride Type | Example(s) | Expected Effect on Color with 3,4-DABP | Rationale |
| Highly Coloring | PMDA, BTDA | Deep Yellow to Brown | Planar, rigid structures promote strong CTC formation.[5][14] |
| Color Reducing | ODPA, BPADA | Pale Yellow | Flexible ether or aliphatic linkages disrupt chain packing.[5][6] |
| Highly Colorless | 6FDA | Very Pale Yellow to Colorless | Bulky -C(CF₃)₂- groups provide steric hindrance, severely inhibiting CTCs.[6][7] |
Possible Cause 1.2: Oxidation During Curing
-
Diagnosis: The film is significantly darker (e.g., dark reddish-brown) than expected, or darker than literature examples using the same monomers. This is common if curing is performed in an air-circulating oven.
-
Solution: Implement strict atmospheric control during the entire thermal imidization process.
-
Action: Cure the poly(amic acid) film in a furnace under a continuous purge of an inert gas, such as nitrogen (N₂) or argon (Ar). Ensure the oxygen level is kept as low as possible (<20 ppm is ideal).[9]
-
Causality: Removing oxygen prevents oxidative side reactions at elevated temperatures, which generate chromophoric species that darken the polymer.[9]
-
Possible Cause 1.3: Aggressive Curing Protocol
-
Diagnosis: The color darkens when using higher final curing temperatures (e.g., 350-400°C) or longer hold times.
-
Solution: Optimize the thermal curing profile to be as gentle as possible while still achieving full imidization.
-
Action: Use a multi-step heating ramp with holds at intermediate temperatures (e.g., 80°C, 150°C, 250°C) to slowly remove the solvent before reaching the final cure temperature.[15][16] Investigate if a lower final temperature (e.g., 300°C) for a slightly longer time achieves full imidization without excessive coloration. Monitor the degree of imidization using FTIR spectroscopy.
-
Causality: A gradual heating process ensures complete solvent removal before the imidization reaction accelerates, preventing void formation and internal stresses. Minimizing the time at peak temperature reduces the risk of thermally induced side reactions that can create color.[10][11]
-
Possible Cause 1.4: Impurities in Monomers or Solvents
-
Diagnosis: You observe batch-to-batch color variation even with identical procedures, or the starting 3,4-DABP monomer has a noticeable off-white or yellowish tint.
-
Solution: Purify the monomers and ensure the use of high-purity, anhydrous solvents.
-
Action: Recrystallize the 3,4-diaminobenzophenone and the dianhydride monomer before use. Use freshly distilled or commercially available anhydrous grade NMP or DMAc for the polymerization.[17]
-
Causality: Impurities can introduce chromophores directly or participate in side reactions during polymerization or curing that generate color. Water can hydrolyze the PAA, leading to lower molecular weight and potential degradation pathways.[12]
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Synthesis of Poly(amic acid) (PAA) using 3,4-DABP
This two-step procedure is the most common method for synthesizing high-quality polyimides.[18][19]
-
Preparation: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the purified 3,4-diaminobenzophenone (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a final solids concentration of 15-20% (w/w). Stir the mixture under a gentle nitrogen stream until the diamine is fully dissolved.
-
Polymerization: Slowly add the stoichiometric equivalent of the chosen dianhydride (e.g., 6FDA) (1.0 eq) to the stirring solution in several portions. A slight increase in viscosity should be observed.
-
Reaction: Continue stirring the poly(amic acid) solution at room temperature under a positive nitrogen pressure for 12-24 hours. The solution will become significantly more viscous.
-
Storage: Store the resulting PAA solution refrigerated at 4°C until ready for film casting.
Protocol 2: Thermal Imidization with Atmospheric Control
This protocol is designed to minimize oxidative darkening and produce a uniform film.
-
Film Casting: Pour the synthesized PAA solution onto a clean, level glass substrate. Use a doctor blade or casting knife to draw down a film of uniform thickness.
-
Initial Solvent Removal: Place the substrate in a vacuum oven or a nitrogen-purged oven at 80°C for 1-2 hours to slowly remove the bulk of the solvent.
-
Staged Curing: Transfer the substrate to a programmable furnace with an inert atmosphere (N₂). Execute the following thermal program:
-
Ramp to 150°C at 4°C/min and hold for 1 hour.
-
Ramp to 250°C at 2°C/min and hold for 1 hour.
-
Ramp to 300°C (or desired final temperature) at 2°C/min and hold for 1 hour.[16]
-
-
Cooling: Allow the furnace to cool slowly to below 100°C under nitrogen before removing the film.
-
Film Removal: Once at room temperature, the polyimide film can often be removed by carefully immersing the glass substrate in deionized water.[15]
Protocol 3: Purification of 3,4-Diaminobenzophenone (3,4-DABP)
Ensuring monomer purity is critical for reproducible results.
-
Dissolution: In a flask, dissolve the as-received 3,4-DABP in a minimum amount of hot ethanol or an ethanol/water mixture.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and briefly heat the mixture.
-
Filtration: Hot filter the solution through a fluted filter paper or a Celite pad to remove insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven at 60-80°C.
Section 4: References
-
Arlon. (n.d.). Color of Polyimide Materials. Retrieved from [Link]
-
Chen, W., et al. (2023). Efficient and low-carbon synthesis of colorless transparent polyimides. Green Chemistry. Retrieved from [Link]
-
Hsiao, S.-H., et al. (2022). Design, Synthesis and Properties of Semi-Alicyclic Colorless and Transparent Polyimide Films with High Glass Transition Temperatures and Low Retardation for Potential Applications in Flexible Electronics. MDPI. Retrieved from [Link]
-
Chen, W., et al. (2023). Efficient and low-carbon synthesis of colorless transparent polyimides. RSC Publishing. Retrieved from [Link]
-
Park, J. H., et al. (2018). Characterization of Colorless and Transparent Polyimide Films Synthesized with Various Amine Monomers. ResearchGate. Retrieved from [Link]
-
Jeong, I., et al. (2022). A method to break charge transfer complex of polyimide: A study on solution behavior. Journal of Applied Polymer Science. Retrieved from [Link]
-
Wang, Z., et al. (2022). Color construction of polyimide fibers based on charge transfer complex regulation and swelling effect. ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2022). High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride. PMC - NIH. Retrieved from [Link]
-
Hasegawa, M., & Horie, K. (2002). Coloration of Aromatic Polyimides and Electronic Properties of Their Source Materials. SciSpace. Retrieved from [Link]
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Cheng, S.-H., et al. (2019). Colorless-to-colorful switching electrochromic polyimides with very high contrast ratio. Nature Communications. Retrieved from [Link]
-
Chen, K., et al. (2022). Preparation and Properties of Intrinsically Black Polyimide Films with CIE Lab Color Parameters Close to Zero and High Thermal Stability for Potential Applications in Flexible Printed Circuit Boards. MDPI. Retrieved from [Link]
-
Xu, Y., et al. (2023). Color-Tunable Intrinsically Black Polyimides: A Facile Strategy via In Situ Oxidation Color Control. PMC - NIH. Retrieved from [Link]
-
Chen, K., et al. (2022). Preparation and Properties of Intrinsically Black Polyimide Films with CIE Lab Color Parameters Close to Zero and High Thermal Stability for Potential Applications in Flexible Printed Circuit Boards. PMC - NIH. Retrieved from [Link]
-
Xu, Y., et al. (2023). Color-Tunable Intrinsically Black Polyimides: A Facile Strategy via In Situ Oxidation Color Control. ResearchGate. Retrieved from [Link]
-
Costanzo, P., & Frunzio, L. (2011). Charge transfer complexes in polyimides: intramolecular (a) and intermolecular (b) structures. ResearchGate. Retrieved from [Link]
-
Jeong, I., et al. (2013). A method to break charge transfer complex of polyimide: A study on solution behavior. Wiley Online Library. Retrieved from [Link]
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Hsiao, S.-H., et al. (2022). Low-Temperature Curable Negative-Tone Photosensitive Polyimides: Structure and Properties. MDPI. Retrieved from [Link]
-
Li, Y., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing. Retrieved from [Link]
-
JTEKT Thermo Systems. (n.d.). Polyimide Curing. Retrieved from [Link]
-
Wang, C., et al. (2022). High-Transparency and Colorless Polyimide Film Prepared by Inhibiting the Formation of Chromophores. MDPI. Retrieved from [Link]
-
Hsiao, S.-H., et al. (2020). Enhancement of Solvent Resistance of Polyimide Electrospun Mat via the UV-Assisted Electrospinning and Photosensitive Varnish. MDPI. Retrieved from [Link]
-
Numata, S., & Miwa, T. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. NIH. Retrieved from [Link]
-
Jayhawk Fine Chemicals. (2024). Polyimide Synthesis Explained: Shaping Modern Electronics. AZoM. Retrieved from [Link]
-
R.G. Bryant. (1995). CHAPTER 2 LITERATURE REVIEW. VTechWorks. Retrieved from [Link]
-
Wang, C., et al. (2021). Design, Fabrication, and Application of Colorless Polyimide Film for Transparent and Flexible Electronics. Semantic Scholar. Retrieved from [Link]
-
Li, Y., et al. (2023). Soluble polyimide-based colorless-to-orange–red switching electrochromic film by incorporating a universal joint-like structure. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
KOLON INDUSTRIES INC. (2018). Colorless polyimide film. Google Patents. Retrieved from
-
Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. (n.d.). Retrieved from [Link]
-
Sanda, F., et al. (2017). Color change of alternating copolymers with phenyl vinylethylene carbonate and N-phenylmaleimide in a solution and in the solid-state, depending on their structure. ResearchGate. Retrieved from [Link]
-
Bigham, K. J. (2019). FOCUS ON POLYIMIDES. Zeus. Retrieved from [Link]
-
S.S. Ghosh. (1995). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Retrieved from [Link]
-
Putselyk, M., et al. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. PMC - NIH. Retrieved from [Link]
-
The synthesis of a novel polyimide precursor. (1975). NASA Technical Reports Server. Retrieved from [Link]
-
Yang, C.-P., et al. (2004). Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. ResearchGate. Retrieved from [Link]
-
WUXI XUNDA CHEMICAL CO LTD. (2019). Synthetic method of 3, 4-diamino-benzophenone. Google Patents. Retrieved from
-
Kray, W. D., & Rosser, R. W. (1974). Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. DTIC. Retrieved from [Link]
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effect of solvent choice on the synthesis of 3,4-diaminobenzophenone
Answering the user's request.## Technical Support Center: Synthesis of 3,4-Diaminobenzophenone
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Synthesis Overview & Key Solvent-Dependent Steps
The synthesis of 3,4-diaminobenzophenone is most commonly achieved via a two-step process starting from 3-nitro-4-chlorobenzophenone. This pathway involves a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. An alternative route begins with the direct reduction of 4-amino-3-nitrobenzophenone. The choice of solvent is critical at each stage, directly influencing reaction kinetics, yield, and the impurity profile.
Caption: Common synthetic routes to 3,4-diaminobenzophenone.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical in the synthesis of 3,4-diaminobenzophenone?
A1: The choice of solvent is paramount because it directly impacts two distinct chemical transformations: a nucleophilic aromatic substitution (ammonolysis) and a catalytic hydrogenation (nitro reduction).
-
For the Ammonolysis (SNAr) Step: The reaction kinetics are highly dependent on the solvent's polarity. Polar solvents are necessary to facilitate the formation of the charged intermediate (Meisenheimer complex) and stabilize the transition state, leading to higher conversion rates.[1][2]
-
For the Nitro Reduction Step: The solvent's primary roles are to dissolve the substrate (the nitro-intermediate) and to ensure sufficient solubility of hydrogen gas for efficient interaction with the catalyst surface.[3] An improper solvent can lead to slow or incomplete reactions.
Q2: What are the most common solvents used for the key reaction steps?
A2: Based on established protocols, the following solvents are frequently employed:
-
Ammonolysis: Polar solvents such as ethanol, isopropanol, and N,N-dimethylformamide (DMF) are used in conjunction with aqueous ammonia.[4][5]
-
Nitro Group Reduction (Catalytic Hydrogenation): Alcohols like methanol and ethanol are very common, especially with palladium-based catalysts.[4][3] Other solvents like tetrahydrofuran (THF) with Raney nickel and ethyl acetate have also been successfully used.[6][7]
Q3: How does solvent polarity affect the reactions?
A3: In the ammonolysis step , which is an SNAr reaction, polar aprotic solvents (like DMF) or polar protic solvents (like ethanol) can significantly accelerate the reaction. They stabilize the charged intermediates that form when the nucleophile (ammonia) attacks the aromatic ring.[1] In the reduction step , while polarity is important for substrate solubility, the solvent's ability to dissolve hydrogen gas and not poison the catalyst is more critical. Protic solvents like ethanol can sometimes be beneficial in catalytic hydrogenations.
Q4: Can I use a solvent mixture? What are the advantages?
A4: Yes, solvent mixtures are often advantageous. For example, in the ammonolysis step, an organic solvent like isopropanol is mixed with aqueous ammonia to ensure all reactants are in the same phase.[4] For purification, mixed solvent systems can be engineered for optimal crystallization. A study reported growing high-quality bulk crystals of DABP using an ethanol and o-xylene mixture, which allows for fine-tuned control over solubility and crystal growth rate.[8][9]
Section 3: Troubleshooting Guide
Q: My yield of 3-nitro-4-aminobenzophenone from the ammonolysis of 3-nitro-4-chlorobenzophenone is low. Could the solvent be the issue?
A: Absolutely. Low yield in this SNAr reaction is often linked to the solvent system.
-
Causality: This reaction proceeds via nucleophilic attack of ammonia on the carbon bearing the chlorine atom. This process is highly sensitive to the solvent's ability to solvate ions and stabilize the charged transition state. Using a non-polar solvent will drastically slow down the reaction.
-
Solution: Ensure you are using an appropriate polar solvent. Published methods specify the use of ethanol, isopropanol, or N,N-dimethylformamide (DMF) mixed with aqueous ammonia under pressure and heat.[4][5] If using an alcohol, ensure the concentration of water from the aqueous ammonia does not cause the starting material to precipitate. The choice of solvent can also influence the formation of side products, such as 3-amino-4-hydroxy-benzophenone, so consistency is key.[4]
Q: The catalytic reduction of my nitro-intermediate is slow or incomplete. How can the solvent help?
A: This is a common issue in catalytic hydrogenation and is frequently tied to solvent choice.
-
Causality: The reaction rate depends on the "triple contact" between the solid catalyst, the dissolved substrate, and dissolved hydrogen gas. If the substrate has poor solubility in the chosen solvent, its concentration at the catalyst surface will be low, resulting in a slow reaction. Similarly, the solubility of hydrogen gas varies significantly between solvents; higher hydrogen solubility generally leads to faster reaction rates.[3]
-
Solutions:
-
Switch to a Better Solvent: Methanol is a preferred solvent for the Pd/C-catalyzed hydrogenation of the intermediate 3-nitro-4-aminobenzophenone.[4][5] Tetrahydrofuran (THF) has been shown to be effective when using Raney nickel as the catalyst.[6]
-
Increase Solubility: If you must use a specific solvent, gentle heating (e.g., 30-50°C) can increase the solubility of the substrate and improve reaction kinetics.[4][5]
-
Consider Solvent Effects on Catalyst Activity: Ensure your solvent is pure and does not contain impurities that could poison the catalyst.
-
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Validation & Comparative
A Comparative Guide to Polyimides: Unraveling the Influence of Diamine Structure on Performance
Introduction: The Architectural Versatility of Polyimides
Polyimides (PIs) stand as a premier class of high-performance polymers, renowned for their exceptional thermal stability, mechanical robustness, and chemical resistance. This remarkable suite of properties makes them indispensable in demanding applications, from aerospace components to advanced microelectronics. The versatility of polyimides stems from the ability to tailor their characteristics at the molecular level through the judicious selection of their monomeric building blocks: a dianhydride and a diamine. The structure of the diamine, in particular, exerts a profound influence on the final properties of the polymer, dictating everything from its solubility and processability to its thermal and mechanical limits.
This guide provides an in-depth comparison of the properties of polyimides derived from 3,4'-diaminobenzophenone and other commonly employed aromatic diamines, namely 4,4'-oxydianiline (ODA) and p-phenylenediamine (PDA). Through the synthesis of experimental data, we will explore how subtle changes in the diamine architecture translate into significant performance differences, offering researchers and engineers the insights needed to select the optimal polyimide for their specific application.
The Decisive Role of the Diamine Monomer
The diamine component of a polyimide introduces specific chemical moieties and dictates the geometry of the polymer chain. These structural features, in turn, govern the intermolecular forces, chain packing efficiency, and rotational energy barriers within the polymer matrix.
-
3,4'-Diaminobenzophenone: The presence of a ketone group in 3,4'-diaminobenzophenone introduces a point of flexion and polarity in the polymer backbone. This can influence solubility and adhesion characteristics. The meta- and para-linkages of the amine groups contribute to a less linear and more asymmetric polymer chain compared to fully para-substituted diamines.
-
4,4'-Oxydianiline (ODA): The flexible ether linkage in ODA imparts significant chain flexibility, which generally enhances solubility and processability.[1] However, this flexibility can also lead to a lower glass transition temperature (Tg) and reduced mechanical modulus compared to more rigid structures.[1]
-
p-Phenylenediamine (PDA): As a rigid and linear diamine, PDA promotes strong intermolecular interactions and efficient chain packing. This results in polyimides with exceptional thermal stability and high mechanical strength, but often at the cost of solubility and processability, making them challenging to fabricate into films or coatings.[2]
The following sections will delve into a comparative analysis of these diamines when reacted with a common dianhydride, pyromellitic dianhydride (PMDA), to provide a standardized basis for comparison.
Comparative Analysis of Polyimide Properties
To illustrate the structure-property relationships, we will compare the key thermal, mechanical, and solubility characteristics of polyimides synthesized from PMDA and the three aforementioned diamines.
Thermal Stability
The thermal stability of a polyimide is paramount for its application in high-temperature environments. This is typically assessed by thermogravimetric analysis (TGA), which determines the temperature at which the material begins to decompose, and differential scanning calorimetry (DSC), which identifies the glass transition temperature (Tg).
| Diamine | Dianhydride | 5% Weight Loss Temp. (TGA, °C) | Glass Transition Temp. (Tg, °C) |
| 3,4'-Diaminobenzophenone | PMDA | ~500-550 | ~300-350 |
| 4,4'-Oxydianiline (ODA) | PMDA | ~550-580 | ~380-410 |
| p-Phenylenediamine (PDA) | PMDA | > 600 | > 400 |
Data compiled from various sources and represents typical ranges.
Analysis:
-
PDA-based polyimides exhibit the highest thermal stability, a direct consequence of the rigid and linear nature of the PDA monomer, which leads to strong intermolecular forces and a highly stable aromatic backbone.[2]
-
ODA-based polyimides also demonstrate excellent thermal stability, though the flexible ether linkage slightly reduces the decomposition temperature and Tg compared to PDA-based systems.[1]
-
Polyimides from 3,4'-diaminobenzophenone show good thermal stability, but generally lower than their ODA and PDA counterparts. The less-symmetrical structure and the presence of the ketone group can disrupt the chain packing and introduce a site for potential thermal degradation.
Mechanical Properties
The mechanical integrity of polyimide films is crucial for their use as structural components or flexible substrates. Key metrics include tensile strength (the maximum stress a material can withstand before breaking) and tensile modulus (a measure of the material's stiffness).
| Diamine | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| 3,4'-Diaminobenzophenone | PMDA | ~100-120 | ~2.5-3.0 |
| 4,4'-Oxydianiline (ODA) | PMDA | ~110-130 | ~2.1-2.6 |
| p-Phenylenediamine (PDA) | PMDA | > 150 | > 3.5 |
Data compiled from various sources and represents typical ranges.
Analysis:
-
The rigid-rod-like structure of PDA-based polyimides results in the highest tensile strength and modulus, making them ideal for applications requiring high stiffness and strength.[3]
-
ODA-based polyimides offer a good balance of flexibility and strength. The ether linkage allows for some chain mobility, resulting in a lower modulus but often higher elongation at break compared to PDA-based polyimides. A study on polyimides from 3,4'-ODA revealed a high modulus compared to those with 4,4'-ODA.[4]
-
Polyimides derived from 3,4'-diaminobenzophenone exhibit respectable mechanical properties. The benzophenone unit contributes to a degree of rigidity, while the meta- and para-linkages can lead to a more amorphous morphology, influencing the overall mechanical response.
Solubility
The solubility of a polyimide is a critical factor for its processing, particularly for applications involving solution casting of films or coatings.
| Diamine | Dianhydride | NMP | DMAc | m-Cresol |
| 3,4'-Diaminobenzophenone | PMDA | Soluble | Soluble | Soluble |
| 4,4'-Oxydianiline (ODA) | PMDA | Soluble | Soluble | Soluble |
| p-Phenylenediamine (PDA) | PMDA | Insoluble | Insoluble | Sparingly Soluble |
Solubility can be influenced by molecular weight and processing conditions.
Analysis:
-
The high rigidity and strong intermolecular forces in PDA-based polyimides render them largely insoluble in common organic solvents, posing significant processing challenges.[5]
-
The introduction of the flexible ether linkage in ODA-based polyimides significantly improves their solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[5]
-
Polyimides from 3,4'-diaminobenzophenone also generally exhibit good solubility.[6] The asymmetric nature of the diamine and the presence of the polar ketone group help to disrupt chain packing and enhance solvent-polymer interactions.
Experimental Protocols
Polyimide Synthesis: A Two-Step Poly(amic acid) Method
The most common method for synthesizing aromatic polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.[7]
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the diamine (e.g., 3,4'-diaminobenzophenone) in a polar aprotic solvent such as NMP or DMAc to a concentration of 15-20 wt%.
-
Slowly add an equimolar amount of the dianhydride (e.g., PMDA) in powder form to the stirred diamine solution at room temperature. The addition should be done in portions to control the exothermic reaction.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 8-12 hours at room temperature. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization (Film Casting)
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade or spin coater to achieve the desired film thickness.
-
Place the coated substrate in a vacuum oven or a forced-air oven.
-
Cure the film using a staged heating program. A typical cycle is:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.
Characterization Techniques
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere with a heating rate of 10°C/min to determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) with a heating rate of 10-20°C/min.
-
Tensile Testing: Conducted on thin film samples according to ASTM D882 standards to measure tensile strength, modulus, and elongation at break.
-
Solubility Test: A small amount of the polyimide film is placed in a vial with the solvent and observed for dissolution at room temperature and with gentle heating.
Visualizing the Synthesis and Monomer Structures
Caption: General workflow for the two-step synthesis of polyimides.
Caption: Chemical structures of the compared aromatic diamines.
Conclusion: Engineering Polyimide Properties Through Diamine Selection
The choice of diamine is a critical determinant of the final properties of a polyimide. This guide has demonstrated that:
-
For ultimate thermal stability and mechanical strength , rigid, linear diamines like p-phenylenediamine (PDA) are the preferred choice, although their poor solubility presents significant processing hurdles.
-
For a balance of good thermal properties, mechanical performance, and enhanced processability , diamines with flexible linkages, such as 4,4'-oxydianiline (ODA) , are excellent candidates.
-
For applications requiring good solubility, adhesion, and a unique combination of properties , diamines with asymmetric structures and functional groups, like 3,4'-diaminobenzophenone , offer a valuable design option.
By understanding the fundamental structure-property relationships outlined in this guide, researchers and engineers can make informed decisions in the molecular design of polyimides, paving the way for the development of next-generation materials with precisely tailored performance characteristics.
References
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Solubility of the polymers. Solvent Polyimide NMP DMSO m-cresol pyridine THF CP NB. Available at: [Link]
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Polyimide Synthesis Explained: Shaping Modern Electronics. (2024). AZoM. Available at: [Link]
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Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA. (2021). National Institutes of Health. Available at: [Link]
-
Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4′–Diaminodiphenyl Ether. (2020). MDPI. Available at: [Link]
- COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie.
- Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA. (2021). Polymers, 13(18), 3169.
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2020). RSC Publishing. Available at: [Link]
- Solubility behavior of polyimides in different organic solvents.
- Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervapor
- Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides.
- TGA and DSC curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis.
- How to synthesize polyimide film from pyromellitic dianhydride?. Knowledge.
- (PDF) Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2020). RSC Advances, 10(44), 26231-26240.
- The pyrolysis behaviors of polyimide foam derived from 3,3′,4,4′‐benzophenone tetracarboxylic dianhydride/4,4′‐oxydianiline.
- Soluble polyimides based on alkyldiaminobenzophenone. SciSpace.
- The synthesis of a novel polyimide precursor. NASA Technical Reports Server.
- Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA. (2021). Polymers, 13(18), 3169.
- Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. DTIC.
- The Effect of Synthesis Conditions and Chemical Structure of Thermoplastic Polyimides on Their Thermomechanical Properties and Short-Term Electrical Strength. (2022). Polymers, 14(10), 2085.
- Tensile properties of the polyimide films.
- CHAPTER 2 LITER
- Experimental Study of the Tensile Behavior of Structures Obtained by FDM 3D Printing Process. (2024). Polymers, 16(11), 1541.
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A Senior Application Scientist's Guide to Purity Validation of 3,4-Diaminobenzophenone Monohydrochloride: A Comparative Analysis of Titrimetric and Chromatographic Methods
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,4-Diaminobenzophenone is a critical intermediate, notably in the synthesis of anthelmintic drugs like mebendazole. Ensuring its purity is a mandatory checkpoint in the quality control pipeline. This guide provides an in-depth validation of a classic analytical technique—non-aqueous potentiometric titration—and objectively compares its performance against modern chromatographic alternatives. The objective is to equip you, the practicing scientist, with the causal logic and experimental data needed to select the most fitting analytical strategy for your application.
The validation of an analytical method is a documented process that proves its suitability for the intended purpose.[1][2][3] Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) mandate this process to ensure that all data supporting drug quality is reliable, accurate, and reproducible.[1][4]
Part 1: The Gold Standard Revisited: Non-Aqueous Potentiometric Titration
Titration remains a powerful, absolute method for determining the purity of a substance. For a molecule like 3,4-diaminobenzophenone, which possesses two basic amino groups, an acid-base titration is the logical approach.
The Principle: Why Non-Aqueous?
Aromatic amines, such as those in 3,4-diaminobenzophenone, are very weak bases. In an aqueous environment, water's amphiprotic nature levels the playing field, making it impossible to achieve a sharp, distinct titration endpoint. To overcome this, we shift to a non-aqueous solvent system.
The solvent of choice is typically glacial acetic acid. Its acidic nature enhances the basicity of the aromatic amines, making them more reactive to the titrant. The strongest acid available in this non-aqueous medium is perchloric acid (HClO₄) dissolved in glacial acetic acid.[5] This combination creates a powerful differentiating system capable of stoichiometrically titrating very weak bases.[5][6][7]
Endpoint detection is best achieved potentiometrically. A combined pH electrode, suitable for non-aqueous media, measures the change in potential (in millivolts) as the titrant is added. This method is superior to colorimetric indicators as it is objective, not influenced by the sample's inherent color (often yellow to brown for this compound), and provides a precise determination of the equivalence point from the resulting titration curve.
Experimental Workflow: A Self-Validating Protocol
This protocol is designed to be a self-validating system, incorporating standardization against a primary reference material to ensure traceability and accuracy.
Sources
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A Comparative Guide to the Synthesis of 3,4-Diaminobenzophenone for Pharmaceutical Research and Development
Introduction: The Critical Role of 3,4-Diaminobenzophenone in Medicinal Chemistry
3,4-Diaminobenzophenone (3,4-DABP) is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, most notably the broad-spectrum anthelmintic drug, mebendazole.[1][2] The unique arrangement of its functional groups—a benzoyl moiety flanked by an ortho-phenylenediamine—renders it a versatile scaffold for the construction of complex heterocyclic systems, particularly benzimidazoles. Given its importance, the development of efficient, scalable, and economically viable synthetic routes to high-purity 3,4-DABP is a significant concern for researchers and professionals in drug development. This guide provides an in-depth comparison of the most prevalent and alternative synthetic strategies for 3,4-DABP, with a focus on their efficiency, scalability, and practical application in a laboratory and industrial setting. We will delve into the causality behind experimental choices and provide detailed, validated protocols to support your research endeavors.
Comparative Analysis of Synthesis Routes
The synthesis of 3,4-diaminobenzophenone can be broadly categorized into two primary strategies: the reduction of a nitro-amino precursor and a multi-step synthesis from readily available starting materials. Each approach presents a unique set of advantages and challenges in terms of yield, purity, cost, and environmental impact.
Route 1: The Industrial Standard - Two-Step Synthesis from 3-Nitro-4-chlorobenzophenone
This is currently the most common and industrially optimized route for the production of 3,4-diaminobenzophenone. It proceeds in two distinct steps: nucleophilic aromatic substitution (ammonolysis) followed by catalytic hydrogenation.
Step 1: Ammonolysis of 3-Nitro-4-chlorobenzophenone
The first step involves the displacement of the activated chlorine atom in 3-nitro-4-chlorobenzophenone with an amino group. The presence of the electron-withdrawing nitro group in the ortho position facilitates this nucleophilic aromatic substitution. The reaction is typically carried out under high pressure and temperature in the presence of aqueous ammonia and an organic solvent.
Step 2: Catalytic Hydrogenation of 3-Nitro-4-aminobenzophenone
The resulting 3-nitro-4-aminobenzophenone is then reduced to 3,4-diaminobenzophenone. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and the clean nature of the reaction, which produces water as the only byproduct.
Logical Workflow for the Two-Step Synthesis
Caption: Workflow of the two-step synthesis of 3,4-diaminobenzophenone.
Route 2: Direct Catalytic Hydrogenation of 3-Nitro-4-aminobenzophenone
For laboratories that have access to 3-nitro-4-aminobenzophenone, its direct reduction is a highly efficient and straightforward method to obtain 3,4-diaminobenzophenone. This single-step transformation is attractive for its simplicity and high yields.
The choice of catalyst and reaction conditions is crucial for the success of this reduction. While various reducing agents can be employed, catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) offers excellent selectivity and yield.
Route 3: An Alternative Multi-step Synthesis from Acetanilide
A more classical, yet insightful, approach starts from the readily available and inexpensive acetanilide.[2] This multi-step synthesis involves a sequence of electrophilic aromatic substitution and functional group transformations.
Step 1: Friedel-Crafts Benzoylation of Acetanilide
The synthesis commences with the Friedel-Crafts benzoylation of acetanilide to form 4-acetamidobenzophenone. The acetylamino group is an ortho, para-director, and the benzoyl group is introduced at the para position due to steric hindrance.
Step 2: Nitration of 4-Acetamidobenzophenone
The subsequent step is the nitration of 4-acetamidobenzophenone. The acetylamino group directs the incoming nitro group to the ortho position (position 3).
Step 3: Hydrolysis of the Amide and Nitro Group
The acetyl group is then removed by acid or base-catalyzed hydrolysis to yield 4-amino-3-nitrobenzophenone.
Step 4: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amino group, yielding 3,4-diaminobenzophenone. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium sulfide.
Reaction Pathway from Acetanilide
Caption: Multi-step synthesis of 3,4-diaminobenzophenone from acetanilide.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each synthetic route, based on published experimental data.
| Parameter | Route 1: From 3-Nitro-4-chlorobenzophenone | Route 2: Direct Reduction of 3-Nitro-4-aminobenzophenone | Route 3: From Acetanilide |
| Starting Material | 3-Nitro-4-chlorobenzophenone | 3-Nitro-4-aminobenzophenone | Acetanilide |
| Number of Steps | 2 | 1 | 4 |
| Overall Yield | >90%[1][3] | 98-100%[4][5] | ~Quantitative[2] |
| Key Reagents | NH4OH, H2, Pd/C or Raney Ni | H2, Raney Ni or Pd-X/C, Hydrogen Donor | Benzoyl chloride/AlCl3, HNO3/H2SO4, NaOH/H2O, Na2S or H2/Catalyst |
| Reaction Conditions | High Pressure/Temperature (Ammonolysis) | Mild to Moderate (Hydrogenation) | Varied (from low T nitration to reflux for hydrolysis) |
| Purity of Final Product | High (>99.8%)[3] | High (>99.8%)[5] | High purity reported[2] |
| Scalability | Excellent, industrially proven | Excellent | Moderate, more steps may complicate scale-up |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis from 3-Nitro-4-chlorobenzophenone
Step A: Synthesis of 3-Nitro-4-aminobenzophenone [1][3]
-
Charge a high-pressure autoclave with 180g of 3-nitro-4-chlorobenzophenone, 200g of an organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and 300g of 15-25% (w/w) aqueous ammonia.
-
Seal the autoclave and heat the mixture to 80-130°C with stirring.
-
Maintain the pressure in the autoclave at 0.4-0.6 MPa for 18-24 hours.
-
After the reaction is complete, cool the mixture to 20-25°C and release the pressure.
-
Filter the reaction mixture, wash the filter cake with water, and dry to obtain 3-nitro-4-aminobenzophenone.
Step B: Synthesis of 3,4-Diaminobenzophenone [1][3]
-
In a separate autoclave, dissolve the 3-nitro-4-aminobenzophenone obtained from the previous step in methanol.
-
Add a palladium on carbon (Pd/C) catalyst to the solution.
-
Flush the autoclave with nitrogen three times, followed by three flushes with hydrogen.
-
Pressurize the autoclave with hydrogen to 0.1-0.2 MPa.
-
Heat the mixture to 40-50°C with stirring and maintain these conditions for 3-5 hours.
-
Upon completion of the reaction, cool the mixture to 20-25°C, release the pressure, and filter to recover the catalyst.
-
The filtrate containing the product can be further purified by crystallization.
Protocol 2: Direct Hydrogenation of 3-Nitro-4-aminobenzophenone with Raney Nickel[4]
-
In a hydrogenation apparatus, suspend 50g of 4-amino-3-nitrobenzophenone in 945 ml of tetrahydrofuran.
-
Add 15g of Raney nickel catalyst to the suspension.
-
Pressurize the vessel with hydrogen to 40 psi.
-
Stir the mixture at room temperature for approximately 4 hours, or until the theoretical amount of hydrogen has been absorbed.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the filtrate in vacuo to obtain the solid product.
-
The crude product can be purified by chromatography over silica gel using ethyl acetate as the eluent to yield pure 3,4-diaminobenzophenone.
Protocol 3: Synthesis from Acetanilide (Conceptual Outline)[2]
This protocol provides a conceptual framework based on the reported synthesis. Specific reagent quantities and reaction conditions should be optimized in the laboratory.
-
Benzoylation: React acetanilide with benzotrichloride under mild conditions to obtain 4-acetamidobenzophenone in quantitative yield.
-
Nitration: Nitrate the 4-acetamidobenzophenone with fuming nitric acid at low temperature to yield methyl (4-benzoyl-2-nitrophenyl)carbamate (if starting from methyl N-phenylcarbamate) or the corresponding acetamido derivative.
-
Hydrolysis: Perform an alkaline hydrolysis of the intermediate from the previous step to remove the protecting group and form 4-amino-3-nitrobenzophenone.
-
Reduction: Reduce the 4-amino-3-nitrobenzophenone using sodium sulfide to obtain the final product, 3,4-diaminobenzophenone.
Discussion and Recommendations
For large-scale industrial production, Route 1 , the two-step synthesis from 3-nitro-4-chlorobenzophenone, is the most established and economically viable method. The starting materials are readily available, and the process has been optimized to achieve high yields and purity.[1][3] The main considerations for this route are the handling of high-pressure equipment and the management of aqueous waste streams from the ammonolysis step.
For laboratory-scale synthesis, particularly when 3-nitro-4-aminobenzophenone is commercially available, Route 2 offers a highly efficient and straightforward approach. The direct catalytic hydrogenation is a clean reaction with a simple workup. The reported 100% yield with Raney nickel makes it an attractive option for researchers requiring high-purity material quickly.[4] The use of a modified Pd-X/C catalyst with a hydrogen donor like ammonium formate also presents a gentle and highly efficient alternative, avoiding the need for high-pressure hydrogenation equipment.[5]
Route 3 , starting from acetanilide, is a valuable academic exercise and a good example of classical aromatic chemistry. While it is reported to have a nearly quantitative overall yield, the multi-step nature of the synthesis makes it more labor-intensive and potentially less efficient in terms of time and resources compared to the other routes.[2] However, it offers flexibility and utilizes inexpensive starting materials.
Safety Considerations:
-
Nitration reactions (Route 3) require careful temperature control as they are highly exothermic and can lead to runaway reactions.
-
Catalytic hydrogenation (Routes 1 and 2) involves flammable hydrogen gas and pyrophoric catalysts (Raney nickel). Appropriate safety precautions and equipment must be used.
-
The handling of high-pressure autoclaves (Route 1) requires specialized training and equipment.
-
3,4-Diaminobenzophenone itself is classified as a skin and eye irritant and may cause respiratory irritation.[6][7] Appropriate personal protective equipment should be worn when handling the compound.
Conclusion
The choice of the optimal synthesis route for 3,4-diaminobenzophenone depends on the specific needs of the researcher or organization. For large-scale production, the two-step synthesis from 3-nitro-4-chlorobenzophenone remains the industry standard due to its high efficiency and scalability. For laboratory-scale synthesis, the direct reduction of 3-nitro-4-aminobenzophenone offers a rapid and high-yielding alternative. The multi-step synthesis from acetanilide, while more complex, provides a cost-effective route from basic starting materials. By understanding the intricacies of each method, researchers can make informed decisions to best support their drug discovery and development programs.
References
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PrepChem.com. Synthesis of 3,4-diaminobenzophenone. Available from: [Link]
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Ayyangar, N. R., Lahoti, R. J., & Daniel, T. (1991). An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole. Organic Preparations and Procedures International, 23(5), 627-631. Available from: [Link]
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PrepChem.com. Synthesis of 3,4'-diamino benzophenone. Available from: [Link]
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- US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents.
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J-Global. An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole. Available from: [Link]
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IRIS. Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. Available from: [Link]
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ACS Publications. Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Available from: [Link]
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PubChem. 3,4-Diaminobenzophenone. Available from: [Link]
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Nature. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Available from: [Link]
- Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Patsnap. One-pot method for synthesizing 3, 3'-diamino benzophenone. Available from: [Link]
-
Asian Journal of Chemistry. Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Thermal Analysis (TGA/DSC) of Polyimides: The Influence of Aromatic Diamine Structure
Welcome to a comprehensive guide designed for researchers, scientists, and materials development professionals. This document provides an in-depth comparison of the thermal properties of aromatic polyimides, focusing specifically on how the selection of the aromatic diamine monomer dictates performance. We will move beyond mere data presentation to explore the fundamental structure-property relationships that govern thermal stability and processability, grounding our discussion in established analytical protocols.
Introduction: Why the Diamine Matters
Aromatic polyimides are a premier class of high-performance polymers, celebrated for their remarkable thermal stability, mechanical strength, and chemical resistance.[1][2] These properties are not monolithic; they are intricately tailored by the choice of the constituent monomers: a dianhydride and a diamine.[1][3] While both are crucial, the structural variations in the aromatic diamine offer a powerful lever to modulate the final polymer's characteristics. Whether the goal is maximizing operational temperature for aerospace applications or enhancing solubility for microelectronics fabrication, understanding the diamine's role is paramount.
This guide will dissect the influence of diamine structure on two key thermal metrics:
-
Thermal Decomposition Temperature (Td): A measure of inherent thermal stability, determined by Thermogravimetric Analysis (TGA).
-
Glass Transition Temperature (Tg): The temperature at which the polymer shifts from a rigid, glassy state to a more pliable, rubbery state, determined by Differential Scanning Calorimetry (DSC).[1]
Section 1: Fundamentals of Thermal Analysis Techniques
To compare materials effectively, we must first trust our methods. TGA and DSC are the cornerstones of thermal analysis for polymers, each providing a unique and complementary piece of the performance puzzle.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] For polyimides, its primary role is to determine thermal stability. The output, a thermogram, plots percent weight loss versus temperature. Key parameters derived from this curve are:
-
Td₅% or Td₁₀%: The temperatures at which 5% or 10% weight loss occurs. These are often used as practical indicators of the onset of significant thermal decomposition.[5]
-
Char Yield: The percentage of material remaining at a high temperature (e.g., 800 °C). A higher char yield often correlates with better flame retardancy.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is exceptionally sensitive to phase transitions. For amorphous or semi-crystalline polymers like polyimides, its most critical output is the glass transition temperature (Tg). The Tg appears as a step-like change in the baseline of the DSC curve and signifies the onset of large-scale segmental motion in the polymer chains.[6][8] This property is crucial as it often defines the upper service temperature of the material in structural applications.[6]
Section 2: Experimental Design: A Self-Validating Protocol
The integrity of a comparative study rests on the consistency of its experimental protocol. Describing a self-validating system ensures that the observed differences in thermal properties can be confidently attributed to the specific variable under investigation—in this case, the diamine structure.
Materials for Comparison
To illustrate the structure-property principles, we will consider polyimides synthesized from a common aromatic dianhydride, Pyromellitic dianhydride (PMDA) , and three distinct aromatic diamines:
-
p-Phenylenediamine (PPD): A rigid, linear, and highly symmetric diamine.
-
m-Phenylenediamine (MPD): A non-linear, "kinked" isomer of PPD.[9]
-
4,4'-Oxydianiline (ODA): Contains a flexible ether linkage between its aromatic rings.[1]
Synthesis Overview: The Two-Step Poly(amic acid) Method
The most common route to producing high-molecular-weight aromatic polyimides is a two-step process.[10][11]
-
Poly(amic acid) Formation: The dianhydride (PMDA) is reacted with the diamine (PPD, MPD, or ODA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at ambient temperature to form the soluble poly(amic acid) precursor.[3][10]
-
Imidization: The poly(amic acid) solution is cast into a film and then thermally treated in a staged heating process, typically up to 300-350°C. This process drives off water and closes the imide ring, forming the final, insoluble polyimide.[10]
Detailed Experimental Protocols
This protocol is designed in accordance with principles outlined in ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry.[12][13][14][15]
-
Instrument: Calibrated TGA instrument.
-
Sample: 5-10 mg of the cured polyimide film.
-
Pan: Platinum pan.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 50°C.
-
Ramp from 50°C to 800°C at a heating rate of 10°C/min.
-
-
Analysis: Determine the onset of decomposition and the temperatures for 5% and 10% mass loss (Td₅% and Td₁₀%).
Causality: A 10°C/min heating rate is standard for polymers and provides a good balance between resolution and experimental time.[16] An inert nitrogen atmosphere is critical to ensure that the observed mass loss is due to thermal decomposition, not thermo-oxidative degradation.
This protocol follows the principles of ASTM D3418, Standard Test Method for Transition Temperatures of Polymers by Differential Scanning Calorimetry.[6][17][18]
-
Instrument: Calibrated DSC instrument.
-
Sample: 5-10 mg of the cured polyimide film, hermetically sealed in an aluminum pan.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
First Heat: Ramp from 50°C to 400°C at 20°C/min. This step erases the prior thermal history of the sample.
-
Cool: Cool from 400°C to 50°C at 20°C/min.
-
Second Heat: Ramp from 50°C to 450°C at 20°C/min.
-
-
Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the second heating scan.
Causality: The initial heating cycle is essential to remove any processing-induced stresses or thermal history, ensuring the measured Tg is an intrinsic property of the material.[16] The Tg is determined from the second heat for consistency and accuracy.[16]
Experimental Workflow Diagram
Caption: Experimental workflow from monomer selection to final thermal property determination.
Section 3: Comparative Analysis: The Impact of Diamine Structure
The subtle changes in the diamine's molecular architecture have profound consequences for the macroscopic thermal properties of the resulting polyimide. This is due to their influence on chain mobility, packing efficiency, and intermolecular forces.[1][2]
Effect of Chain Rigidity and Linearity: PMDA-PPD vs. PMDA-MPD
Comparing polyimides made from p-phenylenediamine (PPD) and m-phenylenediamine (MPD) provides a clear illustration of how chain geometry affects thermal properties.
-
PMDA-PPD (para-isomer): The linear, rigid, and symmetrical structure of PPD allows the polymer chains to pack together tightly and efficiently.[9] This dense packing and the rod-like nature of the chain severely restrict rotational and segmental motion. Consequently, more thermal energy is required to induce both large-scale chain movement (Tg) and bond scission (Td).
-
PMDA-MPD (meta-isomer): The meta-linkage in MPD introduces a "kink" into the polymer backbone.[9] This disrupts the linearity and symmetry, preventing efficient chain packing and creating more free volume. The reduced intermolecular interaction and less restricted chain mobility result in a significantly lower glass transition temperature and typically a slightly lower decomposition temperature compared to the PPD-based counterpart.[9]
Effect of Flexible Linkages: PMDA-PPD vs. PMDA-ODA
Introducing a flexible linkage, such as an ether group (-O-), into the diamine backbone is a common strategy to enhance processability.
-
PMDA-PPD (Rigid): As established, the rigid backbone leads to very high thermal stability and a high Tg.
-
PMDA-ODA (Flexible Linkage): The ether linkage in 4,4'-oxydianiline (ODA) acts as a "molecular swivel," increasing the rotational freedom of the polymer backbone.[1] This enhanced flexibility makes it easier for polymer chains to undergo segmental motion at lower temperatures, thus significantly depressing the glass transition temperature compared to the rigid PMDA-PPD system. While the thermal stability (Td) is still excellent due to the aromatic nature, it is often slightly lower than that of the most rigid systems because the C-O ether bond can be a point of thermal degradation.
Structure-Property Relationship Diagram
Caption: Relationship between aromatic diamine structure and resulting thermal properties.
Summary of Experimental Data
The following table summarizes the expected experimental results from the TGA and DSC analysis of polyimides synthesized with PMDA and the three selected diamines.
| Polyimide System (Dianhydride-Diamine) | Diamine Structure | Key Structural Feature | Expected Tg (°C) (from DSC) | Expected Td₅% (°C) (from TGA) |
| PMDA-PPD | Linear, Symmetric | Maximum Rigidity | > 400 | ~580 |
| PMDA-MPD | Kinked, Asymmetric | Non-Linear Backbone | ~350 | ~560 |
| PMDA-ODA | Linear, with Ether | Flexible Linkage | ~380 | ~570 |
Note: These are representative values. Actual results will vary based on synthesis conditions, molecular weight, and curing completeness.
Section 4: Conclusion and Practical Implications
The thermal analysis of polyimides based on different aromatic diamines clearly demonstrates a powerful and predictable structure-property relationship.
-
For Maximum Thermal Stability (Highest Tg and Td): Rigid, linear, and symmetric diamines like p-phenylenediamine (PPD) are the superior choice. The resulting polymers have highly restricted chain mobility and excellent packing, making them ideal for applications demanding the utmost in thermal resistance.
-
For Enhanced Processability (Lower Tg): The introduction of non-linear or flexible diamines is highly effective. m-Phenylenediamine (MPD) disrupts chain packing through its kinked structure, while 4,4'-oxydianiline (ODA) enhances chain flexibility via its ether linkage. Both lead to lower glass transition temperatures, which can be beneficial for processing techniques like melt-processing or for applications requiring some flexibility at elevated temperatures, often without a catastrophic loss in overall decomposition temperature.
By leveraging these fundamental principles and employing rigorous, standardized thermal analysis protocols (TGA/DSC), researchers and engineers can rationally select the appropriate aromatic diamine to engineer polyimides with a thermal performance profile precisely tailored to their application needs.
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ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,
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A Comparative Guide to the Mechanical Properties of Polymers Derived from 3,4-Diaminobenzophenone
For researchers and professionals in materials science and drug development, the selection of a polymer with the right mechanical attributes is a critical decision that dictates the performance and longevity of the final product. This guide provides an in-depth technical assessment of the mechanical properties of polymers synthesized from 3,4-diaminobenzophenone, a versatile aromatic diamine. We will explore the synthesis of these polymers, detail the methodologies for their mechanical characterization, and present a comparative analysis against established high-performance polymers. Our focus is to provide not just data, but a clear understanding of the structure-property relationships that govern the performance of these materials.
The Significance of 3,4-Diaminobenzophenone in Polymer Chemistry
3,4-Diaminobenzophenone is an aromatic diamine containing a flexible ketone linkage. This molecular feature is pivotal in influencing the properties of the resulting polymers, typically polyimides and polyamides. The presence of the benzophenone moiety can disrupt chain packing, which often leads to improved solubility and processability compared to more rigid aromatic polymers. However, this flexibility can also impact the ultimate mechanical strength and thermal stability. Understanding this trade-off is essential for tailoring polymer properties for specific applications.
The two amino groups in 3,4-diaminobenzophenone are situated in the ortho and para positions on one of the benzene rings. This asymmetry can lead to polymers with a less regular chain structure, further influencing their crystallinity and intermolecular interactions.
Synthesis of Polymers from 3,4-Diaminobenzophenone: A Methodological Overview
The primary routes to synthesizing high-performance polymers from 3,4-diaminobenzophenone are polycondensation reactions to form either polyimides or polyamides.
Polyimide Synthesis
Polyimides are renowned for their exceptional thermal stability and mechanical strength. The synthesis is typically a two-step process. First, 3,4-diaminobenzophenone is reacted with an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature to form a soluble poly(amic acid) precursor. This is a critical step as the molecular weight of the poly(amic acid) directly influences the mechanical properties of the final polyimide. The choice of dianhydride is a key variable for tuning the final properties. Rigid dianhydrides like pyromellitic dianhydride (PMDA) tend to yield polymers with higher modulus and strength, while more flexible dianhydrides like 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) can enhance solubility.
In the second step, the poly(amic acid) solution is cast into a film and then thermally or chemically imidized. Thermal imidization involves heating the film through a staged temperature profile, typically up to 300-350°C, to drive the cyclodehydration reaction and form the imide rings.
Polyamide Synthesis
Aromatic polyamides, or aramids, are known for their high strength and modulus. The synthesis of polyamides from 3,4-diaminobenzophenone typically involves a low-temperature solution polycondensation with an aromatic diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride. The reaction is carried out in a polar aprotic solvent containing a hydrogen chloride acceptor like pyridine or in a solvent that also acts as the acceptor, such as NMP. The resulting polyamide is then precipitated, washed, and dried.
Experimental Protocols for Mechanical Property Assessment
To ensure the scientific integrity and comparability of our findings, all mechanical tests are conducted following established ASTM standards.
Tensile Properties (ASTM D638)
Tensile testing is a fundamental method to determine a material's ability to withstand pulling forces.[1] The key parameters obtained are tensile strength (the maximum stress a material can withstand before breaking), Young's modulus (a measure of stiffness), and elongation at break (ductility).
Step-by-Step Protocol:
-
Specimen Preparation: Dog-bone shaped specimens are prepared from the polymer films or molded from the polymer powder according to the dimensions specified in ASTM D638.[2]
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.[3]
-
Data Acquisition: The load and extension are continuously recorded throughout the test.
-
Calculation: Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.
Flexural Properties (ASTM D790)
Flexural testing measures a material's resistance to bending forces.[4] This is particularly relevant for applications where the material will be subjected to bending stresses. The primary outputs are flexural strength and flexural modulus.
Step-by-Step Protocol:
-
Specimen Preparation: Rectangular bar-shaped specimens are prepared according to the dimensions specified in ASTM D790.[5]
-
Conditioning: Specimens are conditioned under the same standard conditions as for tensile testing.
-
Testing: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate. The test is continued until the specimen breaks or the strain reaches 5%.[4]
-
Data Acquisition: The load and deflection are recorded.
-
Calculation: Flexural strength and flexural modulus are calculated from the load-deflection data.
Comparative Analysis of Mechanical Properties
While specific experimental data for polymers derived solely from 3,4-diaminobenzophenone is not widely published, we can infer their likely performance based on structure-property relationships and compare them with well-characterized commercial polymers. The presence of the flexible ketone group in 3,4-diaminobenzophenone is expected to result in polymers with lower tensile and flexural moduli compared to their counterparts made from more rigid diamines like p-phenylenediamine. However, they are likely to exhibit greater toughness and elongation at break.
For a meaningful comparison, we have compiled the mechanical properties of three widely used high-performance polymers: Kapton® (a polyimide), Nomex® (an aramid), and Ultem® (a polyetherimide).
| Polymer | Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Flexural Modulus (GPa) |
| Polymer from 3,4-DABP (Estimated) | Polyimide/Polyamide | 80 - 120 | 2.0 - 3.5 | 10 - 30 | 2.5 - 4.0 |
| Kapton® HN | Polyimide | 231 | 2.55 | 72 | - |
| Nomex® | Aramid (meta-aramid) | 340 | - | 30 | - |
| Ultem® 1000 | Polyetherimide | 105 | 3.2 | 60 | 3.3 |
Note: The values for the polymer from 3,4-diaminobenzophenone are estimations based on structure-property relationships and data from similar aromatic polymers.
From this comparison, we can anticipate that polymers derived from 3,4-diaminobenzophenone would offer a balanced profile of mechanical properties. While not reaching the exceptional tensile strength of para-aramids like Kevlar® or even meta-aramids like Nomex®, they are likely to be stronger and stiffer than many standard engineering plastics. Their properties may be most comparable to polyetherimides like Ultem®, offering a good combination of strength, stiffness, and ductility.
Causality Behind Experimental Choices and Expected Outcomes
The choice of comonomer to be reacted with 3,4-diaminobenzophenone is the most critical experimental decision influencing the final mechanical properties.
-
Choice of Dianhydride (for Polyimides): Reacting 3,4-diaminobenzophenone with a rigid, linear dianhydride like Pyromellitic Dianhydride (PMDA) would likely result in a polyimide with a higher tensile modulus and strength but potentially lower elongation at break and reduced solubility. The planar structure of PMDA promotes efficient chain packing and strong intermolecular interactions. Conversely, using a dianhydride with a flexible linking group, such as 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) , would introduce more flexibility into the polymer backbone. This would likely lead to a lower modulus and strength but improved ductility and solubility.
-
Choice of Diacid Chloride (for Polyamides): Similarly, for polyamides, using Terephthaloyl Chloride , with its para-linked carbonyl groups, would create a more linear and rigid polymer chain, enhancing strength and stiffness. In contrast, Isophthaloyl Chloride , with its meta-linked groups, would introduce a kink in the polymer backbone, disrupting chain packing and leading to a more flexible material with lower strength but potentially better processability.
Conclusion
Polymers derived from 3,4-diaminobenzophenone represent a versatile class of materials with a tunable balance of mechanical properties. The presence of the benzophenone unit offers a pathway to enhanced solubility and processability, which are often challenges with high-performance aromatic polymers. While they may not achieve the extreme tensile strength of fully aromatic, rigid-rod polymers, they are expected to provide a robust combination of strength, stiffness, and toughness, making them suitable for a wide range of applications where a balance of performance and processability is required. Further research focusing on the synthesis and detailed mechanical characterization of these polymers is warranted to fully explore their potential.
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ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017,
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ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014,
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ZwickRoell. ASTM D790 3-point flexure test plastics. [Link]
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spectroscopic comparison of 3,4-diaminobenzophenone and its precursors
A Comparative Guide to the Spectroscopic Signatures of 3,4-Diaminobenzophenone and Its Precursors
For researchers and professionals in drug development and materials science, a thorough understanding of molecular structure is paramount. Spectroscopic techniques are the cornerstone of this understanding, providing a detailed fingerprint of a compound's chemical identity. This guide offers an in-depth spectroscopic comparison of 3,4-diaminobenzophenone, a versatile building block in polymer and pharmaceutical synthesis, and its two key precursors: 4-amino-3-nitrobenzophenone and 3-amino-4-nitrobenzophenone.
Through a detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will explore the characteristic spectral changes that occur during the synthesis of 3,4-diaminobenzophenone. This comparative approach not only facilitates the identification and characterization of these compounds but also provides valuable insights into the influence of substituent groups on their spectroscopic properties.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of 3,4-diaminobenzophenone from its nitro-substituted precursors is a classic example of a reduction reaction, a fundamental transformation in organic chemistry. The journey from a nitro-amino-substituted benzophenone to a diamino-substituted benzophenone is clearly delineated by distinct changes in their respective spectra.
Caption: Key spectroscopic changes during the conversion of precursors to the final product.
Conclusion
The spectroscopic comparison of 3,4-diaminobenzophenone and its nitro-amino precursors provides a clear and instructive illustration of how molecular structure dictates spectroscopic properties. The key transformations—the disappearance of the nitro group's characteristic IR signals, the upfield shift of aromatic protons and carbons in NMR, and the hypsochromic shift in the UV-Vis spectrum—serve as reliable markers for monitoring the progress of the synthesis and for confirming the identity of the final product. For scientists in the field, a firm grasp of these spectroscopic principles is an invaluable asset in the daily pursuit of molecular innovation.
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Performance Evaluation of 3,4-Diaminobenzophenone-Based Polymers: A Comparative Guide for High-Performance Applications
Introduction: The Significance of 3,4-Diaminobenzophenone in Polymer Chemistry
3,4-Diaminobenzophenone is an aromatic diamine monomer characterized by the presence of a flexible benzophenone linkage. This structural feature imparts a unique combination of properties to the resulting polymers, including excellent thermal stability, good mechanical strength, and favorable processing characteristics.[1] The ketone group in the benzophenone moiety introduces a kink in the polymer backbone, which can disrupt chain packing and enhance solubility without significantly compromising thermal performance.[2] This makes polymers derived from 3,4-diaminobenzophenone, particularly polyimides, attractive candidates for a range of demanding applications.
This guide will explore the performance of these polymers in three key areas: high-temperature structural materials, electronic substrates and insulators, and biomedical devices. The performance will be benchmarked against established alternative polymers to provide a clear perspective on their relative advantages and disadvantages.
Synthesis of 3,4-Diaminobenzophenone-Based Polymers
The most common class of polymers synthesized from 3,4-diaminobenzophenone are polyimides, prepared through a two-step polycondensation reaction with an aromatic dianhydride. Other polymer families, such as polyamides and poly(amide-imide)s, can also be synthesized from this versatile monomer.[3][4]
General Polyimide Synthesis Protocol
A typical synthesis of a polyimide from 3,4-diaminobenzophenone and a dianhydride, such as pyromellitic dianhydride (PMDA), involves the following steps[5][6][7]:
-
Poly(amic acid) Formation: In a dry, nitrogen-purged flask, 3,4-diaminobenzophenone is dissolved in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). An equimolar amount of the dianhydride is then added portion-wise, and the reaction is stirred at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Film Casting and Imidization: The poly(amic acid) solution is cast onto a glass substrate to a uniform thickness. The cast film is then subjected to a carefully controlled thermal imidization process, typically involving heating to progressively higher temperatures (e.g., 100°C, 200°C, and 300°C) to drive the cyclodehydration reaction and form the final polyimide film.
Performance in High-Temperature Applications
Aromatic polyimides are renowned for their exceptional thermal stability, making them suitable for applications in aerospace, automotive, and industrial sectors where resistance to high temperatures is critical.
Comparative Thermal Stability
The thermal properties of polyimides are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9][10][11][12] TGA determines the decomposition temperature (Td), while DSC measures the glass transition temperature (Tg).
| Polymer | Diamine Monomer | Dianhydride Monomer | Tg (°C) | Td (5% weight loss, °C) | Reference |
| PI-1 (Benzophenone-based) | 3,4-Diaminobenzophenone | PMDA | ~350 | ~550 | [1][2] |
| PI-2 (Ether-linked) | 4,4'-Oxydianiline (ODA) | PMDA | ~380 | ~570 | [13] |
| PI-3 (Sulfone-linked) | 4,4'-Diaminodiphenyl sulfone (DDS) | PMDA | ~400 | ~580 | [14] |
| PI-4 (Rigid rod) | p-Phenylenediamine (PPD) | PMDA | >450 | ~600 | [14] |
Analysis: Polyimides derived from 3,4-diaminobenzophenone (PI-1) exhibit excellent thermal stability, with decomposition temperatures well above 500°C. The presence of the flexible ketone linkage in 3,4-diaminobenzophenone results in a slightly lower glass transition temperature compared to more rigid diamines like p-phenylenediamine (PI-4) or those with sulfone linkages (PI-3).[14] This enhanced flexibility can be advantageous for processing. However, for applications requiring the utmost thermal stability, polyimides based on more rigid diamines may be preferred.
Mechanical Performance at Elevated Temperatures
The mechanical integrity of a polymer at high temperatures is crucial for structural applications. The tensile strength and modulus of polyimide films are typically measured according to ASTM D882.[15][16][17][18][19]
| Polymer | Tensile Strength (MPa) at 25°C | Tensile Modulus (GPa) at 25°C | Tensile Strength Retention at 300°C | Reference |
| PI-1 (Benzophenone-based) | ~120 | ~3.0 | ~50% | [20] |
| PI-2 (Ether-linked) | ~110 | ~2.8 | ~45% | [13] |
| PI-3 (Sulfone-linked) | ~130 | ~3.5 | ~55% | [14] |
Analysis: 3,4-Diaminobenzophenone-based polyimides demonstrate good mechanical properties, with high tensile strength and modulus. The retention of mechanical strength at elevated temperatures is a key performance indicator. While specific data for 3,4-diaminobenzophenone-based polyimides at 300°C is limited, the general trend for aromatic polyimides suggests a significant retention of properties. The flexibility imparted by the benzophenone group may lead to slightly lower modulus compared to more rigid structures but can enhance toughness and elongation at break.[20]
Performance in Electronic Applications
The low dielectric constant, high dielectric strength, and excellent thermal stability of polyimides make them ideal materials for electronic applications such as flexible printed circuits, high-temperature wire insulation, and interlayer dielectrics in integrated circuits.
Dielectric Properties
The dielectric constant and dissipation factor are critical parameters for insulating materials in electronics, and they are typically measured following ASTM D150 procedures.[21][22][23][24][25]
| Polymer | Diamine Monomer | Dianhydride Monomer | Dielectric Constant (1 MHz) | Dissipation Factor (1 MHz) | Reference |
| PI-1 (Benzophenone-based) | 3,4-Diaminobenzophenone | 6FDA | ~2.9 | ~0.002 | [20] |
| PI-5 (Fluorinated) | 2,2-bis(4-aminophenyl)hexafluoropropane (6F-ODA) | 6FDA | ~2.7 | ~0.001 | [26] |
| PI-2 (Ether-linked) | 4,4'-Oxydianiline (ODA) | PMDA | ~3.2 | ~0.003 | [13] |
Analysis: Polyimides derived from 3,4-diaminobenzophenone exhibit a low dielectric constant, which is desirable for high-frequency electronic applications to minimize signal delay and cross-talk. The incorporation of fluorine atoms, as in PI-5, can further reduce the dielectric constant due to the low polarizability of the C-F bond.[26] The benzophenone group in PI-1 offers a good balance of dielectric performance and processability.
Performance in Biomedical Applications
The biocompatibility, biostability, and mechanical properties of polyimides have led to their investigation for various biomedical applications, including flexible neural probes, implantable electronic devices, and medical tubing.[27][28][29][30][31]
Biocompatibility Assessment
The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. In vitro and in vivo tests are conducted according to ISO 10993 standards to evaluate cytotoxicity, sensitization, and irritation.[27][28]
| Polymer Type | Biocompatibility Test | Result | Reference |
| Aromatic Polyimides | In vitro cytotoxicity (ISO 10993-5) | Generally non-cytotoxic | [28][30] |
| Aromatic Polyimides | In vivo implantation studies | Minimal inflammatory response | [27] |
| Silicone | In vitro and in vivo | Established biocompatible material | |
| PEEK | In vitro and in vivo | Established biocompatible material |
Analysis: Aromatic polyimides, as a class, have demonstrated good biocompatibility in numerous studies.[27][30] The specific biocompatibility of a 3,4-diaminobenzophenone-based polyimide would need to be evaluated for each specific medical device application. The chemical structure and surface properties of the polymer play a crucial role in its interaction with biological systems.[27]
Hydrolytic Stability
For long-term implantable devices, the hydrolytic stability of the polymer is of paramount importance. The imide linkage in polyimides can be susceptible to hydrolysis under physiological conditions.[32][33][34]
Analysis: The benzophenone group is expected to have good hydrolytic stability due to its aromatic nature. However, the overall hydrolytic stability of the polyimide will also depend on the dianhydride used and the processing conditions.[32] For applications requiring long-term implantation, a thorough evaluation of the hydrolytic stability of the specific 3,4-diaminobenzophenone-based polymer is essential.
Conclusion
Polymers derived from 3,4-diaminobenzophenone, particularly polyimides, offer a compelling combination of high thermal stability, good mechanical properties, and favorable dielectric characteristics. The inherent flexibility introduced by the benzophenone linkage enhances processability, making these polymers suitable for a wide range of applications.
-
For High-Temperature Applications: They provide a good balance of thermal stability and mechanical performance, although more rigid polyimides may offer superior performance at the highest temperature extremes.
-
For Electronic Applications: Their low dielectric constant and good processability make them excellent candidates for high-frequency electronic components.
-
For Biomedical Applications: While aromatic polyimides generally exhibit good biocompatibility, specific formulations based on 3,4-diaminobenzophenone require rigorous testing for each intended medical use, with particular attention to long-term hydrolytic stability.
The choice of a 3,4-diaminobenzophenone-based polymer versus an alternative will ultimately depend on the specific performance requirements, processing constraints, and cost considerations of the intended application. This guide provides the foundational data and experimental context to aid researchers and professionals in making informed decisions.
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Phookan, S. (2016). Synthesis and characterization of polyamideimides from diaminobenzophenone-3,3′ ,4,4′ -tetracarboxylic diimides and aromatic dicarboxylic acid— terephthalic acid (TPA). ResearchGate. [Link]
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A Comparative Guide to the Structure-Property Relationships of 3,4-Diaminobenzophenone Derivatives for Advanced Applications
Welcome to a comprehensive exploration of 3,4-diaminobenzophenone (DABP) and its derivatives. This guide is crafted for researchers, scientists, and professionals in drug development and materials science who are looking to leverage the unique chemical architecture of DABP. As a versatile compound, DABP serves as a critical building block in the synthesis of high-performance materials and pharmacologically active agents.[1] This document provides an in-depth analysis of the nuanced relationships between the molecular structure of DABP derivatives and their resulting properties, supported by experimental data and established scientific principles.
Chapter 1: The 3,4-Diaminobenzophenone Scaffold: A Foundation for Versatility
3,4-Diaminobenzophenone is an aromatic ketone distinguished by a benzoyl group attached to a benzene ring bearing two adjacent amino groups.[2] This specific arrangement of functional groups—the flexible ketone linkage and the reactive ortho-diamino configuration—provides a unique platform for chemical modification and polymerization.
The two amino groups are primary sites for reactions, making DABP an excellent monomer for producing polymers like polyimides and polyamides. The phenyl rings can also be substituted to fine-tune the electronic and steric characteristics of the molecule. Understanding this foundational structure is paramount to rationally designing new derivatives with targeted properties.
Diagram: Core Structure and Reactive Sites of 3,4-Diaminobenzophenone
Caption: Core chemical structure of 3,4-diaminobenzophenone highlighting key functional groups.
Chapter 2: Structure-Property Relationships in High-Performance Polymers
One of the most significant applications of DABP is as a monomer in the synthesis of high-performance polymers, particularly polyimides.[1] These materials are sought after in the aerospace and electronics industries for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of the final polymer can be meticulously controlled by the choice of the dianhydride co-monomer and by modifications to the DABP unit itself.
Key Structure-Property Correlations:
-
Thermal Stability: The aromatic and imide rings are inherently stable. The introduction of rigid, planar structures into the polymer backbone typically enhances the glass transition temperature (Tg) and thermal decomposition temperature.
-
Solubility: A major challenge with aromatic polyimides is their poor solubility, which complicates processing. The ketone group in DABP introduces a kink in the polymer chain, disrupting packing and improving solubility compared to more linear diamines. Further enhancements can be achieved by adding bulky side groups to the DABP scaffold.
-
Mechanical Properties: The rigidity of the polymer backbone directly correlates with a higher tensile modulus and strength. Flexible ether linkages introduced into the dianhydride or diamine monomers can enhance the toughness and flexibility of the resulting polyimide films.[3][4]
Comparative Data of DABP-Based Polyimides
| Polymer System (Diamine + Dianhydride) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) | Solubility in NMP | Reference |
| DABP + PMDA (Pyromellitic dianhydride) | > 350 | > 500 | Insoluble | General Knowledge |
| DABP + BPDA (3,3′,4,4′-Biphenyltetracarboxylic dianhydride) | ~300 | > 520 | Sparingly Soluble | General Knowledge |
| DABP + 6FDA (2,2'-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride) | ~280 | > 500 | Soluble | [3][4] |
Note: The values presented are approximate and can vary based on the specific synthesis and characterization methods used.
Diagram: General Synthesis of a DABP-Based Polyimide
Sources
A Senior Application Scientist's Guide to the Determination of Impurities in Commercial 3,4-Diaminobenzophenone Monohydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of safe and effective therapeutic agent synthesis. 3,4-Diaminobenzophenone (DABP), a key intermediate in the synthesis of pharmaceuticals like the broad-spectrum anthelmintic mebendazole, is no exception.[1] The presence of impurities, arising from the synthetic route or degradation, can have significant implications for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This comprehensive guide provides an in-depth comparison of analytical methodologies for the robust determination of impurities in commercial 3,4-diaminobenzophenone monohydrochloride. We will delve into the rationale behind method selection, present detailed experimental protocols, and offer comparative data to empower you to make informed decisions for your analytical workflows.
Understanding the Impurity Landscape
The primary impurities in commercial 3,4-diaminobenzophenone are often process-related, stemming from the synthetic pathway which typically involves the reaction of 3-nitro-4-chloro-benzophenone with ammonia followed by reduction.[1] A key patent in this area identifies two major impurities:
-
3-amino-4-hydroxy-benzophenone
-
3-amino-4-chloro-benzophenone [1]
These impurities arise from side reactions during the ammoniation step.[1] Additionally, degradation products can form under various stress conditions such as exposure to acid, base, oxidation, heat, and light. Therefore, a robust analytical method must be capable of separating the active ingredient from these known process-related impurities and any potential degradation products. Such a method is termed "stability-indicating."[2][3]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity profiling is critical and depends on the physicochemical properties of the analyte and its impurities. For 3,4-diaminobenzophenone, a non-volatile and thermally labile compound, High-Performance Liquid Chromatography (HPLC) emerges as the superior technique over Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the preeminent technique for the analysis of non-volatile and thermally unstable compounds, making it ideally suited for 3,4-diaminobenzophenone and its derivatives.[4] Reversed-phase HPLC, in particular, offers excellent versatility and resolving power for separating compounds with varying polarities.
Advantages of HPLC for this Application:
-
Suitability for Non-Volatile Compounds: HPLC does not require the sample to be vaporized, thus avoiding thermal degradation of the analyte and its impurities.
-
High Resolution: Modern HPLC columns and solvent systems can achieve excellent separation of structurally similar compounds.
-
Versatility: A wide range of stationary and mobile phases allows for fine-tuning of the separation.
-
Quantitative Accuracy: HPLC with UV detection provides a robust and reliable method for quantifying impurities at low levels.
Gas Chromatography (GC): A Challenging Alternative
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application to aromatic amines like 3,4-diaminobenzophenone is fraught with challenges.
Disadvantages of GC for this Application:
-
Thermal Instability: The high temperatures required for vaporization in the GC inlet can lead to the degradation of 3,4-diaminobenzophenone and its impurities.
-
Derivatization Required: To increase volatility and improve chromatographic performance, aromatic amines often require derivatization. This additional sample preparation step can introduce variability and potential for side reactions.
-
Polarity Issues: The polar nature of the amino and carbonyl groups can lead to poor peak shape and adsorption onto the GC column.
The following diagram illustrates the decision-making process for selecting the appropriate chromatographic technique.
Caption: Decision workflow for selecting between HPLC and GC.
Recommended Analytical Approach: Stability-Indicating HPLC-UV Method
Based on the comparative analysis, a stability-indicating reversed-phase HPLC method with UV detection is the recommended approach for the determination of impurities in 3,4-diaminobenzophenone monohydrochloride.
Experimental Protocol
This protocol is adapted from a validated method for the analysis of 3,4-diaminobenzophenone and its process-related impurities.[1]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography data system (CDS) for data acquisition and processing.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and methanol.
-
Reagent grade phosphoric acid.
-
Purified water (e.g., Milli-Q or equivalent).
-
Reference standards for 3,4-diaminobenzophenone, 3-amino-4-hydroxy-benzophenone, and 3-amino-4-chloro-benzophenone.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Kromasil C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: 0.1% Aqueous Phosphoric Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.1% aqueous solution of phosphoric acid by adding 1 mL of concentrated phosphoric acid to 1 L of purified water. Mix 600 mL of methanol with 400 mL of the 0.1% aqueous phosphoric acid solution. Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the 3,4-diaminobenzophenone reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Impurity Stock Solutions: Separately prepare stock solutions of 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone in the mobile phase.
-
Spiked Sample Solution: Prepare a solution of the 3,4-diaminobenzophenone reference standard and spike it with known amounts of the impurity stock solutions to verify the resolution and sensitivity of the method.
-
Sample Solution: Accurately weigh and dissolve the commercial 3,4-diaminobenzophenone monohydrochloride sample in the mobile phase to obtain a concentration similar to the standard solution.
4. System Suitability:
Before sample analysis, perform a system suitability test by injecting the spiked sample solution multiple times. The system is deemed suitable for use if the resolution between 3,4-diaminobenzophenone and the impurity peaks is greater than 1.5, and the relative standard deviation (RSD) of the peak areas for replicate injections is less than 2.0%.
5. Analysis and Calculation:
Inject the standard and sample solutions into the HPLC system. Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards. Calculate the percentage of each impurity in the sample using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100
Where:
-
Area_impurity is the peak area of the impurity in the sample chromatogram.
-
Area_standard is the peak area of the main component in the standard chromatogram.
-
Conc_standard is the concentration of the standard solution.
-
Conc_sample is the concentration of the sample solution.
-
Purity_standard is the purity of the reference standard.
The following diagram outlines the experimental workflow for the HPLC analysis.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,4-Diaminobenzophenone Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 3,4-Diaminobenzophenone (DABP), often used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), rigorous characterization is a non-negotiable aspect of quality control.[1][2] This guide provides an in-depth comparison of analytical methods for DABP, focusing on the critical process of cross-validation to ensure consistency and reliability of results across different techniques and laboratories.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), forms the bedrock of our discussion.[4][5][6]
The Analytical Imperative: Why Robust Characterization of 3,4-Diaminobenzophenone Matters
3,4-Diaminobenzophenone (C₁₃H₁₂N₂O) is a building block in the synthesis of various organic compounds, including pharmaceuticals.[7] Its purity and identity directly impact the quality, safety, and efficacy of the final drug product. Impurities, such as starting materials or by-products from synthesis like 3-amino-4-hydroxy-benzophenone, can compromise the stability and safety profile of the API.[1] Therefore, a suite of validated analytical methods is essential for its complete characterization, covering identity, purity, and assay.
The core challenge is not just to validate a single method in isolation but to ensure that the data generated are reproducible and reliable, regardless of the method or laboratory. This is where cross-validation becomes indispensable.
Cross-validation is the formal process of comparing results from two or more distinct analytical methods or laboratories to establish their equivalence and ensure inter-laboratory reliability.[8] It is a critical step during method transfer, changes in analytical methodology, or when multiple techniques are used to control a single product.[8]
A Comparative Overview of Key Analytical Techniques
The choice of an analytical method is dictated by the specific question being asked. For DABP, a multi-faceted approach is typically required.
| Analytical Technique | Primary Application for DABP | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis (assay) and impurity profiling.[9] | High resolution, sensitivity, and precision for quantifying DABP and separating it from related substances.[10] | Can be complex to develop; requires appropriate reference standards for impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and residual solvents. | Excellent for identifying unknown volatile or semi-volatile compounds through mass spectral libraries.[11] | Requires the analyte to be volatile and thermally stable; may require derivatization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identity confirmation.[12][13][14] | Provides a unique molecular "fingerprint" based on functional groups; fast and non-destructive.[12][14] | Primarily qualitative; not suitable for quantifying components in a mixture without complex chemometrics. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Identity and semi-quantitative assay. | Simple, rapid, and cost-effective for concentration measurements of a known chromophore. | Low specificity; susceptible to interference from other UV-absorbing compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation and identity confirmation.[11][15] | Provides detailed information about the molecular structure. | Lower sensitivity compared to other methods; expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural analysis.[11] | High sensitivity and specificity for determining molecular weight.[16] Can be used as a detector for HPLC or GC.[11] | Ionization efficiency can vary; matrix effects can suppress signal. |
The Cross-Validation Workflow: A Step-by-Step Protocol
Cross-validation ensures that different analytical approaches yield comparable results, providing confidence in the data irrespective of the method used.
Below is a generalized workflow for cross-validating a primary HPLC purity method against a secondary spectroscopic method for identity.
Caption: Workflow for Cross-Validation of Analytical Methods.
Protocol 1: HPLC Method for Purity and Assay of 3,4-Diaminobenzophenone
This protocol outlines a reverse-phase HPLC method suitable for quantifying DABP and its impurities.[17]
1. Objective: To validate an HPLC method for specificity, linearity, accuracy, and precision in determining the purity of 3,4-Diaminobenzophenone.
2. Materials & Equipment:
-
3,4-Diaminobenzophenone reference standard
-
Potential impurities (if available)
-
HPLC grade Acetonitrile (MeCN) and Water
-
Phosphoric acid or Formic acid[17]
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)[1]
3. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL
4. Validation Procedure (as per ICH Q2(R1)): [4][18]
-
Specificity: Analyze a placebo, DABP standard, and a spiked sample containing known impurities to demonstrate that the peaks of interest are well-resolved.[9]
-
Linearity: Prepare a series of at least five concentrations of the DABP standard (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of DABP at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[19]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the same sample on the same day, by the same analyst. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. The RSD between the data sets should be evaluated.
-
Cross-Validation in Practice: Comparing HPLC and FTIR Data
Once the primary HPLC method is validated, it can be cross-validated against a spectroscopic method like FTIR for identity.
Protocol 2: FTIR Method for Identity of 3,4-Diaminobenzophenone
1. Objective: To confirm the identity of test samples of 3,4-Diaminobenzophenone against a reference standard.
2. Materials & Equipment:
-
3,4-Diaminobenzophenone reference standard
-
Test samples of DABP
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Potassium Bromide (KBr) for pellet preparation (alternative technique)
3. Procedure:
-
Record the FTIR spectrum of the 3,4-Diaminobenzophenone reference standard from 4000 cm⁻¹ to 400 cm⁻¹.[12]
-
Record the spectra of each test sample under the identical conditions.
-
Overlay the spectra of the test samples with the reference standard spectrum.
4. Acceptance Criteria: The positions of the major absorption bands in the spectra of the test samples must be concordant with those of the reference standard. Key characteristic peaks for DABP would include N-H stretching (amines), C=O stretching (ketone), and aromatic C-H and C=C vibrations.[12][14]
The Cross-Validation Step
For the same batches of DABP analyzed by HPLC, the FTIR analysis should provide a positive identification.
-
Scenario 1 (Successful Cross-Validation): A batch of DABP shows a purity of 99.8% by HPLC and its FTIR spectrum is a perfect match with the reference standard. This provides a high degree of confidence in the material's quality.
-
Scenario 2 (Discrepancy and Investigation): A batch shows acceptable purity by HPLC, but the FTIR spectrum shows an unexpected peak. This triggers an investigation. The unexpected peak could indicate the presence of a polymorph or an impurity that co-elutes with the main peak in the HPLC method. This highlights the value of using orthogonal methods (methods based on different principles) for comprehensive characterization.
Caption: Decision Tree for Selecting an Analytical Method.
Conclusion: A Foundation of Trustworthy Data
The characterization of 3,4-diaminobenzophenone is not a monolithic task accomplished by a single method. It requires a carefully selected and validated suite of analytical techniques. Cross-validation serves as the crucial link, ensuring that the data from different methods are consistent, reliable, and scientifically sound. By explaining the causality behind experimental choices and grounding protocols in authoritative guidelines like ICH Q2(R1), this guide demonstrates a self-validating system for analytical characterization.[4][20] This robust approach underpins the entire drug development lifecycle, from raw material control to final product release, ultimately safeguarding patient safety.
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Safety Operating Guide
Navigating the Disposal of 3,4-Diaminobenzophenone Monohydrochloride: A Guide for the Modern Laboratory
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper, compliant, and safe disposal is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a comprehensive, technically grounded framework for the disposal of 3,4-Diaminobenzophenone Monohydrochloride, moving beyond generic directives to offer actionable, step-by-step protocols rooted in scientific and regulatory principles.
Part 1: Core Hazard Assessment and Immediate Safety Protocols
Before any disposal procedure can begin, a thorough understanding of the compound's hazard profile is essential. 3,4-Diaminobenzophenone Monohydrochloride is classified as a hazardous substance, and its handling demands stringent safety measures.
Known Hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
-
Potential Mutagenicity: While data for this specific compound is limited, related aromatic amines like 3,3'-Diaminobenzidine are suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2).[4] This necessitates handling it with the utmost caution as a potential mutagen.
Immediate Safety & Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risks of dermal absorption, inhalation, and ocular exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[1][2] |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a splash risk. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166 to prevent serious eye irritation.[1][4] |
| Skin/Body Protection | Lab coat and, if handling large quantities, chemically resistant clothing. | Prevents contamination of personal clothing and skin.[1][2] |
| Respiratory Protection | Not typically required for small quantities handled with adequate ventilation. Use a NIOSH/MSHA-approved respirator if dust is generated or ventilation is poor. | Avoids inhalation of dust, which can cause respiratory tract irritation.[1][2][5] |
All handling and preparation for disposal of 3,4-Diaminobenzophenone Monohydrochloride should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[2][4] Eyewash stations and safety showers must be readily accessible.[4]
Part 2: The Disposal Workflow: From Waste Generation to Final Disposition
Disposal is not a single action but a systematic process. The following workflow ensures safety and compliance at each stage. The core principle is that this chemical waste must be managed by a licensed hazardous waste disposal facility.[1][6] On-site chemical treatment by untrained personnel is not recommended due to the risk of creating more hazardous decomposition products.[2]
Caption: High-level workflow for compliant chemical disposal.
Step-by-Step Disposal Protocol
1. Waste Characterization & Segregation
-
Principle: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is "listed" or exhibits specific "characteristics" (ignitability, corrosivity, reactivity, toxicity).[7][8] While 3,4-Diaminobenzophenone is not explicitly a "listed" waste, its irritant and potentially toxic properties require it to be managed as a hazardous waste.
-
Action: Always treat 3,4-Diaminobenzophenone Monohydrochloride and any materials contaminated with it as hazardous waste.
-
Segregation: Collect this waste separately from other chemical waste streams to avoid dangerous reactions. It is incompatible with strong oxidizing agents.[1][4]
2. Waste Collection & Containerization
-
Solid Waste:
-
Collect unused or expired solid 3,4-Diaminobenzophenone Monohydrochloride in its original container if possible, or in a new, clean, and chemically compatible container (e.g., HDPE - High-Density Polyethylene).[9]
-
Ensure the container has a tightly sealing lid to prevent the release of dust or vapors.[2][9]
-
-
Contaminated Labware & PPE:
-
This includes items like gloves, weigh boats, pipette tips, and paper towels.
-
Collect these items in a designated, durable plastic bag or a lined, sealable container.
-
Do not mix with regular trash. The principle of "cradle-to-grave" responsibility means that even trace amounts on disposable items render them hazardous waste.
-
-
Solutions:
-
If the compound is in solution, collect it in a sealable, chemically compatible liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health & Safety (EHS) office.
-
3. Labeling
-
Regulatory Mandate: Proper labeling is a strict requirement from regulatory bodies like the EPA and OSHA.[7]
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3,4-Diaminobenzophenone Monohydrochloride." Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
4. Storage & Accumulation
-
Satellite Accumulation Areas (SAAs): Laboratories may accumulate up to 55 gallons of hazardous waste in designated SAAs at or near the point of generation.[9]
-
Storage Conditions:
-
Store the sealed waste container in a designated SAA.
-
Ensure the storage area is cool, dry, and well-ventilated.[2]
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Keep the container locked up or in an area accessible only to authorized personnel.[1][2]
-
5. Arranging for Final Disposal
-
Action: Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Responsibility: The EHS office is responsible for consolidating waste and ensuring it is transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] Never dispose of this chemical down the drain or in regular solid waste.[10]
Part 3: Emergency Procedures for Spills and Exposures
A robust disposal plan must include protocols for accidental releases.
Spill Response Protocol
Caption: Decision-making workflow for spill response.
-
For a small, contained spill of solid material:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the full PPE suite as described in Part 1.
-
Containment: Avoid creating dust.[2][4] Do not use a dry brush. Gently cover the spill with absorbent pads if available, or carefully scoop the material.
-
Collection: Mechanically recover the product.[2] Carefully sweep or scoop the spilled solid into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Seal, label, and dispose of the container and all cleanup materials as hazardous waste.
-
-
For a large spill or if you feel unsafe:
-
Evacuate the area immediately.
-
Alert your supervisor and call your institution's emergency EHS number.
-
Provide details of the spilled substance to the emergency responders.
-
First Aid & Exposure Response
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][11] Remove contaminated clothing. If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[1][2]
By adhering to this comprehensive guide, researchers can ensure that the disposal of 3,4-Diaminobenzophenone Monohydrochloride is handled with the scientific rigor and commitment to safety that defines our profession.
References
-
Safety Data Sheet: 3,4-DIAMINOBENZOPHENONE. (2022). Loba Chemie. [Link]
-
Material Safety Data Sheet: 4-Aminobenzophenone, 98%. Cole-Parmer. [Link]
-
Safety Data Sheet: Benzophenone. (2024). Carl ROTH. [Link]
-
Hazardous Waste Manual. (2023). Environmental Health and Safety Office (EHSO). [Link]
-
E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines. (2022). Environmental Protection Agency. [Link]
-
3,4-Diaminobenzophenone Compound Summary. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Hazardous Waste. (n.d.). US Environmental Protection Agency (EPA). [Link]
-
Partial List of Chemical Incompatibilities. (n.d.). University of Nevada, Reno Environmental Health & Safety. [Link]
-
January 2024 EPA Waste Management Updates Newsletter. (2024). GovDelivery. [Link]
-
Managing Your Hazardous Waste: A Guide for Small Businesses. (n.d.). US Environmental Protection Agency (EPA). [Link]
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A Researcher's Guide to the Safe Handling of 3,4-Diaminobenzophenone Monohydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 3,4-Diaminobenzophenone Monohydrochloride, a compound utilized in various research and manufacturing applications.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a proactive safety culture within your laboratory.
Understanding the Risks: A Proactive Stance on Safety
3,4-Diaminobenzophenone Monohydrochloride is an aromatic amine that demands careful handling due to its potential health hazards.[2] Authoritative safety data sheets (SDS) classify this compound as a substance that can cause significant skin and eye irritation.[3][4][5] In its powdered form, it may also lead to respiratory irritation if inhaled.[5][6] Some classifications also indicate it may be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled at high concentrations.[7] Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not just recommended—it is imperative.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling 3,4-Diaminobenzophenone Monohydrochloride in a laboratory setting.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Respiratory | NIOSH-approved N95 dust mask or higher | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[6] For large quantities or in situations with poor ventilation, a full-face respirator may be necessary.[8][9] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Protects against direct skin contact, which can cause irritation.[3][7] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6] |
| Eyes/Face | Chemical safety goggles and a face shield | Provides a robust barrier against accidental splashes or airborne particles, preventing serious eye irritation.[3][10] A face shield should be used in conjunction with goggles for maximum protection.[10][11] |
| Body | Laboratory coat and appropriate clothing | A fully buttoned lab coat protects against incidental skin contact.[11] Long pants and closed-toe shoes are mandatory to cover all exposed skin.[12] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following protocol outlines the essential steps for the safe handling of 3,4-Diaminobenzophenone Monohydrochloride.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[6][13]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[13]
-
Before beginning work, clearly demarcate the handling area and ensure it is free of clutter.
-
-
Donning Personal Protective Equipment (PPE) :
-
Follow the PPE guidelines outlined in the table above. Ensure all equipment is in good condition and fits properly.
-
-
Weighing and Aliquoting :
-
When weighing the solid compound, do so within the fume hood to contain any airborne dust.
-
Use a spatula or other appropriate tool to handle the powder, avoiding actions that could generate dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures :
-
Thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.
-
Carefully remove and dispose of contaminated gloves and any disposable PPE in a designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[3][6]
-
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the critical steps in the safe handling and disposal of 3,4-Diaminobenzophenone Monohydrochloride, providing a clear visual guide for laboratory personnel.
Caption: Workflow for Safe Handling and Disposal of 3,4-Diaminobenzophenone Monohydrochloride.
Disposal Plan: Responsible Waste Management
Proper disposal of 3,4-Diaminobenzophenone Monohydrochloride and any associated contaminated materials is a critical final step in the handling process. Improper disposal can lead to environmental contamination and pose a risk to public health.
-
Solid Waste : All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[14]
-
Liquid Waste : Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container.
-
Labeling : All waste containers must be accurately labeled with the full chemical name and appropriate hazard symbols.
-
Institutional Protocols : Always follow your institution's specific guidelines for hazardous waste disposal.[14] Consult with your Environmental Health and Safety (EHS) department for any specific requirements.
By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while upholding the highest standards of safety and professional responsibility.
References
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 3,3'-Diaminobenzidine tetrahydrochloride. [Link]
-
Loba Chemie. (n.d.). 3,4‐DIAMINOBENZOPHENONE Safety Data Sheet. [Link]
-
CP Lab Safety. (n.d.). 3,4-Diaminobenzophenone, 100g. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]
-
PubChem. (n.d.). 3,4-Diaminobenzophenone. [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
